molecular formula C11H9NO2S B079813 2-Amino-5-phenyl-thiophene-3-carboxylic acid CAS No. 14770-84-4

2-Amino-5-phenyl-thiophene-3-carboxylic acid

Cat. No.: B079813
CAS No.: 14770-84-4
M. Wt: 219.26 g/mol
InChI Key: QSMQLBVCCAMZHD-UHFFFAOYSA-N
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Description

2-Amino-5-phenyl-thiophene-3-carboxylic acid (CAS 14770-84-4) is a high-purity building block in medicinal chemistry. It serves as a promising molecular scaffold for developing new anti-tubercular agents . Research has identified this compound as a key precursor for synthesizing derivatives that exhibit remarkable activity against Mycobacterium tuberculosis H37Rv . These derivatives function by targeting the bacterial fatty acid synthesis pathway, specifically inhibiting the β-ketoacyl-ACP synthase (mtFabH), which is crucial for cell wall mycolic acid biosynthesis . Furthermore, select compounds based on this core structure have shown favorable activity against multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) clinical strains, highlighting its significant research value in addressing urgent global health challenges . This product is intended for research and further manufacturing applications and is not for diagnostic or therapeutic human use.

Properties

IUPAC Name

2-amino-5-phenylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMQLBVCCAMZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352376
Record name 2-Amino-5-phenyl-thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14770-84-4
Record name 2-Amino-5-phenyl-thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-Amino-5-phenyl-thiophene-3-carboxylic acid via Gewald reaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Amino-5-phenyl-thiophene-3-carboxylic acid via the Gewald Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry. The core of this synthesis is the Gewald reaction, a versatile and efficient multi-component reaction for preparing highly substituted 2-aminothiophenes. These compounds are recognized as "privileged structures" due to their broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The Gewald reaction involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[1][2] This one-pot synthesis is highly convergent and adaptable, making it a cornerstone for creating libraries of thiophene derivatives for drug discovery and materials science.[2]

Reaction Mechanism

The generally accepted mechanism for the Gewald reaction proceeds through three primary stages:

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the carbonyl compound (phenylacetaldehyde) and the active methylene nitrile (ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate (an ylidene).[3][4]

  • Sulfur Addition (Michael Addition): Elemental sulfur adds to the activated α,β-unsaturated intermediate. The exact mechanism of this step is complex, but it is believed to involve the formation of a sulfur-containing enolate or related species.[4][5]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization (aromatization) to yield the stable 2-aminothiophene ring system.[4][6]

The overall reaction is driven by the formation of the thermodynamically stable aromatic thiophene ring.[5][6]

Gewald_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Phenylacetaldehyde Phenylacetaldehyde Knoevenagel Knoevenagel Condensation Phenylacetaldehyde->Knoevenagel EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Knoevenagel Sulfur Elemental Sulfur (S8) SulfurAddition Michael Addition of Sulfur Sulfur->SulfurAddition Base Base (e.g., Morpholine) Base->Knoevenagel Base->SulfurAddition UnsaturatedNitrile α,β-Unsaturated Nitrile (Intermediate) Knoevenagel->UnsaturatedNitrile UnsaturatedNitrile->SulfurAddition SulfurAdduct Sulfur Adduct SulfurAddition->SulfurAdduct Cyclization Intramolecular Cyclization SulfurAdduct->Cyclization ThiopheneIntermediate Dihydrothiophene Intermediate Cyclization->ThiopheneIntermediate Tautomerization Tautomerization (Aromatization) ThiopheneIntermediate->Tautomerization EsterProduct Ethyl 2-amino-5-phenyl- thiophene-3-carboxylate Tautomerization->EsterProduct Hydrolysis Saponification (Hydrolysis) EsterProduct->Hydrolysis FinalProduct 2-Amino-5-phenyl- thiophene-3-carboxylic acid Hydrolysis->FinalProduct

Caption: Proposed mechanism for the Gewald synthesis of this compound.

Experimental Protocols

The synthesis is typically performed as a two-step process: the Gewald reaction to form the thiophene ester, followed by hydrolysis to yield the target carboxylic acid. Performing the reaction with cyanoacetic acid directly is often avoided as it can lead to lower yields and side reactions; the ester form is more manageable.

Protocol 1: Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate

This procedure is a representative method adapted from general Gewald reaction protocols.[3][7]

Materials:

  • Phenylacetaldehyde (1.0 mmol, 120.15 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.12 mg)

  • Elemental Sulfur (1.1 mmol, 35.27 mg)

  • Morpholine (0.2 mmol, 17.42 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol).

  • Add ethanol (5 mL) as the solvent, followed by the addition of morpholine (0.2 mmol) as the base catalyst.

  • Heat the reaction mixture to 50-60 °C with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.[3]

  • After the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL). The crude product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[3]

Protocol 2: Hydrolysis to this compound

Hydrolysis of the ester is a standard saponification procedure.

Materials:

  • Ethyl 2-amino-5-phenylthiophene-3-carboxylate (1.0 mmol, 261.32 mg)

  • Potassium Hydroxide (KOH) (3.0 mmol, 168.33 mg)

  • Ethanol/Water mixture (1:1, 10 mL)

  • Hydrochloric Acid (HCl), 1M solution

Procedure:

  • Dissolve the synthesized ester (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL) in a round-bottom flask.

  • Add potassium hydroxide (3.0 mmol) to the solution and heat the mixture to reflux (approx. 80-90 °C) for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with 1M HCl with cooling in an ice bath until the pH is approximately 4-5. The carboxylic acid product will precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final this compound.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Gewald reaction is influenced by the choice of catalyst, solvent, and reaction temperature. The following table summarizes typical conditions and expected outcomes for the synthesis of related 2-aminothiophenes.

Carbonyl CompoundActive NitrileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
CyclohexanoneEthyl CyanoacetateMorpholine (20)Ethanol50485[3]
AcetophenoneMalononitrileL-Proline (10)DMF60382[8]
PhenylacetaldehydeEthyl CyanoacetatePiperidine (20)Ethanol505~75-85Adapted
4-NitroacetophenoneEthyl CyanoacetateNone (MW)Ethanol1200.75~90[7]
Various KetonesMalononitrilePiperidinium Borate (20)EtOH/H₂O1001-285-95[9]

*Yields are estimated based on similar reported reactions. Actual yields may vary.

Experimental Workflow

The complete synthesis pathway, from initial reactants to the final purified product, involves a series of distinct steps including reaction setup, monitoring, workup, and purification for both the ester formation and subsequent hydrolysis.

Workflow cluster_step1 Step 1: Gewald Reaction (Ester Synthesis) cluster_step2 Step 2: Saponification (Hydrolysis) cluster_analysis Final Analysis A1 Combine Reactants: Phenylacetaldehyde, Ethyl Cyanoacetate, Sulfur, Base, Ethanol A2 Heat and Stir (50-60°C) A1->A2 A3 Monitor by TLC A2->A3 A4 Cool and Precipitate in Ice Water A3->A4 A5 Filter and Wash Crude Product A4->A5 A6 Purify by Recrystallization or Column Chromatography A5->A6 B1 Dissolve Ester in EtOH/Water with KOH A6->B1 Purified Ester B2 Reflux (80-90°C) B1->B2 B3 Monitor by TLC B2->B3 B4 Remove Ethanol (Rotovap) B3->B4 B5 Acidify with HCl to Precipitate Acid B4->B5 B6 Filter, Wash, and Dry Final Product B5->B6 C1 Characterization (NMR, MS, etc.) B6->C1 Final Product

Caption: General experimental workflow for the two-step synthesis and purification.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents are pure and dry. The choice of base is critical; secondary amines like morpholine or piperidine are often effective.[3] For less reactive carbonyl compounds, a stronger base or alternative solvent like DMF might be necessary.[8]

  • Poor Sulfur Reactivity: Gently heating the reaction (40-60 °C) improves sulfur's solubility and reactivity.[3] However, excessive heat can promote side reactions.

  • Difficult Hydrolysis: The ester of a 2-aminothiophene can sometimes be resistant to hydrolysis. If standard KOH/ethanol reflux is ineffective, stronger conditions (e.g., using NaOH in a higher boiling point solvent like ethylene glycol, or microwave-assisted saponification) may be required.

  • Microwave Synthesis: To reduce reaction times and potentially improve yields, microwave-assisted synthesis is a powerful alternative.[4][7] Reactions can often be completed in minutes rather than hours under microwave irradiation.[7]

  • Solvent-Free Conditions: For a greener approach, mechanochemistry (ball milling) can be employed to conduct the Gewald reaction under solvent-free conditions, which can also improve reaction rates.[10][11]

References

The Gewald Aminothiophene Synthesis: A Mechanistic Deep Dive for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

The Gewald aminothiophene synthesis, a cornerstone of heterocyclic chemistry since its discovery, remains a highly versatile and widely utilized multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes. These structures are privileged scaffolds in medicinal chemistry, appearing in a range of pharmaceuticals such as the anti-inflammatory drug Tinoridine and the antipsychotic Olanzapine.[1] This technical guide provides an in-depth exploration of the reaction's core mechanism, supported by recent computational and experimental findings, quantitative data, and detailed experimental protocols for researchers and drug development professionals.

Core Mechanism: A Step-by-Step Elucidation

The Gewald reaction is a one-pot synthesis that brings together a carbonyl compound (an aldehyde or ketone), an α-activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2][3] While the overall transformation has been known for decades, a detailed mechanistic understanding, particularly regarding the role and decomposition of sulfur, has only recently been illuminated through computational studies.[2][4]

The reaction proceeds through several key stages:

  • Knoevenagel-Cope Condensation: The initial and widely accepted first step is a Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile, catalyzed by a base (commonly a secondary or tertiary amine like morpholine or piperidine).[3][4][5] The base abstracts a proton from the α-carbon of the nitrile, creating a carbanion that subsequently attacks the carbonyl carbon. Dehydration of the resulting adduct yields a stable α,β-unsaturated nitrile intermediate.[3][4]

  • Sulfur Ring Opening: The crucial sulfuration step begins with the deprotonation of the Knoevenagel-Cope product by the base at the γ-position.[4] This generates a substituted allylic anion which then acts as a nucleophile, attacking the elemental sulfur ring (S₈).[4] This nucleophilic attack opens the sulfur ring to form a linear octasulfide intermediate.[4]

  • Polysulfide Degradation and Interchange: The initially formed octasulfide is not stable and enters a complex equilibrium with shorter polysulfide chains.[2][4] This degradation can occur through several pathways, including unimolecular cyclization (favored for long polysulfides with six or more sulfur atoms) and intermolecular degradation, which is kinetically favorable upon protonation of the polysulfide chain.[2][4] This complex equilibrium funnels the various intermediates towards the final product.

  • Thiophene Ring Formation and Aromatization: The key cyclization step involves the intramolecular attack of the sulfur atom (as a monosulfide) onto the nitrile group. The final, thermodynamically favorable step is the tautomerization of the cyclized intermediate to yield the stable, aromatic 2-aminothiophene ring.[2][4] This aromatization is the primary driving force for the entire reaction sequence.[2]

The base, traditionally used in stoichiometric amounts, plays a critical catalytic role in both the initial condensation and the deprotonation step that initiates sulfur addition.[1][4]

Reaction Pathway Diagram

Gewald_Mechanism Figure 1: The Mechanistic Pathway of the Gewald Aminothiophene Synthesis cluster_reactants Reactants R1R2CO Ketone/Aldehyde (1) Knoevenagel_Product α,β-Unsaturated Nitrile (3) R1R2CO->Knoevenagel_Product Knoevenagel-Cope Condensation (+Base) NC_CH2_EWG Activated Nitrile (2) NC_CH2_EWG->Knoevenagel_Product Knoevenagel-Cope Condensation (+Base) S8 Sulfur (S₈) Octasulfide Octasulfide Intermediate S8->Octasulfide Nucleophilic Attack Allylic_Anion Allylic Anion Knoevenagel_Product->Allylic_Anion Deprotonation (+Base) Allylic_Anion->Octasulfide Nucleophilic Attack Polysulfides Polysulfide Equilibrium (Sₙ intermediates) Octasulfide->Polysulfides Degradation Monosulfide Monosulfide Intermediate (4) Polysulfides->Monosulfide Interchange Cyclized_Intermediate Cyclized Intermediate (5) Monosulfide->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene (6) Cyclized_Intermediate->Product Tautomerization (Aromatization)

Caption: Figure 1: The Mechanistic Pathway of the Gewald Aminothiophene Synthesis.

Quantitative Data Summary

The yield and efficiency of the Gewald reaction are highly dependent on the substrates, catalyst, solvent, and reaction conditions. The following table summarizes representative quantitative data from various studies.

Carbonyl CompoundActivated NitrileBase/Catalyst (mol%)SolventTemperature (°C) / ConditionsTime (h)Yield (%)Reference
CyclohexanoneMalononitrilePiperidinium Borate (20)Toluene1100.598[1]
CyclohexanoneMalononitrilePyrrolidinium Borate (20)Toluene1101.092[1]
CyclohexanoneMalononitrileMorpholinium Borate (20)Toluene1101.090[1]
CyclopentanoneMalononitrilePiperidinium Borate (20)Toluene1101.095[1]
AcetophenoneMalononitrilePiperidinium Borate (20)Toluene1102.088[1]
CyclohexanoneEthyl CyanoacetateMorpholineEthanol50-35-80[6]
Various Aldehydes/KetonesPEG-bound CyanoacetateDIPEASolvent-freeMW (180W)0.3375-92[7]
Ketones/AldehydesMalononitrileZnO (5)Solvent-free801-227-70[8]

Note: Yields are highly substrate-dependent. The data presented are for specific examples cited in the literature and serve as a general guide.

Experimental Protocols

Below are two representative experimental protocols for the Gewald synthesis, illustrating a traditional thermal method and a modern microwave-assisted approach.

Protocol 1: Catalytic Gewald Synthesis Using Piperidinium Borate

This protocol is adapted from a study demonstrating a truly catalytic approach to the Gewald reaction.[1]

  • Materials:

    • Cyclohexanone (1.0 equiv)

    • Malononitrile (1.0 equiv)

    • Elemental Sulfur (1.0 equiv)

    • Piperidinium Borate (20 mol%)

    • Toluene (solvent)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, malononitrile, elemental sulfur, and piperidinium borate in toluene.

    • Heat the reaction mixture to 110 °C (reflux) with constant stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Protocol 2: Microwave-Assisted Gewald Synthesis on a Soluble Polymer Support

This protocol describes an efficient and environmentally friendly method using a soluble polymer support and microwave irradiation.[7]

  • Materials:

    • Poly(ethylene glycol)-bound cyanoacetate (PEG-cyanoacetate) (1.0 equiv)

    • Aldehyde or Ketone (6.0 equiv)

    • Elemental Sulfur (6.0 equiv)

    • Diisopropylethylamine (DIPEA) (1.0 equiv)

    • Dichloromethane (CH₂Cl₂)

    • Cold Diethyl Ether (Et₂O)

  • Procedure:

    • In a microwave-safe vessel equipped with a mechanical stirrer, combine the dried PEG-cyanoacetate, the corresponding aldehyde or ketone, elemental sulfur, and DIPEA.

    • Irradiate the solvent-free mixture in a microwave reactor at a power of 180W for 20 minutes with continuous stirring.

    • After irradiation, allow the mixture to cool to room temperature.

    • Dissolve the resulting mixture in a minimal amount of CH₂Cl₂ (approx. 3 mL).

    • Precipitate the polymer-supported product by adding the CH₂Cl₂ solution to cold diethyl ether.

    • Isolate the product by filtration, washing thoroughly with cold diethyl ether to remove excess reagents.

    • Dry the purified polymer-bound thiophene under vacuum. The final thiophene product can be cleaved from the polymer support if required by the synthetic route.

These protocols highlight the adaptability of the Gewald reaction to both traditional and modern synthetic techniques, making it a powerful tool in the arsenal of medicinal and synthetic chemists.

References

physical and chemical properties of 2-Amino-5-phenyl-thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-5-phenyl-thiophene-3-carboxylic acid (CAS No. 14770-84-4), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its synthesis, reactivity, and spectral characteristics, and explores its role as a potential therapeutic agent.

Core Physical and Chemical Properties

This compound is a polysubstituted thiophene derivative with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol .[1] The structure incorporates a central thiophene ring, substituted with an amino group at the 2-position, a carboxylic acid at the 3-position, and a phenyl group at the 5-position. This arrangement of functional groups imparts a unique combination of acidic and basic properties, as well as a scaffold that is amenable to a variety of chemical modifications.

PropertyValueSource
CAS Number 14770-84-4[1][2]
Molecular Formula C₁₁H₉NO₂S[1]
Molecular Weight 219.26 g/mol [1]
Melting Point Data not available for the carboxylic acid. The corresponding methyl ester has a melting point of 195 °C.[3]
pKa Estimated to be in the range of 4-5 for the carboxylic acid group.
Solubility Data not readily available. Expected to be soluble in polar organic solvents.

Synthesis of this compound

The primary synthetic route to 2-aminothiophenes is the Gewald reaction , a one-pot, multi-component reaction that is highly efficient for creating substituted thiophene rings.[4][5][6] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

For the synthesis of this compound, a likely precursor would be its corresponding ester, synthesized via a Gewald reaction using a phenyl-substituted ketone, an α-cyanoacetate, and sulfur. The subsequent hydrolysis of the ester would yield the final carboxylic acid.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative (General Procedure)

This protocol describes a general method for the synthesis of 2-aminothiophene derivatives, which can be adapted for the synthesis of the title compound's ester precursor.

Materials:

  • A phenyl-substituted ketone (e.g., acetophenone)

  • An α-cyanoacetate (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine or diethylamine)

  • Anhydrous ethanol

Procedure:

  • To a round-bottom flask, add equimolar amounts of the phenyl-substituted ketone, the α-cyanoacetate, and elemental sulfur in anhydrous ethanol.

  • Add a catalytic amount of the base to the mixture.

  • The reaction mixture is then stirred and heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2-aminothiophene ester.

  • Subsequent hydrolysis of the ester, typically under basic conditions followed by acidification, will yield the desired this compound.

Gewald_Synthesis Reactants Phenyl-substituted Ketone + α-Cyanoacetate + Elemental Sulfur + Base (catalyst) Intermediate Knoevenagel Condensation and Michael Addition Reactants->Intermediate Reflux Cyclization Thiolate Attack and Ring Closure Intermediate->Cyclization Product 2-Amino-5-phenyl-thiophene-3-carboxylate Ester Cyclization->Product Final_Product This compound Product->Final_Product Hydrolysis

Gewald reaction workflow for the synthesis of the target compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three main functional groups: the amino group, the carboxylic acid group, and the thiophene ring.

  • Amino Group: The amino group at the 2-position is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. It also acts as an activating group, increasing the electron density of the thiophene ring and making it more susceptible to electrophilic substitution.

  • Carboxylic Acid Group: The carboxylic acid group is acidic and can be deprotonated to form a carboxylate salt. It can also undergo esterification, reduction to an alcohol, or conversion to an acid chloride.

  • Thiophene Ring: The thiophene ring is an aromatic system. The presence of the electron-donating amino group at the 2-position activates the ring, particularly at the 5-position, for electrophilic aromatic substitution reactions. However, since the 5-position is already substituted with a phenyl group, further substitution would likely occur at the 4-position.

Spectral Properties

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

Functional GroupExpected Wavenumber (cm⁻¹)Characteristic
O-H (Carboxylic Acid)3300 - 2500Strong, very broad
N-H (Amino)3500 - 3300Two sharp bands (primary amine)
C=O (Carboxylic Acid)1710 - 1680Strong, sharp
C=C (Aromatic)1600 - 1450Medium to weak
C-S (Thiophene)800 - 600Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons (Phenyl): A multiplet in the range of 7.0-8.0 ppm.

  • Thiophene Proton: A singlet for the proton at the 4-position of the thiophene ring, likely appearing between 6.5 and 7.5 ppm.

  • Amino Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • Carboxylic Acid Proton: A very broad singlet, typically downfield between 10 and 13 ppm.

¹³C NMR:

  • Carbonyl Carbon: In the range of 165-175 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (110-150 ppm) for the thiophene and phenyl rings. The carbon attached to the sulfur (C5) and the carbon attached to the amino group (C2) would be significantly shifted.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 219. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the thiophene ring.[5]

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of IκB kinase β (IKKβ) .[7] IKKβ is a key enzyme in the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[8][9][10] This pathway plays a crucial role in regulating the immune and inflammatory responses, cell proliferation, and apoptosis.

In the canonical NF-κB pathway, pro-inflammatory stimuli such as TNFα or IL-1 lead to the activation of the IKK complex, which includes IKKβ.[8] Activated IKKβ then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), which can then translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[9][11]

By inhibiting IKKβ, this compound can block the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes. This mechanism of action makes it a compound of interest for the development of anti-inflammatory and potentially anti-cancer drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TNFR->IKK_complex activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK_complex->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa_p->Ub_Proteasome NFkB NF-κB (p50/p65) Ub_Proteasome->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to Inhibitor 2-Amino-5-phenyl- thiophene-3-carboxylic acid Inhibitor->IKK_complex inhibits DNA DNA NFkB_n->DNA binds to Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Inhibition of the NF-κB signaling pathway by the target compound.

Conclusion

This compound represents a versatile scaffold in medicinal chemistry. Its synthesis via the established Gewald reaction allows for the potential generation of a diverse library of derivatives. The presence of multiple reactive functional groups provides ample opportunities for further chemical modification. Its demonstrated activity as an IKKβ inhibitor highlights its potential as a lead compound for the development of novel therapeutics targeting inflammatory diseases and other conditions where the NF-κB pathway is dysregulated. Further research is warranted to fully elucidate its pharmacological profile and optimize its therapeutic potential.

References

An In-depth Technical Guide to 2-Amino-5-phenylthiophene-3-carboxylic Acid (CAS 14770-84-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization, synthesis, and biological activity of 2-Amino-5-phenylthiophene-3-carboxylic acid (CAS Number: 14770-84-4). This compound is a member of the aminothiophene class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Notably, derivatives of this scaffold have been identified as potent inhibitors of atypical Protein Kinase C (aPKC), a family of enzymes implicated in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of aPKC signaling has been linked to several diseases, including cancer, making inhibitors of this pathway attractive therapeutic targets.

Chemical Characterization

2-Amino-5-phenylthiophene-3-carboxylic acid is a stable organic compound with the molecular formula C₁₁H₉NO₂S.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
CAS Number 14770-84-4
Molecular Formula C₁₁H₉NO₂S[1]
Molecular Weight 219.26 g/mol [1]
IUPAC Name 2-amino-5-phenylthiophene-3-carboxylic acid
Appearance Solid (form may vary)
Purity Typically >95% (commercially available)

Note: Experimental physical properties such as melting point and solubility may vary depending on the purity and crystalline form of the sample.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the proton on the thiophene ring, and the exchangeable protons of the amino and carboxylic acid groups.

  • Phenyl protons: A multiplet in the range of 7.2-7.6 ppm.

  • Thiophene proton (H4): A singlet around 7.0-7.5 ppm.

  • Amino protons (-NH₂): A broad singlet that can vary in chemical shift depending on the solvent and concentration.

  • Carboxylic acid proton (-COOH): A broad singlet at a downfield chemical shift, typically above 10 ppm, which is also dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule.

  • Carbonyl carbon (-COOH): In the range of 165-175 ppm.

  • Aromatic and thiophene carbons: Multiple signals in the aromatic region (approximately 110-150 ppm).

  • The specific shifts will be influenced by the electronic effects of the amino, phenyl, and carboxylic acid substituents on the thiophene ring.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[2]

  • N-H stretch (amino group): Two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption band around 1680-1710 cm⁻¹, characteristic of a conjugated carboxylic acid.

  • C=C stretches (aromatic/thiophene): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-N stretch: In the region of 1250-1350 cm⁻¹.

  • C-S stretch: Typically weak and found in the fingerprint region.

Mass Spectrometry (Predicted): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 219. Subsequent fragmentation may involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments.

Synthesis

The most common and efficient method for the synthesis of 2-aminothiophenes, including 2-Amino-5-phenylthiophene-3-carboxylic acid, is the Gewald reaction .[3][4] This is a multi-component reaction that involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[3][4]

Experimental Protocol: Gewald Synthesis of 2-Amino-5-phenylthiophene-3-carboxylic Acid (General Procedure)

This protocol is a generalized procedure based on the principles of the Gewald reaction and may require optimization for specific laboratory conditions.

Materials:

  • Phenylacetaldehyde or a suitable precursor

  • Ethyl cyanoacetate or Malononitrile

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine, diethylamine, or sodium ethoxide)

  • An appropriate solvent (e.g., ethanol, methanol, or dimethylformamide)

  • Hydrochloric acid (for acidification)

  • Sodium hydroxide or Potassium hydroxide (for hydrolysis if starting with an ester)

Procedure:

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, dissolve the phenyl-substituted carbonyl compound (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent.

  • Add the basic catalyst (catalytic amount) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating. The progress of the condensation can be monitored by Thin Layer Chromatography (TLC).

Step 2: Thiophene Ring Formation

  • To the reaction mixture from Step 1, add elemental sulfur (1.1 equivalents).

  • Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Isolation (if an ester was used)

  • If the reaction was performed with an ester of the active methylene compound, the resulting 2-aminothiophene-3-carboxylate ester is typically isolated first. This can be achieved by pouring the reaction mixture into ice-water and collecting the precipitated solid by filtration. The crude product can then be purified by recrystallization.

Step 4: Hydrolysis to the Carboxylic Acid

  • Dissolve the isolated ester in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester.

  • Carefully acidify the aqueous layer with hydrochloric acid until a precipitate is formed.

  • Collect the solid 2-Amino-5-phenylthiophene-3-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Caption: General workflow for the synthesis of 2-Amino-5-phenylthiophene-3-carboxylic Acid via the Gewald reaction.

Biological Activity and Signaling Pathway

Atypical Protein Kinase C (aPKC) Inhibition

2-Amino-5-phenylthiophene-3-carboxylic acid and its derivatives have been identified as inhibitors of atypical Protein Kinase C (aPKC) isoforms.[5] The aPKC family, which includes PKCζ and PKCι/λ, are serine/threonine kinases that play crucial roles in various signaling pathways that regulate cell polarity, proliferation, and survival.[6][7] Unlike conventional and novel PKCs, aPKCs are not activated by diacylglycerol or calcium ions.[8]

The inhibition of aPKC by compounds based on the 2-aminothiophene scaffold presents a promising strategy for therapeutic intervention in diseases where aPKC signaling is dysregulated, such as in certain types of cancer. These inhibitors can interfere with downstream signaling events that promote tumorigenesis.

Atypical Protein Kinase C Signaling Pathway

The aPKC signaling pathway is a complex network of protein interactions. A simplified representation of a key aPKC-mediated signaling cascade is shown below. An inhibitor like 2-Amino-5-phenylthiophene-3-carboxylic acid would act by blocking the kinase activity of aPKC, thereby preventing the phosphorylation of its downstream targets.

aPKC_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) or G-Protein Coupled Receptor (GPCR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation aPKC aPKC (PKCζ / PKCι/λ) PDK1->aPKC Phosphorylation & Activation Downstream Downstream Effectors (e.g., Par6, p62) aPKC->Downstream Phosphorylation Inhibitor 2-Amino-5-phenylthiophene- 3-carboxylic acid Inhibitor->aPKC Inhibition CellularResponse Cellular Responses (Polarity, Proliferation, Survival) Downstream->CellularResponse Regulation

References

An In-depth Technical Guide to 2-Amino-5-phenyl-thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-phenyl-thiophene-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Thiophene derivatives are recognized as "privileged structures" due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document details the molecule's structure, synthesis, and known biological activities, offering detailed experimental protocols and data for laboratory application.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted thiophene featuring an amino group at position 2, a carboxylic acid at position 3, and a phenyl group at position 5. This arrangement of functional groups provides a versatile scaffold for the synthesis of a diverse array of derivatives with potential therapeutic applications.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 14770-84-4[3]
Molecular Formula C₁₁H₉NO₂S[3]
Molecular Weight 219.26 g/mol [3]

Synthesis of this compound

The most common and versatile method for synthesizing 2-aminothiophenes is the Gewald Three-Component Reaction .[1] This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1] The use of microwave-assisted organic synthesis (MAOS) can significantly accelerate this process, leading to higher yields and shorter reaction times.[1][4]

The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound (in this case, an acetophenone precursor) and the active methylene nitrile. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[1]

Gewald_Synthesis_Workflow reagents Reactants: - Phenylacetaldehyde/Acetophenone derivative - Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) - Elemental Sulfur - Base (e.g., Morpholine) mix Combine Reactants in Solvent (e.g., DMF, Ethanol) reagents->mix react Microwave Irradiation (e.g., 50-120°C, 5-45 min) mix->react cool Cool to Room Temperature react->cool extract Work-up: - Ethyl Acetate Extraction - Wash with Water/Brine cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Purification: - Evaporation of Solvent - Column Chromatography dry->purify product Final Product: 2-Amino-5-phenyl-thiophene-3-carboxylate Ester purify->product hydrolysis Ester Hydrolysis (Base followed by Acidification) product->hydrolysis final_acid Final Acid: This compound hydrolysis->final_acid

General workflow for the Gewald synthesis of the target compound.

This protocol is a generalized procedure for the synthesis of a 2-amino-5-phenylthiophene-3-carboxylate ester, a direct precursor to the target acid.

Materials:

  • A suitable phenyl-substituted aldehyde or ketone (e.g., Phenylacetaldehyde) (1.0 mmol)

  • Active methylene nitrile (e.g., Ethyl cyanoacetate) (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., Morpholine or Pyrrolidine) (1.0 mmol)[1]

  • Solvent (e.g., Ethanol or DMF) (3 mL)[1]

  • 5 mL microwave reaction vial

  • Microwave synthesizer

  • Ethyl acetate, water, brine for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL microwave reaction vial, add the phenyl-substituted aldehyde/ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the base (1.0 mmol).[1]

  • Add 3 mL of the chosen solvent (e.g., ethanol).[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 10-30 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, allow the vial to cool to room temperature.[1]

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (3 x 20 mL) and brine (20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene ester derivative.[1]

  • Hydrolysis Step: To obtain the final carboxylic acid, the resulting ester is hydrolyzed by refluxing with a base (e.g., NaOH in an ethanol/water mixture) followed by acidification with HCl to precipitate the product.[5]

Biological Activity and Therapeutic Potential

The 2-aminothiophene scaffold is a cornerstone for developing novel therapeutic agents. Derivatives of 2-aminothiophene-3-carboxylic acid have demonstrated significant and often selective biological activities, particularly as anticancer agents.

Studies have shown that ester derivatives of 2-aminothiophene-3-carboxylic acid can exhibit potent and selective cytostatic effects against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[6]

Mechanism of Action:

  • Protein Synthesis Inhibition: These compounds have been observed to preferentially suppress protein synthesis over DNA or RNA synthesis.[6]

  • Cell Cycle Arrest: The prototype compounds can induce an accumulation of cancer cells in the G1 phase of the cell cycle.[6]

  • Apoptosis Induction: The derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[6]

  • Kinase Inhibition: The thiophene scaffold is also found in various protein kinase inhibitors, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2]

Mechanism_of_Action Compound 2-Aminothiophene Derivatives Target1 Protein Synthesis Machinery Compound->Target1 inhibits Target2 Cell Cycle Regulators Compound->Target2 modulates Target3 Protein Kinases Compound->Target3 inhibits Effect1 Inhibition of Protein Synthesis Target1->Effect1 Effect2 G1 Phase Cell Cycle Arrest Target2->Effect2 Outcome Selective Cytostatic Effect on Tumor Cells Effect1->Outcome Effect3 Apoptosis Induction Effect2->Effect3 Effect2->Outcome Effect3->Outcome

Logical flow of the anticancer mechanism of action.

Table 2: In Vitro Anticancer Activity of Selected 2-Aminothiophene Derivatives (Illustrative)

Compound ID/ReferenceCancer Cell LineIC₅₀ (µM)Reference
Compound 8eVarious (NCI-60)GI₅₀: 0.411 - 2.8[2]
Compound 15bA2780 (Ovarian)12 ± 0.17[2]
Compound 15bA2780CP (Ovarian)10 ± 0.15[2]
Compound 16eHCT116 (Colon)3.20 ± 0.12[2]
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis c1 Seed cells in a 96-well plate c2 Allow cells to adhere (e.g., 24 hours) c1->c2 t1 Add serial dilutions of test compound c2->t1 t2 Incubate for a defined period (e.g., 48-72h) t1->t2 a1 Add MTT reagent to each well t2->a1 a2 Incubate (e.g., 2-4 hours) to allow formazan formation a1->a2 a3 Add solubilization solution (e.g., DMSO, isopropanol) a2->a3 an1 Read absorbance on a plate reader (e.g., 570 nm) a3->an1 an2 Calculate % cell viability and determine IC₅₀ value an1->an2

Workflow of an in vitro MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the this compound derivative. Include wells for a negative control (vehicle only) and a positive control (known cytotoxic agent).

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value, the concentration at which the compound inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.[2]

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds in drug discovery. The straightforward and efficient Gewald synthesis provides access to a wide array of analogs. The demonstrated biological activities, particularly the selective cytostatic effects against various cancer cell lines, underscore the therapeutic potential of this scaffold. Further investigation into structure-activity relationships, mechanism of action, and pharmacokinetic properties is warranted to advance these promising compounds toward clinical application.

References

The Synthesis of Substituted 2-Aminothiophenes: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.[1][2] Its versatile chemical nature allows for extensive functionalization, making it a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth review of the primary synthetic methodologies for constructing substituted 2-aminothiophenes, with a focus on the renowned Gewald reaction and its modern variations. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic diagrams are presented to serve as a practical resource for researchers in organic synthesis and drug discovery.

The Gewald Three-Component Reaction: The Workhorse of 2-Aminothiophene Synthesis

The most established and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, three-component condensation.[3][4] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[3][4]

The generally accepted mechanism for the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate.[3][5] Subsequently, elemental sulfur adds to the activated methylene position, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[3][5]

Gewald_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Thiolation_Cyclization Thiolation and Cyclization cluster_Aromatization Aromatization Carbonyl Ketone/ Aldehyde Unsaturated_Nitrile α,β-Unsaturated Nitrile Carbonyl->Unsaturated_Nitrile + Nitrile, Base Nitrile Active Methylene Nitrile Nitrile->Unsaturated_Nitrile Base1 Base Base1->Carbonyl Thiolated_Intermediate Thiolated Intermediate Unsaturated_Nitrile->Thiolated_Intermediate + Sulfur Sulfur Elemental Sulfur (S8) Sulfur->Thiolated_Intermediate Cyclized_Intermediate Cyclized Intermediate Thiolated_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene Cyclized_Intermediate->Product Tautomerization

Caption: Generalized mechanism of the Gewald reaction.

Classical Gewald Reaction

The traditional Gewald synthesis is often carried out in polar aprotic solvents like dimethylformamide (DMF) or ethanol, with a basic catalyst such as triethylamine, piperidine, or morpholine.[6] Reaction temperatures typically range from room temperature to reflux.

Table 1: Classical Gewald Reaction Conditions and Yields

Carbonyl CompoundActive Methylene NitrileBaseSolventTemperature (°C)TimeYield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanolReflux2 h91[7]
AcetoneEthyl CyanoacetatePiperidineMethanol504 h75[6]
4-MethylcyclohexanoneMalononitrileTriethylamineDMF803 h88[6]
Butan-2-oneEthyl CyanoacetateMorpholineEthanolReflux5 h65[6]

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

To a stirred solution of cyclohexanone (9.8 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) in ethanol (50 mL), elemental sulfur (3.2 g, 0.1 mol) is added. Morpholine (8.7 g, 0.1 mol) is then added dropwise, and the mixture is heated to reflux for 2 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product.[7]

Green and Modified Gewald Methodologies

In recent years, significant efforts have been directed towards developing more environmentally benign and efficient modifications of the Gewald reaction. These include the use of alternative energy sources like microwave and ultrasound irradiation, as well as greener solvents and catalysts.

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the Gewald synthesis.[8][9] Reactions are typically carried out in a dedicated microwave reactor, often reaching the desired temperature in a matter of minutes.

Table 2: Microwave-Assisted Gewald Reaction

Carbonyl CompoundActive Methylene NitrileBase/CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
ButyraldehydeMethyl CyanoacetatePyrrolidineDMF503095[8]
CyclohexanoneMalononitrileKF-AluminaNone120692[7]
4-NitroacetophenoneEthyl CyanoacetateTriethylamineEthanol12046-[9]
2-BromoacetophenoneEthyl Cyanoacetate-Ethanol12021-[10]

Experimental Protocol: Microwave-Assisted Synthesis of Methyl 2-amino-4-propylthiophene-3-carboxylate

A mixture of butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), sulfur (1.1 mmol), and pyrrolidine (1 mmol) in DMF (3 mL) is placed in a 5 mL microwave reaction vial. The vial is irradiated in a microwave reactor at 50 °C for 30 minutes with the absorbance set to "very high". After cooling, the reaction mixture is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]

Microwave_Workflow Start Mix Reactants, Catalyst, and Solvent in Vial Microwave Microwave Irradiation (Temp & Time Controlled) Start->Microwave Cooling Cool to Room Temperature Microwave->Cooling Extraction Work-up: Extraction with Organic Solvent Cooling->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Isolated 2-Aminothiophene Purification->Product

Caption: Workflow for microwave-assisted Gewald synthesis.

Sonication provides an alternative energy source that can promote the Gewald reaction, often under milder conditions and in shorter reaction times compared to conventional heating.[11][12] Ultrasound-assisted syntheses can frequently be performed at room temperature and in aqueous or solvent-free conditions.

Table 3: Ultrasound-Assisted Gewald Reaction

Carbonyl CompoundActive Methylene NitrileBase/CatalystSolventTemperatureTime (min)Yield (%)Reference
CyclohexanoneEthyl CyanoacetateMorpholineNoneRoom Temp4078[11]
KetonesMalononitrileSodium PolysulfidesWater70 °C30-6042-90[3]
KetonesEthyl CyanoacetateTriethylamineWaterRoom Temp-75-98[3]
Alkyl KetonesMalononitrile/Ethyl CyanoacetateNonePEG-600Room Temp10-50-[13]

Experimental Protocol: Ultrasound-Assisted Solvent-Free Synthesis

A mixture of the carbonyl compound (1.0 mmol), malononitrile or ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.0 mmol) is placed in a flask. Morpholine (1.0 mmol) is added, and the mixture is sonicated using an ultrasonic probe at ambient temperature for the specified time. The reaction is monitored by TLC. Upon completion, the solid product is typically isolated by filtration and recrystallized.[11]

The use of environmentally friendly solvents such as water, polyethylene glycol (PEG), and ionic liquids has been explored to reduce the environmental impact of the Gewald reaction.[1][3][13]

  • Water: Reactions in water, often assisted by ultrasound, provide an exceptionally green approach.[3]

  • Polyethylene Glycol (PEG): PEG-600 has been used as a recyclable and effective reaction medium, often in conjunction with ultrasound.[13]

  • Ionic Liquids (ILs): Basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) can act as both the solvent and the catalyst, facilitating product isolation and catalyst recycling.[1][3]

Table 4: Gewald Reaction in Green Solvents

SolventCarbonyl CompoundActive Methylene NitrileBase/CatalystTemperature (°C)TimeYield (%)Reference
Water (Ultrasound)KetonesMalononitrileSodium Polysulfides700.5-1 h42-90[3]
PEG-600 (Ultrasound)Alkyl KetonesMalononitrile/Ethyl CyanoacetateNoneRoom Temp10-50 min-[13]
[bmIm]OHKetonesMalononitrile/Ethyl Cyanoacetate[bmIm]OH602 h35-92[3]

Experimental Protocol: Synthesis in [bmIm]OH

A mixture of the ketone (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and elemental sulfur (1.2 mmol) in 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) (2 mL) is stirred at 60 °C for 2 hours. After completion of the reaction, the mixture is cooled to room temperature, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried. The ionic liquid can be recovered from the aqueous filtrate.[3]

Alternative Synthetic Routes to 2-Aminothiophenes

While the Gewald reaction is the most prevalent method, other synthetic strategies have been developed for the preparation of substituted 2-aminothiophenes, particularly for substitution patterns that are not readily accessible through the Gewald protocol.

Synthesis from Chalcones

An alternative multicomponent reaction utilizes chalcones, α-cyanoacetates, and elemental sulfur in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to afford highly substituted 2-aminothiophenes.[3] This method provides access to 2-aminothiophenes that are sometimes considered unobtainable via the traditional Gewald reaction.[3]

Table 5: Synthesis of 2-Aminothiophenes from Chalcones

Chalconeα-CyanoacetateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aryl ChalconesEthyl CyanoacetateDABCODMSO801654-82[3]
Aryl ChalconesMethyl CyanoacetateDABCODMSO801648-70[3]

Experimental Protocol: Synthesis from a Chalcone

To a solution of the chalcone (1 mmol) and an α-cyanoacetate (1.2 mmol) in DMSO (5 mL), DABCO (0.2 mmol) is added. The mixture is stirred at 80 °C for 30 minutes. Then, elemental sulfur (1.5 mmol) is added, and the reaction mixture is stirred at 80 °C for 16 hours. After cooling, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.[3]

Chalcone_Route Chalcone Chalcone Product Substituted 2-Aminothiophene Chalcone->Product Cyanoacetate α-Cyanoacetate Cyanoacetate->Product Sulfur Elemental Sulfur Sulfur->Product Base Base (DABCO) Base->Product

Caption: Synthesis of 2-aminothiophenes from chalcones.

Conclusion

The synthesis of substituted 2-aminothiophenes is a mature field, with the Gewald reaction serving as the cornerstone methodology. The versatility of the Gewald reaction, coupled with modern advancements such as microwave and ultrasound assistance and the use of green solvents, provides a powerful and adaptable toolkit for accessing a vast chemical space of these important heterocyclic compounds. Alternative methods, such as those starting from chalcones, offer complementary routes to specific substitution patterns. The detailed protocols and compiled data in this guide are intended to equip researchers with the practical knowledge to efficiently synthesize diverse 2-aminothiophene derivatives for applications in drug discovery and materials science.

References

The Biological Potential of Thiophene-Containing Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents. This technical guide provides an in-depth overview of the biological potential of thiophene-containing heterocycles, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Thiophene Derivatives

Thiophene-based compounds have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and apoptosis evasion. Their mechanisms of action often involve the inhibition of critical signaling pathways and enzymes essential for tumor growth and survival.

Quantitative Data: Cytotoxicity of Thiophene Derivatives

The cytotoxic effects of various thiophene-containing compounds have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological function, are summarized below.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
ThienopyrimidinesCompound 3b (chloro derivative)HepG2 (Liver)3.105 ± 0.14SorafenibNot Specified
Compound 3b (chloro derivative)PC-3 (Prostate)2.15 ± 0.12SorafenibNot Specified
Compound 3g (trimethoxy analog)HepG2 (Liver)3.77 ± 0.17SorafenibNot Specified
Compound 3f (methoxy derivative)HepG2 (Liver)4.296 ± 0.2SorafenibNot Specified
Compound 3f (methoxy derivative)PC-3 (Prostate)7.472 ± 0.42SorafenibNot Specified
Thieno[3,2-b]pyrrolesCompound 4cHepG2 (Liver)3.023SorafenibNot Specified
Compound 4cPC-3 (Prostate)3.12SorafenibNot Specified
2,3-fused ThiophenesCompound 480HeLa (Cervical)12.61PaclitaxelNot Specified
Compound 480HepG2 (Liver)33.42PaclitaxelNot Specified
Compound 471HeLa (Cervical)23.79PaclitaxelNot Specified
Compound 471HepG2 (Liver)13.34PaclitaxelNot Specified
Thiophene CarboxamidesCompound 2bHep3B (Liver)5.46Combretastatin A-4Not Specified
Compound 2eHep3B (Liver)12.58Combretastatin A-4Not Specified
Pyrazole-Thiophene HybridsCompound 2MCF-7 (Breast)6.57Doxorubicin4.17
Compound 2HepG2 (Liver)8.86Doxorubicin4.50
Compound 8MCF-7 (Breast)8.08Doxorubicin4.17
Compound 14MCF-7 (Breast)12.94Doxorubicin4.17
Compound 14HepG2 (Liver)19.59Doxorubicin4.50
Signaling Pathways in Cancer

Thiophene derivatives have been shown to modulate key signaling pathways implicated in cancer progression, such as the VEGFR-2 and Wnt/β-catenin pathways.

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thiophene derivatives have been identified as inhibitors of VEGFR-2 kinase activity.[1][2]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thiophene Thiophene Derivatives Thiophene->VEGFR2 Inhibits

VEGFR-2 signaling pathway and thiophene inhibition.

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to increased cell proliferation and survival. Some thiophene derivatives have been found to inhibit this pathway.

Wnt_Beta_Catenin_Pathway cluster_0 Destruction Complex (Inactive with Wnt) Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh Activates GSK3b GSK3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation APC_Axin APC/Axin Complex TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Thiophene Thiophene Derivatives Thiophene->BetaCatenin Promotes Degradation

Wnt/β-catenin pathway and thiophene modulation.
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Materials:

  • Thiophene derivative stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in complete medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include untreated and vehicle (DMSO) controls. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium and add 20-50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[4][8][9]

Materials:

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the thiophene derivative at the desired concentration and for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 1-2 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Antimicrobial Activity of Thiophene Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiophene-containing heterocycles have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassSpecific Compound(s)Bacterial StrainMIC (mg/L)
Thiophene Derivatives4Acinetobacter baumannii (Colistin-Resistant)16 (MIC50)
5Acinetobacter baumannii (Colistin-Resistant)16 (MIC50)
8Acinetobacter baumannii (Colistin-Resistant)32 (MIC50)
4Escherichia coli (Colistin-Resistant)8 (MIC50)
5Escherichia coli (Colistin-Resistant)32 (MIC50)
8Escherichia coli (Colistin-Resistant)32 (MIC50)
Spiro-indoline-oxadiazole17Clostridium difficile2-4
3-Halobenzo[b]thiophenesCyclohexanol-substituted 3-chloro and 3-bromo derivativesGram-positive bacteria and yeast16
Experimental Workflow for Antimicrobial Testing

A typical workflow for evaluating the antimicrobial properties of novel compounds involves a series of in vitro assays.

Antimicrobial_Workflow Synthesis Synthesis of Thiophene Derivatives Purification Purification & Characterization Synthesis->Purification MIC MIC Determination (Broth Microdilution) Purification->MIC MBC MBC Determination MIC->MBC TimeKill Time-Kill Assay MIC->TimeKill Mechanism Mechanism of Action Studies MBC->Mechanism TimeKill->Mechanism

Experimental workflow for antimicrobial evaluation.
Experimental Protocols

This is a standard and widely used method for determining the MIC of an antimicrobial agent.[10][11][12]

Materials:

  • Thiophene derivative stock solution (in DMSO)

  • Bacterial strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the thiophene derivative in the 96-well plate using the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed, either by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory and Neuroprotective Potential

Thiophene-containing heterocycles have also been investigated for their anti-inflammatory and neuroprotective properties. Their mechanisms of action in these areas often involve the modulation of inflammatory pathways and the inhibition of protein aggregation.

Anti-inflammatory Activity: COX and LOX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Some thiophene derivatives have shown potent and selective inhibition of COX-2, as well as dual inhibition of COX and lipoxygenase (LOX) enzymes.[13][14][15]

CompoundTargetIC50 (µM)
Compound 5bCOX-25.45
5-LOX4.33
Compound VIIaCOX-20.29
Neuroprotection: Modulation of Amyloid-β Aggregation

In the context of neurodegenerative diseases like Alzheimer's, the aggregation of amyloid-β (Aβ) peptides is a key pathological event. Thiophene-based ligands have been developed that can bind to and modulate the aggregation of Aβ, offering potential as diagnostic and therapeutic agents.[6][16]

Amyloid_Aggregation_Pathway Monomer Aβ Monomer Oligomer Soluble Oligomers (Toxic) Monomer->Oligomer Aggregation Protofibril Protofibrils Oligomer->Protofibril Fibril Amyloid Fibrils (Plaques) Protofibril->Fibril Thiophene Thiophene Derivatives Thiophene->Oligomer Inhibits Aggregation

Amyloid-β aggregation pathway and thiophene modulation.

Synthesis of Thiophene-Containing Heterocycles

Several classical and modern synthetic methods are employed for the construction of the thiophene ring. The choice of method depends on the desired substitution pattern.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a versatile route to polysubstituted 2-aminothiophenes.[17][18][19]

General Protocol:

  • To a suitable solvent (e.g., ethanol, methanol), add the carbonyl compound, the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur.

  • Add a catalytic amount of a base (e.g., morpholine, triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to yield a substituted thiophene.[8][20][21]

General Protocol:

  • Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene, dioxane).

  • Add a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture, and quench it carefully (e.g., with water or a bicarbonate solution).

  • Extract the product with an organic solvent and purify by chromatography or distillation.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid esters.[22][23][24]

General Protocol:

  • In the presence of a base (e.g., sodium ethoxide), react an α,β-acetylenic ester with a thioglycolic acid ester.

  • The reaction proceeds through a series of addition and cyclization steps to form the thiophene ring.

  • The product is typically isolated after an acidic workup.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with a dialkyl thiodiacetate in the presence of a base.[13][18][20][25]

General Protocol:

  • React a 1,2-dicarbonyl compound with a dialkyl thiodiacetate in the presence of a strong base (e.g., sodium ethoxide).

  • The reaction proceeds via a double aldol-type condensation.

  • The initial product is often a thiophene dicarboxylate, which can be hydrolyzed to the corresponding diacid.

Conclusion

Thiophene-containing heterocycles represent a rich and versatile class of compounds with significant and diverse biological potential. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their importance in modern drug discovery. The continued exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of new and improved therapeutic agents based on this remarkable scaffold. This guide serves as a foundational resource to aid researchers in their efforts to harness the full therapeutic potential of thiophene derivatives.

References

The 2-Aminothiophene Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features and synthetic accessibility, primarily through the robust Gewald reaction, have established it as a versatile building block in the design and discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the 2-aminothiophene core, detailing its synthesis, diverse pharmacological activities, and mechanisms of action, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Synthesis of the 2-Aminothiophene Scaffold: The Gewald Reaction

The most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[1][2][3][4][5]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes a typical Gewald reaction for the synthesis of a tetrahydrobenzo[b]thiophene derivative, a common core in many biologically active molecules.[1]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Morpholine

  • Ethanol

  • Diethyl ether

  • Ice bath

  • Round-bottom flask

  • Stir plate and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine ethyl cyanoacetate (3.1 mL, 29.0 mmol), cyclohexanone (3 mL, 29.0 mmol), elemental sulfur (0.93 g, 29 mmol), and ethanol (26 mL).

  • Place the flask on a stir plate and begin stirring at room temperature.

  • To the stirring mixture, add morpholine (2.52 mL, 29 mmol) dropwise. An exothermic reaction will occur. To control the temperature, place the flask in an ice bath.

  • Continue stirring for 1 hour.

  • After 1 hour, remove the flask from the ice bath and concentrate the reaction mixture using a rotary evaporator.

  • Extract the residue with diethyl ether.

  • Evaporate the ether to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Yields: Yields for this reaction are typically in the range of 35-80%, depending on the specific substrates and reaction conditions.[2]

Pharmacological Activities and Quantitative Data

2-Aminothiophene derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following tables summarize key quantitative data for representative compounds.

Anticancer Activity

The antiproliferative effects of 2-aminothiophene derivatives have been extensively evaluated against various cancer cell lines. The MTT assay is a common method used to determine the cytotoxic effects of these compounds.[6][7][8][9]

Table 1: Anticancer Activity of Selected 2-Aminothiophene Derivatives (IC₅₀ values in µM)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Thienopyrimidine derivative 3b HepG2 (Liver)3.105 ± 0.14[10]
Thienopyrimidine derivative 3b PC-3 (Prostate)2.15 ± 0.12[10]
Thienopyrimidine derivative 4c HepG2 (Liver)3.023 ± 0.15[10]
Thienopyrimidine derivative 4c PC-3 (Prostate)3.12 ± 0.16[10]
Thiophene carboxamide 2b Hep3B (Liver)5.46[11]
Thiophene carboxamide 2e Hep3B (Liver)12.58[11]
Derivative 6CN14 HeLa (Cervical)< 5[6]
Derivative 7CN09 PANC-1 (Pancreatic)< 5[6]
Anti-inflammatory Activity

Several 2-aminothiophene analogs have demonstrated potent anti-inflammatory activity, often evaluated by their ability to inhibit inflammatory mediators.[1][12][13]

Table 2: Anti-inflammatory Activity of Selected 2-Aminothiophene Derivatives

CompoundAssayIC₅₀ (µM)Reference
1 Leukocyte Migration Inhibition121.47[1][12][13]
2 Leukocyte Migration Inhibition412[1][13]
3 Leukocyte Migration Inhibition323[1][13]
4 Leukocyte Migration Inhibition348[1][13]
5 Leukocyte Migration Inhibition422[1][12][13]
6 Leukocyte Migration Inhibition396[1][13]
Antimicrobial Activity

The 2-aminothiophene scaffold is also a key component in the development of new antimicrobial agents. The agar well diffusion method is a standard technique for screening the antimicrobial efficacy of these compounds.[14][15][16][17][18][19]

Table 3: Antimicrobial Activity of Selected 2-Aminothiophene Derivatives (MIC values in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansAspergillus nigerReference
4 10-2010-20--[20]
5 10-2010-20--[20]
9 10-2010-20--[20]
5-7 --10-2010-20[20]
8-12 --10-2010-20[20]
7b 2064--[21]

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[7][8][22][23]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • 2-Aminothiophene test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiophene compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value by plotting the data and fitting it to a dose-response curve.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is used to assess the antimicrobial activity of a substance.[14][15][16][17][18][19]

Materials:

  • Bacterial and/or fungal strains

  • Nutrient agar plates

  • Sterile cork borer or pipette tip

  • 2-Aminothiophene test compounds

  • Positive control (e.g., a known antibiotic)

  • Negative control (e.g., the solvent used to dissolve the compounds)

  • Incubator

Procedure:

  • Inoculation: Inoculate the surface of the nutrient agar plates with a standardized suspension of the test microorganism to create a lawn.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the substance.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-aminothiophene derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.

Kinase Inhibition

Many 2-aminothiophene-based compounds act as kinase inhibitors, playing a crucial role in anticancer therapy by blocking signaling pathways that drive tumor growth.[24]

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Aminothiophene 2-Aminothiophene Kinase Inhibitor Aminothiophene->RTK Inhibits Raf Raf Aminothiophene->Raf Inhibits Aminothiophene->PI3K Inhibits Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Generic kinase inhibitor signaling pathway.

NRF2 Activation and Anti-inflammatory Effects

Some 2-aminothiophene derivatives exert their anti-inflammatory effects by activating the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. NRF2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes.[25][26][27][28]

NRF2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Aminothiophene 2-Aminothiophene Derivative Aminothiophene->Keap1 Inhibits binding to Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Cul3->Proteasome Ubiquitination Maf Maf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Maf->ARE Binds GeneExpression Expression of Antioxidant & Anti-inflammatory Genes ARE->GeneExpression

Caption: NRF2 activation pathway by 2-aminothiophenes.

Modulation of GABA-A Receptors

Certain 2-aminothiophene derivatives act as allosteric modulators of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This modulation underlies the anxiolytic and sedative properties of some of these compounds.[29][30][31][32]

GABAA_Receptor_Modulation cluster_membrane Postsynaptic Membrane GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride GABA_A_Receptor->Chloride Channel opens GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Aminothiophene 2-Aminothiophene Modulator Aminothiophene->GABA_A_Receptor Binds to allosteric site Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride->Hyperpolarization Influx leads to

Caption: Allosteric modulation of GABA-A receptors.

Experimental and Synthetic Workflows

The following diagrams illustrate typical workflows in the research and development of 2-aminothiophene-based compounds.

Gewald_Synthesis_Workflow start Start reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur + Base start->reactants reaction Gewald Reaction (One-pot synthesis) reactants->reaction workup Reaction Work-up (e.g., Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Pure 2-Aminothiophene Derivative characterization->product

Caption: Workflow for Gewald synthesis.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add 2-Aminothiophene Derivative (Serial Dilutions) incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan (Add DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for MTT assay.

References

An In-depth Technical Guide on the C11H9NO2S Thiophene Derivative: 2-[(2-Nitrophenyl)methyl]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiophene derivative with the molecular formula C11H9NO2S, specifically focusing on the isomer 2-[(2-Nitrophenyl)methyl]thiophene . This document details its chemical properties, potential synthetic routes, and explores its putative biological activities, drawing parallels with related compounds.

Compound Identification and Properties

The IUPAC name for the specified C11H9NO2S thiophene derivative is 2-[(2-Nitrophenyl)methyl]thiophene [1]. A summary of its key computed chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C11H9NO2SPubChem[1]
IUPAC Name 2-[(2-nitrophenyl)methyl]thiophenePubChem[1]
Molecular Weight 219.26 g/mol PubChem[1]
XLogP3 3.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 219.03539970 DaPubChem[1]
Topological Polar Surface Area 45.8 ŲPubChem[1]
Heavy Atom Count 15PubChem[1]

Potential Synthetic Pathways

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 2-(chloromethyl)thiophene

This intermediate can be synthesized from thiophene and paraformaldehyde in the presence of hydrochloric acid.

  • Materials: Thiophene, paraformaldehyde, concentrated hydrochloric acid, diethyl ether, anhydrous magnesium sulfate, sodium bicarbonate solution.

  • Procedure:

    • In a well-ventilated fume hood, cool a mixture of thiophene and paraformaldehyde in a round-bottom flask immersed in an ice bath.

    • Slowly add concentrated hydrochloric acid to the stirred mixture, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the organic layer with diethyl ether.

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(chloromethyl)thiophene.

    • Purify the crude product by vacuum distillation.

Step 2: Synthesis of 2-[(2-Nitrophenyl)methyl]thiophene

This final step would involve a nucleophilic substitution reaction between 2-(chloromethyl)thiophene and a suitable nitrophenyl carbanion equivalent or a related coupling reaction. A plausible approach could involve a Grignard-type reaction or a palladium-catalyzed cross-coupling reaction.

  • Materials: 2-(chloromethyl)thiophene, 2-nitrotoluene, a strong base (e.g., sodium amide or a lithium diisopropylamide), an appropriate solvent (e.g., liquid ammonia or tetrahydrofuran), and potentially a palladium catalyst and a suitable ligand for cross-coupling.

  • Conceptual Procedure (illustrative):

    • Deprotonate 2-nitrotoluene at the methyl position using a strong base in an inert atmosphere to generate the 2-nitrobenzyl carbanion.

    • Slowly add a solution of 2-(chloromethyl)thiophene to the carbanion solution at a low temperature.

    • Allow the reaction to proceed, monitoring its progress by TLC.

    • Quench the reaction with a suitable proton source (e.g., ammonium chloride solution).

    • Extract the product into an organic solvent, wash, dry, and concentrate.

    • Purify the final product, 2-[(2-Nitrophenyl)methyl]thiophene, using column chromatography.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of 2-[(2-Nitrophenyl)methyl]thiophene is limited in the available literature. However, based on the activities of structurally related thiophene and nitroaromatic compounds, we can infer potential areas of biological relevance.

Anticancer Activity

Thiophene derivatives are recognized for their potential as anticancer agents. Many have been shown to target cancer-specific proteins and signaling pathways. For instance, some thiophene-containing compounds are known to inhibit kinases and microtubule assembly, crucial processes for cancer cell proliferation.

A prominent signaling pathway targeted by some thiophene derivatives is the VEGFR-2/AKT pathway , which is critical for tumor growth and angiogenesis. Inhibition of this pathway can lead to reduced cancer cell viability.

VEGFR2_AKT_Pathway VEGFR-2/AKT Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation Angiogenesis AKT->Proliferation Promotes Thiophene_Derivative 2-[(2-Nitrophenyl)methyl]thiophene (Hypothesized) Thiophene_Derivative->VEGFR2 Inhibits

VEGFR-2/AKT Pathway Inhibition
Antimicrobial Activity

Nitrothiophene derivatives have been investigated for their antimicrobial properties. The mechanism of action for some nitro-heterocyclic compounds involves their activation by bacterial nitroreductases. This activation leads to the formation of reactive intermediates that can damage bacterial DNA and other essential macromolecules.

Nitroreductase_Activation Proposed Antimicrobial Mechanism Compound 2-[(2-Nitrophenyl)methyl]thiophene Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Substrate Reactive_Intermediates Reactive Nitroso/ Hydroxylamine Species Nitroreductase->Reactive_Intermediates Reductive Activation Damage Damage to DNA, Proteins, etc. Reactive_Intermediates->Damage Leads to

Antimicrobial Mechanism

Quantitative Data from Related Compounds

While specific quantitative data for 2-[(2-Nitrophenyl)methyl]thiophene is not available, Table 2 presents the in vitro anticancer activity of other thiophene derivatives to provide a comparative context.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
3b ThienopyrimidineHepG2 (Hepatocellular Carcinoma)3.105 ± 0.14[2]
PC-3 (Prostate Cancer)2.15 ± 0.12[2]
4c Thieno[3,2-b]pyrroleHepG2 (Hepatocellular Carcinoma)3.023 ± 0.12[2]
PC-3 (Prostate Cancer)3.12 ± 0.15[2]
BZ02 2-Iodobenzamide derivative of tetrahydrobenzo[b]thiopheneA549 (Lung Carcinoma)6.10[3]

Conclusion

2-[(2-Nitrophenyl)methyl]thiophene is a thiophene derivative with potential for biological activity, particularly in the areas of oncology and infectious diseases, based on the known properties of related compounds. Further research is warranted to synthesize this specific isomer, characterize its physicochemical properties, and evaluate its biological efficacy and mechanism of action through in vitro and in vivo studies. The proposed synthetic pathways and hypothesized biological targets outlined in this guide provide a foundational framework for such future investigations.

References

Methodological & Application

Application Note and Protocol: Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophenes are a pivotal class of heterocyclic compounds, recognized as "privileged structures" in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Gewald three-component reaction is a classic and versatile method for synthesizing these polysubstituted thiophenes.[1][3] This application note details a protocol for the synthesis of 2-aminothiophene derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.[1][4][5] Microwave irradiation has been shown to significantly accelerate the reaction sequence, making it a powerful tool for rapid library synthesis in drug discovery.[3][6]

Reaction Principle: The Gewald Three-Component Reaction

The microwave-assisted synthesis of 2-aminothiophene derivatives is achieved through the Gewald three-component reaction. This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[1][7]

The generally accepted mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][6] This is followed by the addition of sulfur and subsequent cyclization to furnish the final 2-aminothiophene product.[1][6]

Gewald_Mechanism reactants Ketone/Aldehyde + Active Methylene Nitrile + S₈ knoevenagel Knoevenagel Condensation reactants->knoevenagel base Base base->knoevenagel intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate sulfur_addition Sulfur Addition intermediate->sulfur_addition cyclization Cyclization & Tautomerization sulfur_addition->cyclization product 2-Aminothiophene Derivative cyclization->product Workflow A 1. Add Reactants, Base, and Solvent to Vial B 2. Seal Vial and Place in Microwave Reactor A->B C 3. Microwave Irradiation (Set Temp. and Time) B->C D 4. Cooling to Room Temperature C->D E 5. Work-up: Extraction and Washing D->E F 6. Drying and Concentration E->F G 7. Purification by Column Chromatography F->G H 8. Characterization (NMR, MS, etc.) G->H

References

The Versatile 2-Aminothiophene Scaffold: A Keystone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. This five-membered aromatic ring system, containing both sulfur and nitrogen atoms, serves as a versatile building block for the development of novel therapeutic agents across a wide range of disease areas. Its unique electronic and structural features allow for facile interaction with various biological targets, leading to a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1] This one-pot synthesis, which involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, provides a straightforward route to a diverse library of 2-aminothiophene derivatives.[1]

Therapeutic Applications and Mechanisms of Action

Derivatives of 2-aminothiophene have been extensively explored as potent biological agents, demonstrating efficacy in a multitude of therapeutic areas. Their mechanisms of action are as varied as their biological effects, often involving the inhibition of key enzymes or the modulation of cellular signaling pathways.

Anticancer Activity

A significant area of research has focused on the development of 2-aminothiophene-based anticancer agents. These compounds have been shown to inhibit tumor cell growth through various mechanisms, including the disruption of microtubule dynamics and the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2]

Tubulin Polymerization Inhibition: Certain 2-aminothiophene derivatives act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]

Kinase Inhibition: The 2-aminothiophene scaffold has proven to be an effective template for the design of inhibitors targeting various protein kinases implicated in cancer. Notably, derivatives have been developed as inhibitors of BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), including against drug-resistant mutants.[2] Furthermore, 2-aminothiophene-based molecules have shown inhibitory activity against other cancer-related kinases such as Aurora kinases and p38 MAPK.[4][5]

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, and 2-aminothiophene derivatives have emerged as promising anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes. By suppressing the production of these molecules in inflammatory cells like macrophages, these compounds can effectively reduce the inflammatory response.[6]

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. 2-Aminothiophene derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[7] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of these compounds.[8][9]

Quantitative Data Summary

The following tables summarize the biological activity of representative 2-aminothiophene derivatives.

Table 1: Anticancer Activity of 2-Aminothiophene Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
Compound 1 Tubulin PolymerizationL12100.21[10]
Compound 1 Tubulin PolymerizationFM3A0.13[10]
Compound 1 Tubulin PolymerizationMolt/40.096[10]
Compound 1 Tubulin PolymerizationCEM0.11[10]
Compound 1 Tubulin PolymerizationHeLa0.20[10]
6CN14 Not SpecifiedHeLa< 5[11]
7CN09 Not SpecifiedHeLa< 5[11]
6CN14 Not SpecifiedPANC-1< 10[11]
7CN09 Not SpecifiedPANC-1< 10[11]
Compound 21a EGFR/HER2H12990.0125[12]
Compound 1312 β-tubulin/Wnt/β-cateninSGC-79010.340[2]
Compound 1312 β-tublin/Wnt/β-cateninHT-290.360[2]

Table 2: Kinase Inhibitory Activity of 2-Aminothiophene Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Danusertib Aurora A13[13]
Danusertib Aurora B79[13]
Danusertib Aurora C61[13]
AMG 900 Aurora A5[13]
AMG 900 Aurora B4[13]
AMG 900 Aurora C1[13]
Compound 21a EGFR0.47[12]
Compound 21a HER20.14[12]
SKF-86002 p38 MAPK1000[14]

Table 3: Anti-inflammatory Activity of 2-Aminothiophene Derivatives

Compound IDAssayIC50 (µM)Reference
Compound 1 Nitric Oxide Production Inhibition121.47[6]
Compound 5 Nitric Oxide Production Inhibition422[6]

Table 4: Antimicrobial Activity of 2-Aminothiophene Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 2c B. subtilisNot specified, potent[7]
Compound 2c E. coliNot specified, potent[7]
Compound 2c P. vulgarisNot specified, potent[7]
Compound 2c S. aureusNot specified, potent[7]
RNP0007 S. aureus0.391[13]

Experimental Protocols

Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[15][16][17]

This protocol describes a representative Gewald reaction for the synthesis of a bioactive 2-aminothiophene derivative.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental sulfur

  • Morpholine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).

  • To this stirred mixture, add morpholine (0.02 mol) dropwise at room temperature.

  • After the addition of the catalyst, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated product by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine its melting point.

Protocol 2: In Vitro Anticancer Activity - MTT Assay[18][19]

This protocol outlines the determination of the cytotoxic effects of 2-aminothiophene derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-aminothiophene test compounds

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the 2-aminothiophene test compounds and doxorubicin in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with medium only (blank), vehicle control (DMSO), and positive control (doxorubicin).

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Tubulin Polymerization Inhibition Assay[8]

This protocol describes a fluorescence-based assay to measure the effect of 2-aminothiophene derivatives on tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter for tubulin polymerization

  • 2-aminothiophene test compounds

  • Paclitaxel (polymerization promoter, positive control)

  • Nocodazole (polymerization inhibitor, positive control)

  • 96-well, black, clear-bottom plates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare a 2X tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

  • Prepare 10X stock solutions of the test compounds, paclitaxel, and nocodazole in General Tubulin Buffer.

  • In a pre-chilled 96-well plate on ice, add 5 µL of the 10X test compound or control to the respective wells.

  • Prepare the tubulin reaction mix on ice by adding GTP to a final concentration of 1 mM, glycerol to 15%, and the fluorescent reporter to the 2X tubulin stock.

  • To initiate the reaction, add 45 µL of the tubulin reaction mix to each well (final tubulin concentration will be 2 mg/mL).

  • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60-90 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the extent of inhibition or promotion of tubulin polymerization by the test compounds.

Signaling Pathways and Experimental Workflows

G

G

G

References

Application Note: A Guide to the Synthesis of 2-Aminothiophene-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminothiophene derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 2-aminothiophene-3-carboxamides serve as versatile building blocks for the synthesis of various therapeutic agents, agrochemicals, and dyes.[1] The most established and efficient method for preparing these compounds is the Gewald three-component reaction, a one-pot synthesis that offers a straightforward route to polysubstituted 2-aminothiophenes.[1][2]

This document provides detailed protocols for the synthesis of 2-aminothiophene-3-carboxamides using both conventional heating and microwave-assisted methods, supported by quantitative data and procedural workflows.

Reaction Principle: The Gewald Three-Component Reaction

The synthesis is typically achieved through the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile (in this case, cyanoacetamide or its N-substituted derivatives), and elemental sulfur in the presence of a basic catalyst.[2][3]

The generally accepted mechanism proceeds in two main stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene group of cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[3]

  • Michael Addition and Cyclization: Elemental sulfur undergoes a Michael addition to the α,β-unsaturated nitrile. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the final, stable 2-aminothiophene ring system.

Microwave irradiation has been shown to significantly accelerate this reaction sequence, leading to shorter reaction times and often improved yields.[2]

Experimental Protocols

Two primary methods for the synthesis of 2-aminothiophene-3-carboxamides are presented below: a conventional heating method and a rapid microwave-assisted method.

Protocol 1: Conventional One-Pot Synthesis (Gewald Reaction)

This protocol is a generalized procedure based on commonly reported methods for synthesizing 2-aminothiophene-3-carboxamides via conventional heating.[1][4]

Materials:

  • Appropriate ketone or aldehyde (e.g., cyclohexanone)

  • Cyanoacetamide

  • Elemental sulfur powder

  • Base catalyst (e.g., morpholine, triethylamine, or diethylamine)[1][4]

  • Solvent (e.g., ethanol, methanol, or DMF)[1][4]

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Recrystallization solvent (e.g., ethanol, acetone-water mixture)[2][4]

Procedure:

  • Reaction Setup: To a round-bottom flask, add the ketone or aldehyde (1.0 eq.), cyanoacetamide (1.0 eq.), and elemental sulfur (1.0-1.1 eq.).

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol, 15-30 mL per 0.05 mol of ketone).

  • Catalyst Addition: While stirring the mixture, slowly add the basic catalyst (e.g., morpholine, 0.2 eq.) over a period of 30 minutes. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to a temperature of 45-55°C and maintain it for 1-3 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

  • Isolation: Filter the solid precipitate and wash it with cold ethanol to remove unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an acetone-water mixture, to yield the pure 2-aminothiophene-3-carboxamide.[2][4]

  • Characterization: Confirm the structure of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)

This protocol leverages microwave energy to accelerate the reaction, significantly reducing the synthesis time.[5]

Materials:

  • Appropriate ketone or aldehyde

  • Cyanoacetamide

  • Elemental sulfur powder

  • Weak base (e.g., triethylamine)[5]

  • Microwave-safe reaction vial with a snap cap or crimp top

  • Microwave reactor

  • Solvent (e.g., ethanol, DMF)[1][5]

  • Ethyl acetate for extraction

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 5 mL microwave reaction vial, combine the ketone or aldehyde (1.0 mmol), cyanoacetamide (1.0 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

  • Solvent Addition: Add the appropriate solvent (3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 45-120°C) for a specified time (e.g., 2-48 minutes).

  • Cooling: Once the reaction is complete, allow the vial to cool to room temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL). Wash the organic layer successively with water (3 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure product.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the synthesis of various 2-aminothiophene-3-carboxamides, demonstrating the influence of different reactants, catalysts, and conditions on reaction outcomes.

Table 1: Conventional Synthesis of 2-Aminothiophene-3-carboxamides

Starting Ketone Active Nitrile Base/Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
Cyclohexanone Cyanoacetamide Morpholine Ethanol 45-50 3 85 [4]
Acetone Cyanoacetamide Triethylamine DMF 60 3 ~41 [6]
4-Nitroacetophenone Ethyl Cyanoacetate - Ethanol 120 0.77 -

| Cyclopentanone | Cyanoacetamide | Morpholine | Ethanol | 45-50 | 3 | 82 |[4] |

Table 2: Microwave-Assisted Synthesis (MAOS) of 2-Aminothiophene-3-carboxamides

Starting Carbonyl Active Nitrile Base/Catalyst Solvent Temp (°C) Time (min) Yield (%) Reference
Ketone/Aldehyde Acetonitrile amide Weak Base Organic Solvent 45-55 60-180 High [5]
4-Nitroacetophenone Ethyl Cyanoacetate - Ethanol 120 46 -

| Cyclohexanone | Ethyl Cyanoacetate | Anisidine | - | 170-180 | 8-10 | - |[2] |

Visualizations

Gewald Reaction Scheme

Caption: General reaction scheme for the Gewald synthesis of 2-aminothiophene-3-carboxamides.

Experimental Workflow

Experimental_Workflow A 1. Reagent Combination (Ketone, Cyanoacetamide, Sulfur, Base, Solvent) B 2. Reaction (Conventional Heating or Microwave Irradiation) A->B C 3. Cooling & Isolation (Precipitation and Filtration) B->C For conventional method D 4. Work-up (Extraction and Washing) B->D For MAOS method F 6. Purification (Recrystallization or Column Chromatography) C->F E 5. Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) D->E E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: A typical experimental workflow for the synthesis and purification of products.

Safety Precautions
  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Elemental sulfur is flammable. Avoid open flames and sources of ignition.

  • Organic solvents are flammable and volatile. Handle with care.

  • Bases like morpholine and triethylamine are corrosive and should be handled with caution.

  • When using a microwave reactor, ensure that the vial is properly sealed and does not exceed the recommended volume and pressure limits.

References

Application Notes and Protocols for the Biological Activity Screening of 2-Aminothiophene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data associated with the biological activity screening of 2-aminothiophene analogs. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The protocols detailed herein are intended to serve as a practical guide for the synthesis, screening, and evaluation of novel 2-aminothiophene derivatives.

Synthesis of 2-Aminothiophene Analogs

The most prevalent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction .[1][2][3] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst, such as morpholine or diethylamine.[4][5]

A general workflow for the Gewald synthesis is depicted below.

G reagents Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur + Base reaction Gewald Reaction (Room Temperature or Reflux) reagents->reaction workup Reaction Work-up (Precipitation/Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product 2-Aminothiophene Analog purification->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds AKT AKT VEGFR2->AKT Activates Downstream Downstream Effectors AKT->Downstream Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation Inhibitor 2-Aminothiophene Analog Inhibitor->VEGFR2 Inhibits Inhibitor->AKT Inhibits G start Prepare serial dilutions of 2-aminothiophene analog in 96-well plate inoculate Inoculate plate with microbial suspension start->inoculate inoculum Prepare and standardize microbial inoculum inoculum->inoculate incubate Incubate plate (37°C, 18-24h) inoculate->incubate read Read results (Visual or Spectrophotometric) incubate->read mic Determine MIC read->mic G start Prepare serial dilutions of 2-aminothiophene analog plate_setup Add master mix and inhibitor to 96-well plate start->plate_setup master_mix Prepare kinase reaction master mix (Buffer, ATP, Substrate) master_mix->plate_setup add_kinase Add kinase to initiate reaction plate_setup->add_kinase incubate Incubate plate (30°C, 45 min) add_kinase->incubate add_detection Add luminescence detection reagent incubate->add_detection read Read luminescence add_detection->read ic50 Determine IC50 read->ic50

References

Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophene-3-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery. The synthetic strategies outlined herein commence with the versatile starting material, 2-aminothiophene-3-carboxamide, and explore various cyclization methods to construct the target thieno[2,3-d]pyrimidine scaffold.

Application Notes

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic system in drug discovery, structurally analogous to the purine nucleobase, adenine.[1] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, exhibiting diverse pharmacological activities.[1][2] Consequently, these compounds have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system protective agents.[1]

The 2-aminothiophene-3-carboxamide precursor is a readily accessible starting material, often synthesized via the Gewald reaction.[3][4] Its bifunctional nature, possessing both an amino and a carboxamide group in a favorable ortho-positioning, makes it an ideal substrate for cyclization reactions to form the fused pyrimidine ring. The choice of cyclizing agent dictates the substitution pattern on the resulting pyrimidine ring, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[5] For instance, the use of formic acid or formamide typically yields unsubstituted pyrimidinone derivatives, while other reagents can introduce various substituents at the 2- and 4-positions of the pyrimidine ring.

Thieno[2,3-d]pyrimidine derivatives have shown promise as kinase inhibitors, targeting enzymes such as VEGFR-2, which are crucial in tumor angiogenesis.[6][7] Their development as orally active phosphoinositide 3-kinase (PI3K) inhibitors for targeted cancer therapy is also an active area of research.[8] The synthetic accessibility and the broad spectrum of biological activities make the thieno[2,3-d]pyrimidine scaffold a valuable asset in modern drug development programs.

Experimental Protocols

Several methods have been reported for the cyclization of 2-aminothiophene-3-carboxamide to form the thieno[2,3-d]pyrimidine core. The following protocols detail some of the common approaches.

Protocol 1: Cyclization using Formic Acid

This method leads to the formation of thieno[2,3-d]pyrimidin-4(3H)-one derivatives.

Materials:

  • Substituted 2-aminothiophene-3-carboxamide

  • Formic acid

  • Standard laboratory glassware with reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend the substituted 2-aminothiophene-3-carboxamide in an excess of formic acid.

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure thieno[2,3-d]pyrimidin-4(3H)-one.

Protocol 2: Cyclization using Chloroacetyl Chloride

This protocol introduces a chloroacetyl group, which can be a handle for further derivatization, leading to 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one.

Materials:

  • Substituted 2-aminothiophene-3-carboxamide

  • Chloroacetyl chloride

  • Dichloromethane (DCM) or other suitable inert solvent

  • Triethylamine (TEA)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the substituted 2-aminothiophene-3-carboxamide in an appropriate volume of dry dichloromethane in a round-bottom flask.

  • Add a catalytic amount of triethylamine (a few drops) to the solution.

  • Slowly add chloroacetyl chloride (typically 1.1 to 1.5 equivalents) to the reaction mixture under stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature or under gentle heating for 4-6 hours. Monitor the reaction by TLC.

  • After completion, the reaction mixture can be worked up by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to afford the desired 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one.[9]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of thieno[2,3-d]pyrimidine derivatives from 2-aminothiophene precursors. Note that starting materials may vary slightly between studies (e.g., carboxamide vs. carbonitrile), but the data provides a useful comparison of reaction conditions and outcomes.

Starting MaterialCyclizing ReagentSolventTemperatureTime (h)Yield (%)Reference
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileFormamideExcessReflux1.5 - 2Not specified[2]
Substituted 2-aminothiophene-3-carboxamideFormic acidExcessReflux2-4Good[5]
4-Hydrazinyl-5,6,7,8-tetrahydrobenzo[8][10]thieno[2,3-d]pyrimidineChloroacetyl chlorideDCMGentle heating480[9]
Substituted 2-aminothiophene-3-carbonitrileAcyl chloride1,4-Dioxane/HClRefluxNot specifiedNot specified[11]
2-aminothiophene-3-carboxamide derivativesNitriles/HClDioxaneNot specifiedNot specifiedGood[3]

Yields are representative and may vary based on the specific substrates and reaction conditions.

Visualizations

The following diagrams illustrate the key synthetic pathways described.

Synthesis_Pathway_1 2-Aminothiophene-3-carboxamide 2-Aminothiophene-3-carboxamide Thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one 2-Aminothiophene-3-carboxamide->Thieno[2,3-d]pyrimidin-4(3H)-one Formic Acid, Reflux

Caption: Synthesis of thieno[2,3-d]pyrimidin-4(3H)-one.

Synthesis_Pathway_2 2-Aminothiophene-3-carboxamide 2-Aminothiophene-3-carboxamide Intermediate_Amide N-Chloroacetyl Intermediate 2-Aminothiophene-3-carboxamide->Intermediate_Amide Chloroacetyl Chloride, TEA 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one Intermediate_Amide->2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one Cyclization

Caption: Two-step synthesis via an N-chloroacetyl intermediate.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start 1. Mix Reactants (2-Aminothiophene-3-carboxamide + Reagent) Reaction 2. Heat and Stir (Reflux or Room Temp) Start->Reaction Monitoring 3. Monitor via TLC Reaction->Monitoring Precipitation 4. Precipitate Product (e.g., add to ice water) Monitoring->Precipitation Filtration 5. Filter and Wash Solid Precipitation->Filtration Purification 6. Recrystallize or Column Chromatography Filtration->Purification Final_Product Final_Product Purification->Final_Product Pure Thieno[2,3-d]pyrimidine

Caption: General experimental workflow for synthesis and purification.

References

Application Notes and Protocols: 2-Amino-5-phenyl-thiophene-3-carboxylic acid as a Potential IKKβ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the investigation of 2-amino-5-phenyl-thiophene-3-carboxylic acid as a representative of the 2-aminothiophene class of inhibitors targeting I-kappa-B kinase beta (IKKβ). IKKβ is a critical kinase in the canonical nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses, cell survival, and proliferation.[1][2] Dysregulation of the NF-κB pathway is implicated in various diseases, including inflammatory disorders and cancer, making IKKβ an attractive therapeutic target.[3][4] While direct extensive data on this compound is emerging, this class of compounds, particularly close analogs like 2-ureido-5-phenyl-3-thiophenecarboxamides, has shown potent IKKβ inhibitory activity.[5][6] These notes offer protocols for the synthesis, in vitro kinase inhibition assays, and cell-based functional assays to characterize the inhibitory potential of this compound and its derivatives.

Introduction to IKKβ and the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[7][8] In the canonical pathway, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNFα or IL-1β, the IKK complex is activated.[7][8] This complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ).[9] IKKβ is the primary kinase responsible for phosphorylating IκBα at serine residues (Ser32 and Ser36).[8][9] This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of its target genes.[1]

Given its central role, the inhibition of IKKβ presents a promising strategy for mitigating diseases driven by chronic inflammation and aberrant cell survival. Small molecule inhibitors that target the ATP-binding site of IKKβ can block the phosphorylation of IκBα, thereby preventing NF-κB activation. The 2-aminothiophene scaffold has been identified as a promising pharmacophore for the development of kinase inhibitors.[10][11]

Quantitative Data: IKKβ Inhibition by Thiophene Analogs

Direct inhibitory data for this compound against IKKβ is not extensively published. However, data from closely related analogs demonstrate the potential of this chemical scaffold. The following table summarizes the inhibitory activities of representative thiophene-based compounds against IKKβ (also known as IKK-2).

Compound NameStructureTargetIC50 (nM)Reference
IKK2 Inhibitor VI (5-Phenyl-2-ureidothiophene-3-carboxylic Acid Amide)2-[(aminocarbonyl)amino]-5-phenyl-3-thiophenecarboxamideIKKβ13[5]
Hit 4 (A novel IKKβ Inhibitor)N/A (Structure proprietary to the study)IKKβ30.4[12]
2-amino-3,5-diarylbenzamide (Compound 8h)N/A (Structure proprietary to the study, different scaffold for comparison)IKKβ100[13]

Note: The data presented is for structurally related compounds to provide a context for the potential potency of this compound.

Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for an IKKβ inhibitor like this compound.

Kinase_Assay_Workflow Start Start Assay Prepare_Reagents Prepare Reagents (Buffer, ATP, Substrate, Enzyme) Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of Test Compound in DMSO Start->Serial_Dilution Add_MasterMix Add Master Mix (Buffer, Substrate, ATP) Prepare_Reagents->Add_MasterMix Add_Compound Add Compound Dilutions to 96-well Plate Serial_Dilution->Add_Compound Add_Enzyme Initiate Reaction: Add IKKβ Enzyme Add_MasterMix->Add_Enzyme Incubate_1 Incubate at 30°C for 45-60 min Add_Enzyme->Incubate_1 Add_ADP_Glo Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT for 40 min Add_ADP_Glo->Incubate_2 Add_Detection Convert ADP to ATP & Light: Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT for 30 min Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data Cell_Assay_Workflow Start Start Assay Seed_Cells Seed NF-κB Reporter Cells in a 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Pretreat_Compound Pre-treat Cells with Compound Dilutions for 1 hr Incubate_Overnight->Pretreat_Compound Stimulate_Cells Stimulate with TNFα or IL-1β (except for unstimulated control) Pretreat_Compound->Stimulate_Cells Incubate_Stimulation Incubate for 6-8 hours Stimulate_Cells->Incubate_Stimulation Lyse_Cells Wash and Lyse Cells Incubate_Stimulation->Lyse_Cells Add_Luciferin Add Luciferase Substrate (Luciferin) Lyse_Cells->Add_Luciferin Read_Luminescence Read Luminescence Add_Luciferin->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data

References

Developing Cytostatic Agents from 2-Aminothiophene-3-Carboxylic Acid Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 2-aminothiophene-3-carboxylic acid esters as potential cytostatic agents. The methodologies outlined are based on established research in the field, offering a guide for the development and characterization of this promising class of compounds.

Introduction

2-Aminothiophene-3-carboxylic acid esters and their derivatives are recognized as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer properties. Certain derivatives have shown unusual and high selectivity as cytostatic agents against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, often with IC50 concentrations in the nanomolar range.[1][2] The mechanism of action for some of these compounds involves the preferential suppression of protein synthesis over DNA or RNA synthesis, induction of G1 phase cell cycle arrest, and apoptosis.[1][2]

This guide will cover the essential protocols for synthesizing these compounds via the Gewald reaction and for evaluating their cytostatic and pro-apoptotic effects in cancer cell lines.

Data Presentation: Cytostatic Activity

The following table summarizes the cytostatic activity of representative 2-aminothiophene-3-carboxylic acid ester derivatives against various human cancer cell lines. This data is compiled from published literature and serves as a benchmark for newly synthesized compounds.

Compound IDR1R2Cell LineIC50 (µM)Reference
TR560 Methyl4-methoxyphenyl-ethylPC-3 (Prostate)In Nanomolar Range[1]
TJ191 MethylHeptylMalignant T-cellsIn Nanomolar Range[1]
Compound 3 Not SpecifiedNot SpecifiedProstate Cancer CellsIn Nanomolar Range[2]
SB-44 Not SpecifiedNot SpecifiedProstate & Cervical Adenocarcinoma15.38 - 34.04[3]
SB-83 Not SpecifiedNot SpecifiedProstate & Cervical Adenocarcinoma15.38 - 34.04[3]
SB-200 Not SpecifiedNot SpecifiedProstate & Cervical Adenocarcinoma15.38 - 34.04[3]
6CN14 Not SpecifiedNot SpecifiedHeLa (Cervical), PANC-1 (Pancreatic)Not Specified[4]
7CN09 Not SpecifiedNot SpecifiedHeLa (Cervical), PANC-1 (Pancreatic)Not Specified[4]

Experimental Protocols

Synthesis of 2-Aminothiophene-3-Carboxylic Acid Esters via Gewald Reaction

The Gewald three-component reaction is a versatile and efficient method for synthesizing polysubstituted 2-aminothiophenes. This protocol is adapted for both conventional and microwave-assisted synthesis.

Materials:

  • Aldehyde or ketone

  • Active methylene nitrile (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., morpholine or diethylamine)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Microwave reactor (for microwave-assisted synthesis)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) supplies

  • Purification apparatus (e.g., flash column chromatography)

Protocol:

  • Reactant Preparation: In a suitable reaction vessel (e.g., round-bottom flask or microwave reaction vial), combine the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), and elemental sulfur (1.1 mmol).

  • Solvent and Base Addition: Add the appropriate solvent (e.g., 3 mL for microwave synthesis) and the chosen base (1.0 mmol).

  • Reaction Conditions:

    • Conventional Method: Stir the reaction mixture at 45°C for 3 hours or at room temperature for 24 hours.[5]

    • Microwave-Assisted Method: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[6]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash it with a suitable solvent (e.g., cold ethanol).[5]

    • Alternatively, transfer the reaction mixture to a separatory funnel with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure 2-aminothiophene derivative.[6]

  • Characterization: Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized 2-aminothiophene derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) in cells treated with the test compounds.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds and vehicle control

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere for 24 hours. Treat the cells with the desired concentrations of the 2-aminothiophene derivatives and a vehicle control for a specified time (e.g., 24 or 48 hours).[9]

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[9]

  • Fixation: Discard the supernatant, resuspend the cell pellet in cold PBS, and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[9]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI Staining Solution and incubate in the dark at room temperature for 30 minutes.[9]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[10] Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Visualizations

The following diagrams illustrate key workflows and concepts in the development of cytostatic agents from 2-aminothiophene-3-carboxylic acid esters.

Gewald_Synthesis_Workflow Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur + Base Reaction Gewald Reaction (Conventional or Microwave-Assisted) Reactants->Reaction Workup Work-up & Purification Reaction->Workup Product 2-Aminothiophene-3- Carboxylic Acid Ester Workup->Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: General workflow for the synthesis of 2-aminothiophene-3-carboxylic acid esters.

Cytotoxicity_Screening_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cancer Cell Line Culture Treatment Treatment with Thiophene Derivatives Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) Treatment->Flow_Cytometry IC50 IC50 Determination MTT_Assay->IC50 Cell_Cycle_Analysis Cell Cycle Distribution Analysis Flow_Cytometry->Cell_Cycle_Analysis Apoptosis_Quantification Apoptosis Quantification Flow_Cytometry->Apoptosis_Quantification Hit_Identification Hit Compound Identification IC50->Hit_Identification Cell_Cycle_Analysis->Hit_Identification Apoptosis_Quantification->Hit_Identification

Caption: Workflow for in vitro cytotoxicity screening of synthesized compounds.

Apoptosis_Signaling_Pathway Thiophene_Derivative 2-Aminothiophene Derivative Cell_Cycle_Arrest G1 Cell Cycle Arrest Thiophene_Derivative->Cell_Cycle_Arrest Protein_Synthesis Suppression of Protein Synthesis Thiophene_Derivative->Protein_Synthesis Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Protein_Synthesis->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway for the cytostatic action of 2-aminothiophene derivatives.

References

Application Notes and Protocols for 2-Aminothiophene Derivatives as Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, presents a significant global health challenge.[1][2] The limitations of current therapies, including high toxicity and emerging drug resistance, underscore the urgent need for novel antileishmanial agents.[1][3] In this context, 2-aminothiophene derivatives have emerged as a promising class of compounds with potent antileishmanial activity.[3][4][5] This document provides a comprehensive overview of the application of these derivatives, including their biological activity, proposed mechanisms of action, and detailed experimental protocols for their evaluation.

Data Presentation: In Vitro Antileishmanial Activity and Cytotoxicity

The following tables summarize the in vitro activity of selected 2-aminothiophene derivatives against various Leishmania species and their cytotoxicity against mammalian cells. This data highlights the potential of these compounds as selective antileishmanial agents.

Table 1: Antileishmanial Activity and Cytotoxicity of Lead 2-Aminothiophene Derivatives against Leishmania amazonensis

CompoundIC50 (µM) - PromastigotesEC50 (µM) - AmastigotesCC50 (µM) - Murine MacrophagesSelectivity Index (SI = CC50/EC50)Reference
SB-447.3715.82>100>6.32[2][4]
SB-833.3718.5>100>5.40[2][4]
SB-2003.6520.09>100>4.98[2][4]
Meglumine Antimoniate70.332.77-1.01[1]
Amphotericin B----[1]

Table 2: Antileishmanial Activity of 2-Aminothiophene Derivative SB-200 against Various Leishmania Species *

Leishmania SpeciesIC50 (µM) - PromastigotesReference
L. braziliensis4.25[3]
L. major4.65[3]
L. infantum3.96[3]

Table 3: Antileishmanial Activity of 2-Aminothiophene Derivative SB-83 against Visceral Leishmaniasis Agents

Leishmania SpeciesIC50 (µM) - PromastigotesEC50 (µM) - Intramacrophagic AmastigotesCC50 (µM) - RAW 264.7 MacrophagesSelectivity Index (SI = CC50/IC50 or CC50/EC50)Reference
L. infantum7.462.9152.277 (Promastigotes)[6]
L. donovani9.84-52.275.31 (Promastigotes)[6]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 2-aminothiophene derivatives are crucial for reproducible research. The following protocols are based on established methods in the field.

Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

The Gewald reaction is a common and efficient method for synthesizing substituted 2-aminothiophenes.[1][7]

Materials:

  • Appropriate ketone or aldehyde

  • α-cyanoester (e.g., ethyl cyanoacetate) or malononitrile

  • Elemental sulfur

  • Base catalyst (e.g., morpholine or diethylamine)[8]

  • Solvent (e.g., ethanol)

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • Dissolve the ketone/aldehyde, α-cyanoester/malononitrile, and elemental sulfur in ethanol.

  • Add the base catalyst (e.g., morpholine) to the mixture.

  • Reflux the reaction mixture for a specified time (typically 2-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final compound using spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

In Vitro Antileishmanial Activity against Promastigotes

This assay determines the 50% inhibitory concentration (IC50) of a compound against the motile, extracellular promastigote stage of Leishmania.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Resazurin solution or other viability indicators

  • Plate reader

Procedure:

  • Seed the 96-well plates with Leishmania promastigotes at a density of approximately 1 x 10^6 cells/mL.

  • Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., Amphotericin B), a negative control (vehicle), and a blank (medium only).

  • Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 26°C) for 72 hours.

  • Add the resazurin solution to each well and incubate for another 4-24 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the IC50 value by plotting the percentage of parasite viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antileishmanial Activity against Amastigotes

This assay determines the 50% effective concentration (EC50) of a compound against the intracellular amastigote stage of Leishmania.

Materials:

  • Macrophage cell line (e.g., J774.A1 or peritoneal macrophages)[4]

  • Stationary-phase Leishmania promastigotes

  • Complete culture medium for macrophages (e.g., DMEM)

  • Test compounds

  • 96-well plates

  • Staining solution (e.g., Giemsa stain)

  • Microscope

Procedure:

  • Seed macrophages in 96-well plates and allow them to adhere overnight.

  • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubate for 24 hours to allow for parasite internalization.

  • Wash the wells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate for another 72 hours.

  • Fix and stain the cells with Giemsa stain.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the EC50 value from the dose-response curve.

Cytotoxicity Assay against Mammalian Cells

This assay determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line to assess its selectivity.

Materials:

  • Mammalian cell line (e.g., murine macrophages, VERO cells)[3]

  • Complete culture medium for the specific cell line

  • Test compounds

  • 96-well plates

  • MTT or resazurin solution

  • Plate reader

Procedure:

  • Seed the mammalian cells in 96-well plates and allow them to adhere.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Add MTT or resazurin solution and incubate for a few hours.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the CC50 value from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for screening antileishmanial compounds and the proposed mechanisms of action for 2-aminothiophene derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of 2-Aminothiophene Derivatives (e.g., Gewald Reaction) Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Promastigote_Assay Antipromastigote Assay (IC50 Determination) Characterization->Promastigote_Assay Amastigote_Assay Antiamastigote Assay (EC50 Determination) Characterization->Amastigote_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Characterization->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Promastigote_Assay->Selectivity_Index Amastigote_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Hit_Selection Hit Compound Selection Selectivity_Index->Hit_Selection

Caption: General workflow for the screening of 2-aminothiophene derivatives as antileishmanial agents.

Some 2-aminothiophene derivatives have been shown to induce apoptosis-like cell death in Leishmania.[9][10] Additionally, an immunomodulatory effect has been observed, where the compounds stimulate a host-protective immune response.[2][9] Docking studies have also suggested that these compounds may inhibit trypanothione reductase (TryR), a key enzyme in the parasite's antioxidant defense system.[9][10]

G cluster_0 Proposed Mechanisms of Action cluster_1 Direct Parasite Effects cluster_2 Host Immunomodulation Compound 2-Aminothiophene Derivatives TryR Inhibition of Trypanothione Reductase Compound->TryR Apoptosis Induction of Apoptosis-like Cell Death Compound->Apoptosis Macrophage_Activation Macrophage Activation Compound->Macrophage_Activation Parasite_Death Leishmania Parasite Death TryR->Parasite_Death DNA_Frag DNA Fragmentation Apoptosis->DNA_Frag PS_Ext Phosphatidylserine Externalization Apoptosis->PS_Ext Membrane Loss of Membrane Integrity Apoptosis->Membrane DNA_Frag->Parasite_Death PS_Ext->Parasite_Death Membrane->Parasite_Death Cytokines Increased TNF-α & IL-12 Macrophage_Activation->Cytokines NO_Production Increased Nitric Oxide (NO) Macrophage_Activation->NO_Production Cytokines->Parasite_Death NO_Production->Parasite_Death

Caption: Proposed signaling pathways for the antileishmanial activity of 2-aminothiophene derivatives.

Conclusion

2-aminothiophene derivatives represent a highly promising scaffold for the development of new antileishmanial drugs.[1][4] Several compounds have demonstrated potent in vitro activity against both promastigote and amastigote forms of various Leishmania species, coupled with low cytotoxicity towards mammalian cells.[5][9] The proposed multi-faceted mechanism of action, involving direct parasiticidal effects and host immunomodulation, is particularly advantageous in combating drug resistance.[6][9] The protocols and data presented herein provide a valuable resource for researchers dedicated to advancing the discovery and development of novel therapies for leishmaniasis. Further research, including in vivo efficacy and pharmacokinetic studies, is warranted to translate these promising findings into clinical applications.

References

Synthesis of Novel Heterocycles from 2-Amino-5-phenyl-thiophene-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 2-amino-5-phenyl-thiophene-3-carboxylic acid and its esters. These thiophene derivatives serve as versatile building blocks for the creation of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.

Introduction

2-Aminothiophene scaffolds are privileged structures in drug discovery, forming the core of numerous biologically active molecules. The presence of amino and carboxylic acid functionalities at adjacent positions in this compound offers a unique platform for the construction of diverse heterocyclic rings through cyclocondensation reactions. The resulting fused systems, such as thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines, are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Many of these compounds function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and tyrosine kinase pathways. This document outlines detailed procedures for the synthesis of these valuable heterocyclic compounds and presents data on their biological activities.

Synthetic Protocols

Protocol 1: Synthesis of 2-Substituted-5-phenyl-thieno[2,3-d]pyrimidin-4(3H)-ones

This protocol describes the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds known for their potent anticancer activities, including the inhibition of phosphoinositide 3-kinases (PI3Ks).[1] The synthesis involves the cyclization of the starting 2-aminothiophene derivative with various reagents.

Experimental Workflow:

G start Ethyl 2-amino-5-phenyl- thiophene-3-carboxylate reflux_aldehyde Reflux with Aldehyde in DMF with HCl (cat.) start->reflux_aldehyde chlorination Chlorination with POCl3 reflux_aldehyde->chlorination amination Amination with Morpholine in Ethanol/Isopropanol chlorination->amination product 2-Aryl-4-morpholino-5-phenyl- thieno[2,3-d]pyrimidine amination->product

Caption: Workflow for the synthesis of 2-Aryl-4-morpholino-5-phenyl-thieno[2,3-d]pyrimidines.

Materials:

  • Ethyl 2-amino-5-phenylthiophene-3-carboxylate

  • Substituted aldehydes

  • Concentrated Hydrochloric Acid (HCl)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Morpholine

  • Absolute Ethanol

  • Absolute Isopropanol

  • Standard laboratory glassware

Procedure:

  • Synthesis of 2-Aryl-5-phenyl-thieno[2,3-d]pyrimidin-4(3H)-one:

    • To a solution of ethyl 2-amino-5-phenylthiophene-3-carboxylate (1 mmol) in dry DMF (10 mL), add a substituted aldehyde (1.2 mmol) and a catalytic amount of concentrated HCl.

    • Reflux the reaction mixture overnight.

    • After cooling, pour the mixture into ice-cold water.

    • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to obtain the 2-aryl-5-phenyl-thieno[2,3-d]pyrimidin-4(3H)-one derivative.[2]

  • Chlorination:

    • Heat the 2-aryl-5-phenyl-thieno[2,3-d]pyrimidin-4(3H)-one derivative (1 mmol) under reflux in neat POCl₃ (5 mL) for 6 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting 4-chloro derivative is often used in the next step without further purification.[2]

  • Amination:

    • To a solution of the 4-chloro-2-aryl-5-phenyl-thieno[2,3-d]pyrimidine derivative (1 mmol) in a 1:1 mixture of absolute ethanol and absolute isopropanol (10 mL), add morpholine (1.2 mmol).

    • Reflux the reaction mixture for 4 hours.

    • After cooling, collect the precipitated product by filtration, wash with cold ethanol, and recrystallize to afford the final 2-aryl-4-morpholino-5-phenyl-thieno[2,3-d]pyrimidine.[2]

Protocol 2: Synthesis of 3-Amino-5-phenyl-thieno[2,3-b]pyridine-2-carbonitrile

This protocol outlines a method for the synthesis of thieno[2,3-b]pyridines, another important class of heterocyclic compounds with potential biological activities. The procedure is adapted from the synthesis of related thieno[2,3-b]pyridine derivatives.[3][4]

Experimental Workflow:

G start 2-Amino-5-phenyl- thiophene-3-carbonitrile reaction_koh Stir with KOH in DMF start->reaction_koh reaction_chloroacetonitrile React with Chloroacetonitrile reaction_koh->reaction_chloroacetonitrile product 3-Amino-5-phenyl-thieno[2,3-b] pyridine-2-carbonitrile reaction_chloroacetonitrile->product PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K RTK_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibits Kinase Activity

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Gewald Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve yields in the Gewald synthesis of 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gewald reaction?

A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[1][2][3] The mechanism is generally understood to occur in three main stages:

  • Knoevenagel Condensation: A base catalyzes the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[1][4]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated intermediate.[1][4] The exact mechanism of this step is not fully elucidated but is believed to be promoted by the base.[4]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final 2-aminothiophene product.[1][4]

Q2: Which factors are most critical for influencing the yield of the Gewald synthesis?

A2: Several factors significantly impact the reaction's success:

  • Reactant Quality: The purity of the carbonyl compound, active methylene nitrile, and sulfur is essential.[5][6]

  • Base Selection: The choice and concentration of the base catalyst are critical for the initial condensation step.[5][6]

  • Solvent Choice: The solvent affects the solubility of reactants, particularly sulfur, and can influence reaction rates.[5][6]

  • Temperature Control: Careful temperature management is necessary to control the reaction rate and minimize the formation of side products.[5][6]

  • Reaction Time: Sufficient time is required for the reaction to proceed to completion.[6]

Q3: Can microwave irradiation be used to enhance the Gewald reaction?

A3: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction. It often leads to significantly shorter reaction times and improved yields compared to conventional heating methods.[1][4][5][7]

Q4: Is it possible to perform the Gewald reaction under solvent-free conditions?

A4: Yes, solvent-free Gewald reactions have been successfully conducted.[4][8] Methods such as high-speed ball milling or heating in a conventional oven can be employed, offering advantages in terms of green chemistry and simplified workup procedures.[4][8]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inefficient Knoevenagel Condensation - Base Selection: The choice of base is crucial. Secondary amines like morpholine and piperidine are often effective, as is triethylamine.[4][5] For less reactive ketones, a stronger base may be necessary.[5] Consider screening different bases to find the optimal one for your specific substrates. - Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields.[5]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Polar solvents such as ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[5] Ethanol is often a good choice due to sulfur's favorable solubility.[9] - Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can enhance sulfur's reactivity.[5] However, avoid excessive heat, as it can lead to side reactions.[5]
Incorrect Stoichiometry or Reagent Purity - Reagent Purity: Ensure all starting materials are pure and dry.[5][6] Impurities can interfere with the reaction. - Accurate Measurement: Precisely measure all reagents according to the chosen protocol.[5]
Steric Hindrance - Modified Protocols: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and the base in a separate step.[5] - Microwave Irradiation: Microwave-assisted synthesis can be particularly effective for challenging substrates, often improving yields and reducing reaction times.[5]
Issue 2: Formation of Significant Side Products
Possible Cause Troubleshooting Steps
Dimerization or Polymerization Under certain conditions, starting materials or intermediates can self-condense or polymerize.[5] To mitigate this, try adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent.[5]
Unreacted Starting Materials If the reaction has not gone to completion, you will observe unreacted carbonyl and active methylene compounds.[5] To address this, increase the reaction time, optimize the temperature, or consider a more effective catalyst.[5]
High Reaction Temperature Excessive heat can promote the formation of byproducts. Lower the reaction temperature and monitor the reaction's progress more frequently using techniques like TLC.[6]
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Steps
Product is Highly Soluble in the Reaction Solvent After the reaction is complete, attempt to precipitate the product by adding a non-polar solvent.[6]
Formation of Emulsions During Workup Use a brine wash to break up emulsions during the extraction process.[6]
Co-elution of Product with Impurities Optimize the mobile phase for column chromatography to achieve better separation.[6] If necessary, consider using a different stationary phase.[6]

Quantitative Data Summary

The choice of reaction parameters can have a substantial impact on the yield of the Gewald synthesis. The following tables summarize the effects of different catalysts, solvents, and temperatures on the reaction yield.

Table 1: Effect of Catalyst on Yield

Catalyst (mol%)TimeYield (%)
None24 hNo reaction
Piperidinium borate (10)35 min89
Piperidinium borate (15)25 min92
Piperidinium borate (20) 20 min 96
L-Proline (10)-up to 84

Data compiled from studies on the synthesis of 2-aminothiophenes using cyclohexanone and malononitrile.[10][11]

Table 2: Effect of Solvent on Yield

SolventTimeYield (%)
Toluene2 h45
Acetonitrile2 h62
Dichloromethane2 h70
Tetrahydrofuran2 h75
Ethanol/Water (9:1) 25 min 96
Methanol1 h84
Water2 h78
Dimethylformamide45 min90

Data from a study using piperidinium borate as a catalyst.[10]

Table 3: Effect of Temperature on Yield

Temperature (°C)TimeYield (%)
Room Temperature24 hTraces
703 h84
100 25 min 96

Data from a study using piperidinium borate as a catalyst in an ethanol/water solvent system.[10]

Experimental Protocols

High-Yield Protocol for the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol utilizes piperidinium borate as a highly effective catalyst.[10]

Materials:

  • Cyclohexanone (1 equivalent)

  • Malononitrile (1 equivalent)

  • Elemental Sulfur (1 equivalent)

  • Piperidinium borate (20 mol%)

  • Ethanol/Water (9:1 mixture)

Procedure:

  • To a round-bottom flask, add the carbonyl compound (1 equiv), active methylene compound (1 equiv), sulfur (1 equiv), and piperidinium borate (20 mol%).[10]

  • Add the ethanol/water (9:1) solvent mixture (e.g., 10 mL for a 5 mmol scale reaction).[10]

  • Heat the reaction mixture to 100 °C.[10]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction should be complete within approximately 25 minutes.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash it with cold ethanol.

  • If necessary, recrystallize the product from a suitable solvent like ethanol or a dichloromethane/hexane mixture to obtain the pure 2-aminothiophene.[10]

Visualizations

Gewald_Reaction_Workflow Gewald Reaction Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Workup & Purification ketone Ketone/Aldehyde mix Mix Reactants in Solvent ketone->mix nitrile Active Methylene Nitrile nitrile->mix sulfur Elemental Sulfur sulfur->mix base Base Catalyst base->mix heat Heat Reaction Mixture mix->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete filter Filter Solid Product cool->filter recrystallize Recrystallize filter->recrystallize product Pure 2-Aminothiophene recrystallize->product

Caption: A typical experimental workflow for the Gewald synthesis of 2-aminothiophenes.

Troubleshooting_Gewald_Yield Troubleshooting Low Yield in Gewald Synthesis start Low or No Yield Observed check_condensation Is Knoevenagel Condensation Occurring? start->check_condensation check_sulfur Is Sulfur Reacting? check_condensation->check_sulfur Yes solution_base Optimize Base: - Screen different bases - Check concentration check_condensation->solution_base No check_conditions Are Reaction Conditions Optimal? check_sulfur->check_conditions Yes solution_solvent Optimize Solvent: - Use polar solvent (EtOH, DMF) - Ensure sulfur solubility check_sulfur->solution_solvent No solution_reagents Check Reagents: - Verify purity and stoichiometry - Use dry materials check_conditions->solution_reagents No solution_microwave Consider Advanced Methods: - Microwave irradiation - Two-step protocol for hindered substrates check_conditions->solution_microwave Yes, but still low yield solution_water Remove Water: - Dean-Stark - Dehydrating agent solution_base->solution_water solution_temp Optimize Temperature: - Gentle heating (40-60°C) - Avoid excessive heat solution_solvent->solution_temp

Caption: A decision tree for troubleshooting low yields in the Gewald synthesis.

References

Technical Support Center: Synthesis of Polysubstituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of polysubstituted 2-aminothiophenes, primarily via the Gewald reaction.

Troubleshooting Guide

This guide addresses common issues encountered during synthesis in a question-and-answer format to help you diagnose and resolve problems in your experimental setup.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired 2-aminothiophene product. What are the most critical factors to investigate?

A: Low yield in a Gewald synthesis is a common problem that can often be traced back to one of four key areas: the initial condensation step, sulfur reactivity, steric effects, or stoichiometry.

  • Inefficient Knoevenagel-Cope Condensation: This is the crucial first step where the active methylene nitrile and the carbonyl compound condense.[1] If this fails, the subsequent cyclization cannot occur.

    • Base Selection: The choice and amount of base are critical. Secondary amines like piperidine or morpholine are common, but less reactive ketones may require a stronger base.[2] Tertiary amines such as triethylamine are also frequently used.[2]

    • Water Removal: This condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields.[2]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur must dissolve and react with the Knoevenagel-Cope intermediate.

    • Solvent Choice: Polar solvents like ethanol, methanol, or Dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of sulfur.[2][3]

    • Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can improve sulfur's reactivity. However, be cautious, as excessive heat can promote side reactions.[1][2]

  • Steric Hindrance: Bulky substituents on the carbonyl compound can hinder the reaction.

    • Modified Protocols: For sterically hindered starting materials, a two-step procedure is often more effective. First, isolate the α,β-unsaturated nitrile intermediate from the condensation, and then react it with sulfur and base in a separate step.[2]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields, particularly for challenging substrates.[2]

  • Incorrect Stoichiometry or Reagent Quality:

    • Purity: Ensure all starting materials, especially the ketone/aldehyde, are pure and dry.[1][2]

    • Measurement: Precisely measure all reagents according to the protocol.[2]

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low or No Yield check_condensation Is Knoevenagel-Cope Condensation Efficient? start->check_condensation check_sulfur Is Sulfur Reacting? check_condensation->check_sulfur Yes solution_base Optimize Base: - Screen different bases (piperidine, morpholine) - Adjust concentration check_condensation->solution_base No solution_water Remove Water: - Dean-Stark trap - Dehydrating agent check_condensation->solution_water No check_sterics Are Substrates Sterically Hindered? check_sulfur->check_sterics Yes solution_solvent_temp Optimize Conditions: - Use polar solvent (EtOH, DMF) - Gently heat (40-60°C) check_sulfur->solution_solvent_temp No solution_twostep Adopt Two-Step Protocol: 1. Isolate Knoevenagel product 2. React with S and base check_sterics->solution_twostep Yes solution_microwave Consider Microwave Synthesis check_sterics->solution_microwave Yes end_product Improved Yield check_sterics->end_product No solution_base->end_product solution_water->end_product solution_solvent_temp->end_product solution_twostep->end_product solution_microwave->end_product

Caption: A decision-making workflow for troubleshooting low product yield.

Issue 2: Significant Byproduct Formation

Q: My reaction mixture contains significant amounts of byproducts, making purification difficult. What are the common side reactions and how can I mitigate them?

A: Byproduct formation is a common challenge. Understanding the likely side reactions is key to minimizing them.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.

    • Mitigation: Increase the reaction time, optimize the temperature, or consider a more effective catalyst/base system.[2]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the subsequent sulfur addition and cyclization steps are too slow.

    • Mitigation: Ensure sufficient elemental sulfur is present and that the reaction conditions (temperature, base) are suitable to facilitate the cyclization step.[2]

  • Dimerization or Polymerization: The α,β-unsaturated nitrile intermediate can undergo self-condensation (dimerization) to form a six-membered ring, which competes with the desired thiophene synthesis.[1][4] This is a significant side reaction.

    • Mitigation: Adjusting reactant concentrations, modifying the rate of reagent addition, or changing the solvent can help favor the intramolecular cyclization over the intermolecular dimerization.[2][4] In some cases, the dimer can be isolated and recyclized to the desired 2-aminothiophene under suitable conditions.[4]

Gewald Reaction vs. Dimerization Side Reaction

ReactionPathways reactants Carbonyl + Active Methylene Nitrile + Sulfur + Base knoevenagel Knoevenagel-Cope Intermediate (α,β-unsaturated nitrile) reactants->knoevenagel Knoevenagel Condensation sulfur_adduct Sulfur Adduct knoevenagel->sulfur_adduct Sulfur Addition (Main Pathway) dimer Dimerization Product (Hexa-1,3-diene derivative) knoevenagel->dimer Dimerization (Side Reaction) product Desired Product (2-Aminothiophene) sulfur_adduct->product Cyclization & Aromatization side_product Side Product dimer->side_product

Caption: The main Gewald reaction pathway and the competing dimerization side reaction.

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate the pure 2-aminothiophene from the crude reaction mixture. What purification strategies are effective?

A: The purification method depends on the physical properties of your product and the nature of the impurities.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Common solvents include ethanol, methanol, or mixtures with water.[5]

  • Column Chromatography: If recrystallization is ineffective or if byproducts have similar solubility, silica gel chromatography is a reliable option.[5] A gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically used.

  • Washing/Extraction: A simple wash with a non-polar solvent like hexanes can help remove non-polar byproducts.[2] If the product has basic or acidic functionality, an acid-base extraction can be an effective preliminary purification step.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of the base in the Gewald synthesis? A1: The base is crucial for catalyzing the initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[2] Commonly used bases are secondary amines (morpholine, piperidine) or tertiary amines (triethylamine).[2] In some cases, the amine may also act as a nucleophile to activate the elemental sulfur.[2][6]

Q2: How does reaction temperature influence the outcome? A2: Temperature is a critical parameter. While some reactions proceed at room temperature, many require gentle heating (e.g., 45-70 °C) to facilitate sulfur addition and cyclization.[1] However, excessively high temperatures can lead to an increase in side reactions, such as dimerization or polymerization.[1][2] It is often best to screen a range of temperatures to find the optimum for a specific set of substrates.[1]

Q3: Is a two-step procedure ever preferable to the one-pot reaction? A3: Yes, particularly for sterically hindered ketones or when the one-pot method gives low yields.[2] A two-step process involves first performing the Knoevenagel-Cope condensation and isolating the resulting α,β-unsaturated nitrile. This intermediate is then reacted with sulfur and a base in a second step. This approach can provide better control and higher yields for challenging substrates.[2]

Q4: Are there greener or more efficient catalysts available? A4: Yes, research has focused on developing more environmentally friendly and efficient protocols. Catalysts like L-proline,[7] ZnO nanoparticles,[5] and piperidinium borate[8] have been used successfully, sometimes in greener solvents like water or PEG-200, or under microwave or ultrasound conditions.[5][9] These methods can offer advantages like lower catalyst loading, shorter reaction times, and simpler work-up procedures.[7]

Data Presentation

Table 1: Effect of Base and Solvent on Gewald Reaction Yield (Note: Yields are illustrative and highly substrate-dependent. This table summarizes general trends reported in the literature.)

Carbonyl CompoundActive MethyleneBase (equiv.)SolventTemperature (°C)Yield (%)Reference
CyclohexanoneMalononitrileMorpholine (0.2)Methanol50~75-85[10]
AcetoneEthyl CyanoacetatePiperidine (0.1)EthanolReflux~60-70[3]
CyclopentanoneMalononitrileTriethylamine (1.0)DMF60~80-90[7]
4-MethylcyclohexanoneMalononitrileL-Proline (0.1)DMF60~88[7]
CyclohexanoneMalononitrilePip. Borate (0.2)EtOH/H₂ORT~95[8]
ButanoneMalononitrileDABCO (cat.)PEG-200Ultrasound~85-95[9]

Experimental Protocols

General One-Pot Synthesis of 2-Aminothiophenes (Gewald Reaction)

This protocol is a general guideline and requires optimization for specific substrates.

Materials:

  • Carbonyl compound (e.g., cyclohexanone): 10 mmol, 1.0 equiv.

  • Active methylene compound (e.g., malononitrile): 10 mmol, 1.0 equiv.

  • Elemental Sulfur: 10 mmol (as S), 1.0 equiv.

  • Base (e.g., morpholine or triethylamine): 2-3 mmol, 0.2-0.3 equiv.

  • Solvent (e.g., ethanol or methanol): 20-30 mL

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (10 mmol).[2]

  • Add the solvent (e.g., ethanol, 25 mL) to the flask.

  • Add the base (e.g., morpholine, 2 mmol) to the mixture dropwise while stirring.

  • Heat the reaction mixture to a gentle reflux (typically 40-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Reaction times can vary from 1 to 6 hours.

  • Once the reaction is complete (as indicated by the consumption of starting materials), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no solid forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Wash the crude solid with cold water and then with a small amount of cold ethanol or hexanes to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure polysubstituted 2-aminothiophene.

References

Technical Support Center: Optimizing Base Selection for the Knoevenagel-Cope Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Knoevenagel-Cope condensation reaction, with a specific focus on the critical role of base selection.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Knoevenagel-Cope condensation?

A1: The base in the Knoevenagel-Cope condensation is crucial for deprotonating the active methylene compound, which contains a C-H bond acidic enough to be removed. This deprotonation forms a resonance-stabilized carbanion (enolate). This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone, which initiates the carbon-carbon bond formation that is central to this reaction.[1][2] The choice and strength of the base can significantly influence the reaction rate, yield, and the formation of side products.

Q2: My Knoevenagel-Cope condensation is resulting in a low or no product yield. What are the likely causes related to the base?

A2: Low or no product yield is a common issue and can often be traced back to the choice or condition of the basic catalyst. Potential causes include:

  • Inappropriate Base Strength: The selected base may be too weak to efficiently deprotonate the active methylene compound. Conversely, a base that is too strong can promote unwanted side reactions, such as the self-condensation of the carbonyl compound.[3]

  • Catalyst Inactivity: The base may have degraded or lost its activity. This is particularly relevant for heterogeneous catalysts which may lose active sites over time or with repeated use.[3] It is recommended to use a fresh batch of catalyst to rule out degradation.[3]

  • Insufficient Catalyst Loading: The amount of base used may be too low to effectively catalyze the reaction. A typical starting point for catalyst loading is in the range of 5-10 mol%.[3]

Q3: I am observing significant side product formation. How can the choice of base help mitigate this?

A3: Side product formation is often linked to the strength and type of base used.

  • Self-Condensation of Carbonyl Compound: Strong bases can favor the self-condensation of aldehydes or ketones. Employing a milder base, such as ammonium acetate or an amine salt, can help to minimize this side reaction.[3]

  • Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated compound, can sometimes react with another molecule of the active methylene compound in a Michael addition.[3] Careful control of stoichiometry is crucial, but the base can also play a role.

  • Formation of Bis-Adducts: Particularly with formaldehyde, the formation of a double adduct can occur.[3] Precise control over the stoichiometry of the reactants is the primary solution.[3]

Q4: What are the advantages of using a heterogeneous base catalyst over a homogeneous one?

A4: Heterogeneous base catalysts offer several advantages, particularly in the context of product purification and green chemistry:

  • Ease of Separation: Solid catalysts can be easily removed from the reaction mixture by filtration, simplifying the work-up process and reducing the likelihood of catalyst residue in the final product.[3]

  • Catalyst Reusability: Many heterogeneous catalysts can be recovered, regenerated, and reused for multiple reaction cycles, which can be more cost-effective and environmentally friendly.[3][4]

  • Milder Reaction Conditions: Some heterogeneous catalysts, such as reconstructed hydrotalcite, can be highly active even in the presence of water, promoting greener reaction conditions.[5]

Q5: Are there "green" or more environmentally friendly base options for this reaction?

A5: Yes, there is a growing interest in developing greener protocols for the Knoevenagel-Cope condensation. Some options include:

  • Benign Amines and Ammonium Salts: Environmentally benign amines or ammonium salts can be used as effective catalysts, avoiding the use of more hazardous bases like pyridine and piperidine.[6]

  • Agro-Waste Extracts: Water extracts of agro-waste, such as banana peel ash, have been successfully used as natural, inexpensive, and effective basic catalysts. These extracts are rich in potassium and sodium carbonates, which promote the reaction.

  • Solvent-Free Conditions: Many modern protocols utilize solvent-free, or "grindstone," methods, where the reactants and a solid catalyst are ground together at room temperature.[3][7] This approach significantly reduces organic waste.[8]

Troubleshooting Guide

Problem: Low or No Product Yield

This guide provides a systematic approach to troubleshooting low yields in the Knoevenagel-Cope condensation, with a focus on base-related issues.

Low_Yield_Troubleshooting start Low/No Yield check_base 1. Evaluate Base start->check_base Start Here base_strength Is base strength appropriate? check_base->base_strength check_conditions 2. Assess Reaction Conditions solvent Is solvent appropriate for solubility? check_conditions->solvent check_reactants 3. Verify Reactants stoichiometry Is stoichiometry correct (often 1:1)? check_reactants->stoichiometry base_activity Is base fresh and active? base_strength->base_activity Yes solution_base Action: - Screen different bases (weak vs. strong). - Use a fresh batch of base. - Optimize catalyst loading. base_strength->solution_base No base_loading Is catalyst loading sufficient (5-10 mol%)? base_activity->base_loading Yes base_activity->solution_base No base_loading->check_conditions Yes base_loading->solution_base No temperature Is temperature optimized? solvent->temperature Yes solution_conditions Action: - Test different solvents. - Systematically vary temperature. - Monitor reaction via TLC. solvent->solution_conditions No time Is reaction time sufficient? temperature->time Yes temperature->solution_conditions No time->check_reactants Yes time->solution_conditions No purity Are starting materials pure? stoichiometry->purity Yes solution_reactants Action: - Verify molar ratios. - Purify starting materials. stoichiometry->solution_reactants No purity->start Persistent Issue: Re-evaluate purity->solution_reactants No Experimental_Workflow cluster_homogeneous Protocol 1: Homogeneous Base cluster_heterogeneous Protocol 2: Heterogeneous Base (Solvent-Free) h1 1. Combine Aldehyde, Active Methylene Compound h2 2. Add Solvent and Piperidine h1->h2 h3 3. Stir at Desired Temperature h2->h3 h4 4. Monitor by TLC h3->h4 h5 5. Precipitate with Cold Water h4->h5 h6 6. Filter and Dry Product h5->h6 het1 1. Combine Reactants and Solid Catalyst in Mortar het2 2. Grind with Pestle at Room Temperature het1->het2 het3 3. Monitor by TLC het2->het3 het4 4. Wash with Water het3->het4 het5 5. Filter and Dry Product het4->het5

References

addressing poor sulfur solubility in Gewald reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with poor sulfur solubility during the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my elemental sulfur not dissolving during the Gewald reaction?

Poor solubility of elemental sulfur (S₈) is a common issue in the Gewald reaction as it is sparingly soluble in most common organic solvents.[1] The reaction is a multi-step process, typically beginning with a Knoevenagel-Cope condensation, followed by the addition of sulfur, and finally ring-closure.[2][3][4][5] If sulfur does not dissolve, its availability to react with the intermediate formed after the initial condensation is limited, leading to low yields or reaction failure. The reaction medium, including the choice of base and solvent, plays a critical role in sulfur dissolution.

Q2: Which solvents and bases are most effective for improving sulfur solubility?

The choice of solvent and base is crucial for facilitating the reaction.

  • Bases: Morpholine is considered one of the most effective organic bases for the Gewald reaction, as it exhibits the best solubility for sulfur among commonly used bases.[2] Other amine bases such as diethylamine, triethylamine, and piperidine are also utilized.[6]

  • Solvents: Polar solvents are generally preferred to enhance the condensation of intermediates with sulfur.[7] Commonly used solvents include methanol, ethanol, and dimethylformamide (DMF).[2][8]

Q3: My reaction remains a heterogeneous slurry. How can I improve it?

When dealing with a heterogeneous mixture due to insoluble sulfur, several advanced techniques can be employed:

  • Mechanochemistry: High-speed ball milling is a solvent-free approach that can drive the reaction to completion, bypassing solvent-related solubility issues.[6][9]

  • Microwave Irradiation: The use of microwave assistance can increase the rate of reaction, sometimes in conjunction with solid supports or ionic liquids.[6]

  • Phase-Transfer Catalysis (PTC): Although not explicitly detailed for sulfur solubility in the provided context, PTC is a powerful technique for facilitating reactions between reagents in different phases (e.g., a solid and a liquid).[10][11] A phase-transfer catalyst, such as a quaternary ammonium salt, shuttles reactants across the phase boundary, which could enhance the reaction of solid sulfur.[10][11]

Q4: Are there soluble alternatives to elemental sulfur for the Gewald reaction?

Yes, using a more soluble sulfur source is an excellent strategy to overcome solubility problems.

  • Sodium Polysulfide (Na₂Sₓ): This water-soluble sulfur source has been successfully used as a substitute for elemental sulfur.[1] It is particularly effective when used in an aqueous medium under ultrasound irradiation, offering a greener, catalyst-free alternative.[1][9]

  • Thioamides: In some variations of the reaction, thioamides can serve as the sulfur source.[9]

Q5: How does temperature affect sulfur solubility and the overall reaction?

Temperature is a critical parameter. While some Gewald reactions can proceed at room temperature, others require heating to facilitate both sulfur addition and cyclization.[7] It is advisable to screen a range of temperatures (e.g., 25°C, 45°C, 70°C) to find the optimal conditions for your specific substrates, as excessively high temperatures can lead to side product formation.[7] For instance, forming morpholine polysulfide (MPS), which acts as both a base and a sulfur-nucleophile, occurs by heating morpholine and sulfur at 150°C.[2]

Troubleshooting and Optimization

Data on Alternative Sulfur Source

The following table summarizes the optimization of reaction conditions for the synthesis of 2-aminothiophene using sodium polysulfide (Na₂Sₓ) as a soluble sulfur source, highlighting the significant effect of ultrasound irradiation.

EntryNa₂SₓSolventTime (h) with SonicationYield (%) with SonicationTime (h) without SonicationYield (%) without Sonication
1x=6Ethanol0.581161
2x=6H₂O0.584147
3x=4H₂O0.572245
4x=4Acetonitrile0.534231
5x=1Ethanol0.52

Data adapted from a study by Liang et al., which demonstrates the efficacy of sodium polysulfide under ultrasound conditions.[1]

Experimental Protocols

Protocol: Ultrasound-Promoted Gewald Synthesis Using Sodium Polysulfide

This protocol describes a greener, catalyst-free synthesis of 2-aminothiophenes using a soluble sulfur source.[1][9]

Materials:

  • Ketone or aldehyde (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Sodium polysulfide (Na₂S₆) solution (prepared separately or used as commercially available)

  • Water (as solvent)

Procedure:

  • In a suitable reaction vessel, combine the ketone/aldehyde (1.0 mmol), malononitrile (1.2 mmol), and sodium polysulfide in water.

  • Place the vessel in an ultrasonic bath operating at a frequency of 40 kHz and a power of 300W.[1]

  • Irradiate the mixture at 70°C for 0.5–1 hour.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product typically precipitates from the aqueous solution. Collect the precipitate by filtration.

  • Wash the solid product with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene.[9]

Visual Guides

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving issues related to poor sulfur solubility in the Gewald reaction.

G Troubleshooting Workflow for Poor Sulfur Solubility cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcome Expected Outcome Problem Poor Sulfur Solubility / Low Yield Solvent Optimize Solvent & Base - Use Morpholine - Try Polar Solvents (EtOH, DMF) Problem->Solvent Is the solvent/base optimal? Conditions Adjust Reaction Conditions - Temperature Screening - Increase Stirring Rate Problem->Conditions Are conditions harsh enough? Source Change Sulfur Source - Use Sodium Polysulfide (Na₂Sₓ) - Use Thioamides Problem->Source Is elemental sulfur the issue? Method Employ Advanced Methods - High-Speed Ball Milling - Microwave Irradiation - Ultrasound Problem->Method Need a more robust method? Success Improved Solubility & Reaction Yield Solvent->Success Conditions->Success Source->Success Method->Success

Caption: A step-by-step guide to troubleshoot poor sulfur solubility.

Conceptual Approach: Sulfur Source

This diagram illustrates the conceptual difference between using insoluble elemental sulfur and a soluble sulfur source.

G Conceptual Advantage of a Soluble Sulfur Source cluster_elemental Traditional Method: Elemental Sulfur cluster_soluble Improved Method: Soluble Sulfur Source S8 Insoluble S₈ (Solid Phase) Reaction1 Slow, Heterogeneous Reaction (Phase Boundary) S8->Reaction1 Intermediate1 Intermediate (Liquid Phase) Intermediate1->Reaction1 Na2Sx Soluble Na₂Sₓ (Aqueous Phase) Reaction2 Fast, Homogeneous Reaction Na2Sx->Reaction2 Intermediate2 Intermediate (Liquid Phase) Intermediate2->Reaction2

Caption: Comparison of heterogeneous vs. homogeneous sulfur addition.

References

Technical Support Center: Solvent-Free Synthesis of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solvent-free synthesis of 2-aminothiophene derivatives. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful and efficient experimentation.

Troubleshooting Guides

This section addresses common issues encountered during the solvent-free synthesis of 2-aminothiophene derivatives, primarily through the Gewald reaction.

Issue 1: Low or No Product Yield

  • Question: My solvent-free Gewald reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in a solvent-free Gewald reaction can stem from several factors. Here’s a systematic approach to identify and resolve the issue:

    • Inefficient Knoevenagel Condensation: The initial condensation between the ketone/aldehyde and the active methylene nitrile is a critical step.

      • Base Selection: The choice of base is crucial. While morpholine is commonly used, less reactive ketones might require a stronger base like piperidine or triethylamine.[1] For solid-state reactions using ball milling, inorganic bases like sodium bicarbonate, potassium carbonate, or sodium hydroxide have been reported to be ineffective, whereas various amine bases can be successful.[2]

      • Purity of Reactants: Ensure all starting materials, including the ketone/aldehyde, active methylene nitrile, and sulfur, are of high purity and dry, as impurities can hinder the reaction.[1]

    • Poor Sulfur Reactivity: The dissolution and reaction of elemental sulfur can be challenging in a solvent-free environment.

      • Particle Size: Use finely powdered sulfur to maximize its surface area and reactivity.

      • Mixing: Inadequate mixing can lead to localized reactions and poor overall conversion. Methods like high-speed ball milling or vigorous stirring are essential to ensure homogeneity.[2] In conventional heating methods without agitation, poor mixing can be a significant reason for moderate yields.[2]

    • Steric Hindrance: Sterically hindered ketones may react sluggishly.

      • Alternative Methods: Consider using high-energy methods like microwave irradiation or ultrasound, which have been shown to improve yields and reduce reaction times for challenging substrates.[1]

      • Two-Step Protocol: For particularly difficult substrates, a two-step approach might be beneficial. First, isolate the intermediate from the Knoevenagel condensation and then react it with sulfur and base.[1]

    • Reaction Temperature: The reaction temperature needs to be carefully optimized.

      • Insufficient Heat: The cyclization step often requires heating.[3]

      • Excessive Heat: Overheating can lead to the decomposition of reactants or products.

Issue 2: Presence of Impurities and Side Products

  • Question: My final product is impure. What are the common side products in a solvent-free Gewald reaction and how can I minimize them?

  • Answer: Several impurities can contaminate your 2-aminothiophene product. Here are the most common ones and strategies to mitigate their formation:

    • Unreacted Starting Materials: Incomplete reactions will leave residual ketone, active methylene nitrile, and sulfur.

      • Mitigation: Increase the reaction time, optimize the temperature, or consider a more efficient catalyst or energy source (microwave, ultrasound). Ensure precise stoichiometry of all reactants.[1]

    • Knoevenagel Intermediate: The α,β-unsaturated nitrile formed during the initial condensation may be present if the subsequent sulfur addition and cyclization are slow.[1]

      • Mitigation: Ensure an adequate amount of sulfur is present and that the reaction conditions (e.g., temperature, base) are favorable for the cyclization step.[1]

    • Dimeric Byproducts: The α,β-unsaturated nitrile intermediate can undergo self-condensation, leading to the formation of dimeric impurities.

      • Mitigation: Optimizing reaction conditions such as temperature and the concentration of reactants can help minimize the formation of these dimers.

    • Polysulfides: The reaction of elemental sulfur can lead to the formation of colored polysulfide impurities.[3]

      • Mitigation: Proper work-up and purification procedures are essential for their removal.

Issue 3: Difficulties in Product Purification

  • Question: I am facing challenges in purifying my 2-aminothiophene derivative synthesized under solvent-free conditions. What are the recommended purification strategies?

  • Answer: Purifying products from solvent-free reactions can sometimes be tricky due to the concentrated nature of the crude mixture. Here are some effective purification techniques:

    • Initial Work-up: For reactions conducted using methods like heating in an oven or ball milling, a common work-up procedure involves quenching the reaction mixture with water and extracting the product with an organic solvent like methylene chloride.[2][4] The organic layer is then dried and the solvent is removed.

    • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophene derivatives.[1] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

    • Column Chromatography: For products that are oils or are difficult to recrystallize, silica gel column chromatography is a reliable purification method. A common eluent system is a gradient of ethyl acetate in hexanes.[1]

    • Washing: To remove residual elemental sulfur, the crude product can be washed with a solvent in which sulfur is soluble but the desired product is not.

Frequently Asked Questions (FAQs)

  • Q1: What are the main advantages of using a solvent-free approach for the synthesis of 2-aminothiophene derivatives?

    • A1: Solvent-free methods offer several advantages, aligning with the principles of green chemistry. These include reduced environmental impact due to the elimination of hazardous organic solvents, often shorter reaction times, simplified work-up procedures, and in many cases, improved yields.[5][6]

  • Q2: Can the Gewald reaction be performed with aryl ketones under solvent-free conditions?

    • A2: Yes, however, aryl ketones are known to be less reactive in the Gewald reaction.[2][4] Solvent-free methods utilizing high-speed ball milling or heating in a conventional oven have been successfully employed for the reaction of aryl ketones, though yields may be moderate.[2][4] The use of electron-withdrawing groups on the aryl ring can improve reactivity, while electron-donating groups tend to slow down the reaction.[4]

  • Q3: Is a catalytic amount of base sufficient for solvent-free Gewald reactions?

    • A3: Yes, it has been demonstrated that the solvent-free Gewald reaction can be catalytic in base.[2][7] For instance, using 10% morpholine as a catalyst while heating the neat reaction mixture has provided product yields comparable to using a stoichiometric amount of base.[2]

  • Q4: What is the role of microwave irradiation and ultrasound in solvent-free Gewald synthesis?

    • A4: Both microwave irradiation and ultrasound are energy sources that can significantly accelerate the reaction rate and improve yields, especially for less reactive substrates.[5] Ultrasound promotes the reaction through cavitation, which enhances mass transfer and leads to milder reaction conditions and shorter reaction times (e.g., 20-80 minutes).[8] Microwave irradiation provides rapid and uniform heating, often resulting in faster and cleaner reactions.

  • Q5: How can I monitor the progress of a solvent-free reaction?

    • A5: Thin-Layer Chromatography (TLC) is a convenient method to monitor the progress of the reaction. A small aliquot of the reaction mixture can be dissolved in a suitable solvent to spot on the TLC plate. This allows for tracking the consumption of starting materials and the formation of the product.

Quantitative Data Summary

The following table summarizes quantitative data for various solvent-free methods for the synthesis of 2-aminothiophene derivatives.

MethodSubstratesCatalyst/BaseTemperature (°C)TimeYield (%)Reference
High-Speed Ball MillingEthyl acetoacetate, malononitrile, sulfurNoneRoom Temperature30 min97[2]
High-Speed Ball Milling2-Butanone, malononitrile, sulfurNoneRoom Temperature30 min93[2]
High-Speed Ball MillingEthyl acetoacetate, ethyl cyanoacetate, sulfurNoneRoom Temperature30 min96[2]
High-Speed Ball Milling2-Butanone, ethyl cyanoacetate, sulfurNoneRoom Temperature30 min91[2]
Heating in OvenAcetophenone, ethyl cyanoacetate, sulfurMorpholine (1 eq)1201 h32[2][4]
Heating in OvenAcetophenone, ethyl cyanoacetate, sulfurMorpholine (10%)1201 h~32[2]
UltrasoundDiethyl 1,3-acetonedicarboxylate, ethyl cyanoacetate, sulfurMorpholineNot specified40 min78[8]
UltrasoundDiethyl 1,3-acetonedicarboxylate, methyl cyanoacetate, sulfurMorpholineNot specified30 min77[8]
UltrasoundDiethyl 1,3-acetonedicarboxylate, t-butyl cyanoacetate, sulfurMorpholineNot specified40 min61[8]
Heat-Assisted Ball MillingAcetophenone, ethyl cyanoacetate, sulfurMorpholine (1 eq)13030 min~32[7]

Experimental Protocols

1. Solvent-Free Synthesis using High-Speed Ball Milling

This protocol is adapted from a procedure for the synthesis of ethyl 2-amino-4-methyl-3-cyanothiophene-5-carboxylate.[2]

  • Materials:

    • Ethyl acetoacetate

    • Malononitrile

    • Elemental sulfur, finely powdered

    • Planetary ball mill with tempered vials and grinding balls

  • Procedure:

    • Place equimolar amounts of ethyl acetoacetate, malononitrile, and elemental sulfur into a tempered vial.

    • Add grinding balls to the vial. A ball-to-reagent weight ratio of 5:1 is recommended.

    • Securely close the vials and place them in the planetary ball mill.

    • Mill the mixture at a high rotation speed (e.g., 750 rpm) for approximately 30 minutes.

    • Monitor the reaction progress by taking small aliquots at intervals and analyzing them by TLC.

    • Upon completion, the crude product is obtained directly from the vial.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate.

2. Solvent-Free Synthesis using Ultrasonic Irradiation

This protocol is a general procedure based on the synthesis of various 2-aminothiophene derivatives.[8]

  • Materials:

    • Ketone or aldehyde

    • Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile)

    • Elemental sulfur, finely powdered

    • Base (e.g., morpholine)

    • Ultrasonic bath or probe sonicator

  • Procedure:

    • In a suitable reaction vessel, mix the ketone (1 equivalent), active methylene nitrile (1 equivalent), elemental sulfur (1 equivalent), and a catalytic amount of morpholine.

    • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

    • Irradiate the mixture with ultrasound for a period ranging from 20 to 80 minutes. The optimal time will depend on the specific substrates.

    • Monitor the reaction by TLC.

    • After the reaction is complete, the crude product can be worked up by adding water and extracting with an organic solvent.

    • The product is then purified by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Solvent-Free Reaction cluster_workup Work-up & Purification reagents Weigh Reactants (Ketone, Nitrile, Sulfur) base Add Base (e.g., Morpholine) reagents->base ball_mill High-Speed Ball Milling base->ball_mill Choose Method ultrasound Ultrasonic Irradiation base->ultrasound Choose Method microwave Microwave Irradiation base->microwave Choose Method heating Conventional Heating base->heating Choose Method quench Quench with Water ball_mill->quench ultrasound->quench microwave->quench heating->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization or Chromatography) dry->purify product Pure 2-Aminothiophene Derivative purify->product

Caption: Experimental workflow for the solvent-free synthesis of 2-aminothiophene derivatives.

Troubleshooting_Guide start Low or No Product Yield? cause1 Inefficient Knoevenagel Condensation? start->cause1 Yes cause2 Poor Sulfur Reactivity? start->cause2 Yes cause3 Steric Hindrance? start->cause3 Yes cause4 Suboptimal Temperature? start->cause4 Yes solution1a Optimize Base (e.g., stronger base) cause1->solution1a solution1b Ensure High Purity of Reactants cause1->solution1b solution2a Use Finely Powdered Sulfur cause2->solution2a solution2b Ensure Vigorous Mixing (e.g., ball milling) cause2->solution2b solution3a Use High-Energy Method (Microwave/Ultrasound) cause3->solution3a solution3b Consider a Two-Step Protocol cause3->solution3b solution4a Optimize Reaction Temperature cause4->solution4a end Improved Yield solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end solution4a->end

Caption: Troubleshooting flowchart for low yield in solvent-free 2-aminothiophene synthesis.

References

Technical Support Center: Catalyst-Free Synthesis of 2-Aminothiophenes via Ball-Milling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the catalyst-free synthesis of 2-aminothiophenes using ball-milling technology. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the catalyst-free synthesis of 2-aminothiophenes in a ball mill?

A1: The synthesis typically proceeds via the Gewald reaction. The mechanism involves an initial Knoevenagel condensation between a ketone or aldehyde and an α-cyanoester (or similar active methylene nitrile). This is followed by the addition of elemental sulfur, cyclization, and tautomerization to form the final 2-aminothiophene product.[1]

Q2: Why is ball-milling a suitable technique for this synthesis?

A2: Ball-milling, a form of mechanochemistry, is an environmentally friendly and efficient method for this synthesis. It often eliminates the need for bulk solvents, can lead to shorter reaction times, and in many cases, proceeds without the need for a traditional catalyst.[2] The high energy impacts and friction inside the mill provide the necessary energy to initiate and drive the reaction to completion.

Q3: Can this method be performed without any base?

A3: While the focus is "catalyst-free" in the sense of avoiding metal or complex organic catalysts, the Gewald reaction mechanism inherently relies on a base to facilitate the initial Knoevenagel condensation.[1] However, in some mechanochemical setups, the reaction can proceed without the addition of a traditional base, or the basicity of one of the reactants may be sufficient. In other variations, a base like morpholine might be used, and it has been shown that under ball-milling conditions, the reaction can be catalytic in the base.

Q4: What types of starting materials are suitable for this reaction?

A4: A variety of ketones (including alkyl, aryl, and cyclic ketones) or aldehydes can be used, along with an active methylene nitrile such as malononitrile or ethyl cyanoacetate, and elemental sulfur.[3]

Troubleshooting Guide

Low or No Product Yield

Q1: My reaction yield is significantly lower than expected, or I'm observing no product formation. What are the first things to check?

A1:

  • Confirm the Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is the crucial first step.[1] If this step fails, the reaction will not proceed. You can verify this by running a small-scale reaction without sulfur and monitoring the formation of the α,β-unsaturated nitrile intermediate by Thin-Layer Chromatography (TLC).

  • Starting Material Quality: Ensure that your ketone/aldehyde is pure and the active methylene compound has not degraded.

  • Milling Parameters: Low rotation speed can result in low yields. For example, one study noted a significant increase in yield when increasing the rotation speed from 250 rpm to 750 rpm.[3] Ensure your milling frequency and time are adequate.

Q2: I've confirmed the initial condensation, but the final yield is still poor. What other factors should I consider?

A2:

  • Milling Time: While some reactions are rapid, insufficient milling time can lead to incomplete conversion. Monitor the reaction progress at different time intervals (e.g., every 10-15 minutes) using TLC to determine the optimal duration.[3] Conversely, excessively long milling times can sometimes lead to product degradation or the formation of by-products.[4]

  • Temperature: Although the reaction is mechanically induced, heat is generated inside the milling jar.[5] This can influence the reaction rate. In some cases, moderate heating in tandem with milling has been shown to significantly increase the reaction rate and yield.

  • Reagent Homogeneity: Unlike solution-based reactions, achieving homogeneity in a ball mill is not instantaneous.[4] If the reactants are not well-mixed, it can lead to lower yields. Ensure the reagents are evenly distributed in the jar before starting the milling process.

Inconsistent Results or Reaction Stalls

Q3: My results are not reproducible between batches. What could be the cause?

A3:

  • Jar Filling Degree (Reagent-to-Vial Ratio): The ratio of the volume of your reagents to the free space in the milling jar can impact the efficiency of the milling process.[3][4] If the jar is too empty, the ball-to-reagent impacts are less frequent. If it is too full, the movement of the milling balls is restricted, reducing the energy input.[3][4] While some studies have found this ratio to have a minimal effect, it is a critical parameter to keep consistent for reproducibility.[4]

  • Physical State of Reagents: If one of your starting materials is a liquid (e.g., some ketones), it can lead to the formation of a paste, which may affect milling efficiency. In such cases, the use of a solid grinding auxiliary (e.g., NaCl) can help maintain a solid, grindable consistency.

  • Atmosphere: While many mechanochemical reactions can be conducted under aerobic conditions, the presence of moisture or oxygen could potentially interfere with certain substrates or intermediates. Ensure the milling jars are sealed properly.

By-product Formation

Q4: I am observing significant by-product formation. What are the likely side reactions?

A4: A common side reaction in the Gewald process is the dimerization of the Knoevenagel condensation product (the α,β-unsaturated nitrile).[6] This is a competing reaction pathway that can reduce the yield of the desired 2-aminothiophene.[6] Optimizing milling parameters (speed, time) can help favor the desired cyclization with sulfur over dimerization.

Experimental Protocols & Data

General Experimental Protocol

This protocol is a generalized procedure based on reported catalyst-free syntheses of 2-aminothiophenes.[3]

  • Preparation: Place the ketone/aldehyde (e.g., 0.02 mol), the active methylene nitrile (e.g., 0.02 mol), and elemental sulfur (e.g., 0.02 mol) into a stainless steel milling jar.

  • Milling Media: Add stainless steel balls to the jar. A common ball-to-reagent weight ratio is 5:1.[3]

  • Milling: Securely close the jar and place it in a planetary or mixer ball mill. Mill the mixture at a specified frequency (e.g., 750 rpm) for a designated time (e.g., 30 minutes).[3]

  • Monitoring: The reaction progress can be monitored by taking small aliquots at intervals and analyzing them via TLC.

  • Work-up and Purification: After completion, remove the crude product from the jar. The product is typically purified by recrystallization from a suitable solvent, such as ethyl acetate.[3]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the catalyst-free synthesis of various 2-aminothiophene derivatives via ball-milling.

Table 1: Influence of Milling Speed on Yield

Carbonyl CompoundActive Methylene NitrileSulfurMilling Speed (rpm)Time (min)Yield (%)
Ethyl acetoacetateMalononitrileElemental25030Low
Ethyl acetoacetateMalononitrileElemental7503097
Data synthesized from information presented in a study on a green approach to 2-aminothiophene synthesis.[3]

Table 2: Synthesis of Various 2-Aminothiophene Derivatives

EntryR Group (from Ketone)EWG (from Nitrile)ProductTime (min)Yield (%)
1OEtCN3a3097
2CH₃CN3b3093
3OEtCO₂Et3c3096
4CH₃CO₂Et3d3091
Conditions: Equimolar reactants, 750 rpm, ball-to-reagent weight ratio of 5.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_milling Milling Process cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Combine Reactants (Ketone, Nitrile, Sulfur) in Milling Jar balls 2. Add Milling Balls (e.g., 5:1 weight ratio) reagents->balls mill 3. Mill at High Speed (e.g., 750 rpm for 30 min) balls->mill monitor 4. Monitor Progress (optional) via TLC mill->monitor extract 5. Extract Crude Product from Jar monitor->extract purify 6. Purify Product (e.g., Recrystallization) extract->purify analyze 7. Characterize Product (NMR, IR, MP) purify->analyze

Caption: Experimental workflow for 2-aminothiophene synthesis.

Troubleshooting Decision Tree

troubleshooting_tree start Low or No Yield check_knoevenagel Is the initial Knoevenagel condensation working? start->check_knoevenagel verify_materials Verify purity of ketone and nitrile. check_knoevenagel->verify_materials No check_params Are milling parameters optimal? check_knoevenagel->check_params Yes success Yield Improved verify_materials->success increase_speed Increase milling speed (e.g., to 750 rpm). check_params->increase_speed No check_fill Is the jar filling degree consistent? check_params->check_fill Yes optimize_time Optimize milling time by monitoring with TLC. increase_speed->optimize_time optimize_time->success adjust_fill Adjust/standardize reagent-to-vial ratio. check_fill->adjust_fill No side_reactions Consider side reactions (e.g., dimerization). check_fill->side_reactions Yes adjust_fill->success side_reactions->optimize_time

Caption: Troubleshooting guide for low-yield reactions.

References

Navigating Steric Challenges in Aminothiophene Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted 2-aminothiophenes is a cornerstone of creating novel therapeutics and functional materials. However, steric hindrance from bulky substrates can often lead to low yields and complex purification challenges. This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively manage these steric impediments.

Troubleshooting Guide: Overcoming Low Yields with Sterically Hindered Substrates

This guide addresses the common issue of low or no product yield when using sterically hindered ketones or aldehydes in aminothiophene synthesis, primarily focusing on the Gewald reaction.

Question: My Gewald reaction with a bulky ketone (e.g., diisopropyl ketone, 2,6-dimethylcyclohexanone) is resulting in very low yields or failing completely. What are the likely causes and how can I resolve this?

Answer:

Low yields with sterically hindered ketones in the Gewald synthesis are typically due to one or more of the following factors. Here’s a step-by-step approach to troubleshoot the issue:

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation between the ketone and the active methylene nitrile is often the rate-limiting step and is highly sensitive to steric bulk around the carbonyl group.[1][2]

    • Solution 1: Optimize Base and Water Removal. The choice of base is critical. For less reactive, hindered ketones, consider screening stronger or different classes of bases such as piperidine or morpholine, as opposed to triethylamine.[1] Additionally, the water produced during this step can inhibit the reaction. Employing a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.[1]

    • Solution 2: Adopt a Two-Step Protocol. For highly hindered ketones, a one-pot approach may be ineffective. A more robust strategy is to perform the Knoevenagel-Cope condensation as a separate first step to isolate the α,β-unsaturated nitrile intermediate. This intermediate can then be reacted with elemental sulfur and a base in a subsequent step to form the aminothiophene ring.[1]

  • Poor Sulfur Reactivity and Solubility: The reaction of elemental sulfur with the intermediate carbanion can be slow.

    • Solution: Adjust Solvent and Temperature. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) can enhance the solubility and reactivity of sulfur.[1] Gentle heating to 40-60°C can also improve sulfur's reactivity, but be cautious as excessive heat may lead to side reactions.[1]

  • Overall Slow Reaction Kinetics: The combination of bulky substituents can slow down the entire reaction sequence.

    • Solution: Microwave-Assisted Synthesis. Microwave irradiation has been demonstrated to significantly reduce reaction times and improve yields, especially for challenging substrates.[1][3] The high heat and pressure generated in a microwave reactor can overcome the activation energy barriers associated with sterically demanding transformations.

Logical Flow for Troubleshooting Low Yields

G start Low Yield with Hindered Ketone check_condensation Check Knoevenagel-Cope Condensation Efficiency start->check_condensation optimize_base Optimize Base Selection (e.g., Piperidine, Morpholine) check_condensation->optimize_base Inefficient? check_sulfur Assess Sulfur Reactivity/Solubility check_condensation->check_sulfur Efficient remove_water Implement Water Removal (e.g., Dean-Stark) optimize_base->remove_water two_step Adopt Two-Step Protocol: Isolate Intermediate remove_water->two_step Still low yield? success Improved Yield two_step->success optimize_solvent Use Polar Solvents (DMF, Ethanol) check_sulfur->optimize_solvent Poor? slow_kinetics Consider Overall Reaction Kinetics check_sulfur->slow_kinetics Sufficient optimize_temp Gently Heat (40-60°C) optimize_solvent->optimize_temp optimize_temp->success microwave Employ Microwave Irradiation slow_kinetics->microwave microwave->success

Caption: Troubleshooting workflow for low-yield aminothiophene synthesis.

Frequently Asked Questions (FAQs)

Q1: Can changing the active methylene nitrile help overcome steric hindrance?

A1: Yes, the reactivity of the active methylene compound can play a role. Malononitrile is generally more reactive than ethyl cyanoacetate.[4] For a particularly hindered ketone, switching from ethyl cyanoacetate to malononitrile might lead to improved formation of the Knoevenagel-Cope intermediate, which could, in turn, increase the overall yield of the 2-aminothiophene.

Q2: Are there alternative synthetic routes to sterically hindered 2-aminothiophenes besides the Gewald reaction?

A2: While the Gewald reaction is highly versatile, other methods can be employed. The Fiesselmann-Sachs synthesis, for instance, can produce substituted thiophenes, and variations of this reaction using substrates with nitrile groups can yield 3-aminothiophenes.[5] However, for polysubstituted 2-aminothiophenes, the Gewald reaction and its modifications remain one of the most direct and widely used methods.

Q3: What are common byproducts when dealing with sterically hindered substrates and how can I minimize them?

A3: With hindered substrates, the reaction may stall after the initial condensation, leading to an accumulation of the α,β-unsaturated nitrile as the main byproduct.[1] Dimerization or polymerization of the starting materials can also occur under prolonged heating or with incorrect stoichiometry.[1] To mitigate these issues, ensure precise measurement of reagents, consider the two-step protocol to ensure the first step goes to completion before proceeding, and use the mildest effective reaction conditions (temperature and time).[1]

Q4: How does the choice of catalyst impact the synthesis of sterically hindered aminothiophenes?

A4: The catalyst, typically a base in the Gewald reaction, is crucial. While secondary amines like morpholine and piperidine are common, organocatalysts such as L-proline have been shown to be effective, sometimes under milder conditions.[4] For particularly challenging substrates, exploring different catalytic systems, including newer conjugate acid-base pair catalysts like piperidinium borate, could offer a solution.[6]

Quantitative Data Summary

The following tables summarize reported yields for the Gewald synthesis under different conditions, highlighting strategies for managing steric hindrance.

Table 1: Comparison of One-Pot vs. Two-Step Protocol for Hindered Ketones

KetoneActive NitrileProtocolBaseYield (%)Reference
CyclohexanoneMalononitrileOne-PotMorpholine~85-95%[6]
2,6-DimethylcyclohexanoneMalononitrileOne-PotMorpholineLow/No Product[1][7]
2,6-DimethylcyclohexanoneMalononitrileTwo-StepPiperidine~60-70%[7]
Diisopropyl KetoneEthyl CyanoacetateOne-PotTriethylamine<20%[7]
Diisopropyl KetoneEthyl CyanoacetateTwo-StepMorpholine~55-65%[7]

Table 2: Effect of Microwave Irradiation on Hindered Substrates

KetoneActive NitrileConditionsTimeYield (%)Reference
4-tert-ButylcyclohexanoneMalononitrileConventional Heating (60°C)6 hours72%[8]
4-tert-ButylcyclohexanoneMalononitrileMicrowave (120°C)30 min91%[8]
AdamantanoneEthyl CyanoacetateConventional Heating (80°C)12 hours~40%[1][3]
AdamantanoneEthyl CyanoacetateMicrowave (150°C)30 min~80%[1][3]

Experimental Protocols

Protocol 1: Two-Step Synthesis for Sterically Hindered Ketones

This protocol is adapted for ketones where the one-pot Gewald reaction fails due to steric hindrance.

Step A: Synthesis of the α,β-Unsaturated Nitrile Intermediate

  • To a solution of the sterically hindered ketone (1.0 eq) and the active methylene nitrile (1.1 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of a secondary amine base (e.g., piperidine, 0.1 eq).

  • Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the mixture until the calculated amount of water has been collected or until TLC/GC-MS analysis shows complete consumption of the ketone.

  • Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude α,β-unsaturated nitrile can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step B: Cyclization to the 2-Aminothiophene

  • Dissolve the α,β-unsaturated nitrile (1.0 eq) from Step A in a polar solvent such as ethanol or DMF.

  • Add elemental sulfur (1.2 eq) and a suitable base (e.g., morpholine, 1.5 eq).

  • Heat the mixture with stirring at 50-60°C. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, or ethyl acetate/hexanes mixture) to yield the pure 2-aminothiophene.[1]

Experimental Workflow Diagram

G cluster_stepA Step A: Knoevenagel-Cope Condensation cluster_stepB Step B: Thiophene Ring Formation a1 Mix Ketone, Active Nitrile, and Base in Toluene a2 Reflux with Dean-Stark Apparatus a1->a2 a3 Work-up and Solvent Removal a2->a3 a4 Isolate/Purify α,β-Unsaturated Nitrile Intermediate a3->a4 b1 Dissolve Intermediate in Ethanol/DMF a4->b1 Proceed to Cyclization b2 Add Sulfur and Base b1->b2 b3 Heat at 50-60°C b2->b3 b4 Precipitate in Ice-Water and Filter b3->b4 b5 Recrystallize Product b4->b5

Caption: Workflow for the two-step aminothiophene synthesis.

Protocol 2: Microwave-Assisted Gewald Synthesis

This protocol is suitable for accelerating reactions with moderately hindered substrates.

  • In a microwave-safe reaction vessel, combine the ketone (1.0 eq), active methylene nitrile (1.1 eq), elemental sulfur (1.2 eq), and a base (e.g., morpholine, 1.5 eq) in a suitable microwave-compatible solvent (e.g., ethanol, DMF).

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters: temperature (e.g., 120-150°C), time (e.g., 15-30 minutes), and power (as appropriate for the instrument).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the contents into ice-water to precipitate the product.

  • Collect the solid by filtration and wash with cold water.

  • Purify the crude product by recrystallization.[1][8]

References

Validation & Comparative

A Comparative Study of 2-Aminothiophene vs. 3-Aminothiophene Derivatives: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-aminothiophene and 3-aminothiophene derivatives, two important classes of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The position of the amino group on the thiophene ring profoundly influences the chemical reactivity, spectroscopic properties, and biological activities of these isomers. This document summarizes key differences, supported by experimental data, to aid in the strategic design and development of novel therapeutic agents and functional materials.

Synthesis and Chemical Reactivity

The synthetic routes to 2- and 3-aminothiophenes are distinct, reflecting the inherent differences in their chemical reactivity.

2-Aminothiophene derivatives are most commonly synthesized via the Gewald reaction , a one-pot multicomponent reaction.[1][2] This versatile method involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1][2] The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.[2]

3-Aminothiophene derivatives , on the other hand, are often prepared through methods like the Fiesselmann thiophene synthesis or the Thorpe-Ziegler cyclization . The Fiesselmann synthesis can be adapted to produce 3-aminothiophenes when a substrate containing a nitrile group is used instead of an ester. The Thorpe-Ziegler reaction involves the intramolecular condensation of a dinitrile to form a cyclic ketone, which can then be converted to a 3-aminothiophene.

The position of the amino group also dictates the reactivity of the thiophene ring. In 2-aminothiophene, the amino group, being a strong electron-donating group, activates the C3 and C5 positions towards electrophilic substitution. In contrast, the amino group in 3-aminothiophene activates the C2 and C4 positions. This differential reactivity is a crucial consideration in the further functionalization of these scaffolds.

Spectroscopic Properties: A Comparative Analysis

The isomeric nature of 2- and 3-aminothiophene derivatives leads to distinct spectroscopic signatures, which are summarized below.[1]

Table 1: Comparative Spectroscopic Data of 2- and 3-Aminothiophene Derivatives [1]

Spectroscopic Feature2-Aminothiophene Derivatives3-Aminothiophene Derivatives
¹H NMR (ppm)
Amino Protons (NH₂)Broad singlet, δ 4.0 - 6.5Broad singlet, δ 3.5 - 5.0
Thiophene Ring Protonsδ 6.0 - 7.5δ 6.5 - 8.0
¹³C NMR (ppm)
C2δ 150 - 165δ 110 - 125
C3δ 100 - 115δ 140 - 155
C4δ 120 - 130δ 115 - 125
C5δ 115 - 125δ 120 - 130
IR Spectroscopy (cm⁻¹)
N-H Stretch3200 - 3500 (often two bands)3300 - 3500 (often two bands)
C=C Stretch (thiophene)1550 - 16201520 - 1600
UV-Vis Spectroscopy (nm)
π → π* Transition280 - 320260 - 290

Biological Activity: A Head-to-Head Comparison

Both 2- and 3-aminothiophene derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties. However, comparative studies reveal significant differences in their potency and mechanisms of action.

Anticancer Activity

A notable study directly compared the antiproliferative activity of 2- and 3-aminobenzo[b]thiophene derivatives as inhibitors of tubulin polymerization. The results indicated that 2-aminobenzo[b]thiophene derivatives are significantly more potent than their 3-amino isomers .[2][3] For instance, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene inhibits cancer cell growth at subnanomolar concentrations.[3]

Table 2: Comparative Anticancer Activity of 2- and 3-Aminobenzo[b]thiophene Derivatives [2][3]

Compound SeriesExample CompoundCell LineIC₅₀ (µM)
2-Aminobenzo[b]thiophene2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneVariousSubnanomolar
3-Aminobenzo[b]thiophene3-amino-6-methyl-2-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneVariousGenerally less potent

The proposed mechanism for their anticancer effect involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

cluster_drug Aminothiophene Derivative cluster_cell Cancer Cell drug 2- or 3-Aminothiophene Derivative tubulin Tubulin drug->tubulin Inhibits polymerization microtubules Microtubules tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis Essential for apoptosis Apoptosis mitosis->apoptosis Arrest leads to reagents Ketone/Aldehyde + α-Cyanoester + Sulfur + Base microwave Microwave Irradiation reagents->microwave product 2-Aminothiophene Derivative microwave->product purification Purification (Filtration/ Chromatography) product->purification

References

A Comparative Guide to the Structural Characterization of Novel Thiophene Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and valuable physicochemical properties.[1][2] The precise structural elucidation of novel thiophene heterocycles is paramount for understanding their structure-activity relationships and advancing drug discovery efforts.[3] This guide provides a comparative overview of the structural characterization of recently synthesized thiophene derivatives, supported by experimental data and detailed methodologies.

Comparative Structural Data

The following table summarizes key quantitative data from the structural characterization of three novel thiophene heterocycles, offering a clear comparison of their spectroscopic and crystallographic properties.

ParameterCompound 1: Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylateCompound 2: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrileCompound 3: N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea
Molecular Formula C₂₁H₁₈N₂O₃SC₁₀H₁₂N₂SC₁₈H₁₄N₂OS₂
Molecular Weight 394.45 g/mol 192.29 g/mol [4]338.45 g/mol
¹H NMR (ppm) δ 2.30 (s, 3H, CH₃), 7.20-7.50 (m, 10H, Ar-H), 9.80 (s, 1H, NH)[5]--
¹³C NMR (ppm) δ 29.36 (CH₃), 108.2, 120.4, 124.5, 128.8, 129.2, 135.1, 138.2, 145.3, 155.1 (Ar-C), 165.2 (C=O, ester), 196.70 (C=O, acetyl)[5]--
IR (cm⁻¹) 3455, 3361 (NH), 1735 (C=O, ester), 1670, 1650 (C=O, amidic)[6]--
Mass Spectrum (m/z) 394 [M]⁺--
Crystal System -Monoclinic[4]Monoclinic[7]
Space Group -P2₁/c[4]P2₁[7]
Unit Cell Dimensions -a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)°[4]a = 11.7469(5) Å, b = 6.0849(2) Å, c = 12.5792(6) Å, β = 117.736(7)°[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of structural characterization data. Below are generalized protocols for the key techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

General Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified thiophene derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.[8]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign signals to specific protons and carbons in the molecule.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

General Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural insights.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[4]

General Protocol:

  • Crystal Growth: Grow high-quality single crystals of the thiophene derivative, often by slow evaporation of a saturated solution.[4]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data as the crystal is rotated in a monochromatic X-ray beam.[4]

  • Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. The initial phases of the structure factors are then determined to generate an initial electron density map.

  • Structure Refinement: Refine the atomic positions and thermal parameters iteratively until the calculated diffraction pattern shows the best possible agreement with the experimental data.[4]

  • Validation: Validate the final structure to ensure its chemical and crystallographic reasonability.[4]

Visualizing Experimental Workflows and Biological Context

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

G General Workflow for Structural Characterization cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Novel Thiophene Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray Structure Final Structure NMR->Structure MS->Structure Xray->Structure

Caption: A generalized workflow for the synthesis and structural elucidation of novel thiophene heterocycles.

G Hypothetical Signaling Pathway Inhibition Thiophene Novel Thiophene Derivative Kinase Target Kinase Thiophene->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Downstream Substrate Substrate->Phosphorylation Response Cellular Response (e.g., Proliferation) Phosphorylation->Response

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a novel thiophene derivative on a target kinase.

References

Determining Molecular Weight and Fragmentation Patterns of Aminothiophenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometric techniques used to determine the molecular weight and fragmentation patterns of aminothiophenes. This information is critical for the structural elucidation and characterization of these important heterocyclic compounds, which are prevalent in medicinal chemistry. This document outlines the key fragmentation pathways observed under electron ionization and presents a generalized experimental protocol for their analysis.

Comparison of Molecular Weight and Fragmentation Patterns

Mass spectrometry, particularly using electron ionization (EI), is a powerful tool for analyzing aminothiophene derivatives. Upon ionization, aminothiophenes typically form a stable molecular ion (M+•), which is often the base peak in the mass spectrum. The fragmentation of this molecular ion provides valuable structural information.

Two primary fragmentation pathways are commonly observed for substituted 2-aminothiophenes under electron impact[1]:

  • C-N Bond Cleavage: Cleavage of the bond between the thiophene ring and the nitrogen atom of the amino group.

  • Loss of a Methyl Group: Elimination of a methyl radical ([M-15]+), particularly when alkyl substituents are present.

The stability of the resulting fragment ions can be influenced by the nature of the substituents on the aminothiophene core.[1]

Below is a summary of the molecular weights and observed major fragments for a selection of aminothiophene derivatives based on high-resolution mass spectrometry (HRMS) data.

Compound NameMolecular FormulaExact Mass (Da)Major Fragment Ions (m/z)
2-AminothiopheneC4H5NS99.0143Not explicitly detailed in search results
2-((2,4-dimethoxyphenyl)amino)thiophene-3-carbonitrileC13H12N2O2S260.0620Not explicitly detailed in search results
2-((4-methoxyphenyl)amino)thiophene-3-carbonitrileC12H10N2OS230.0514Not explicitly detailed in search results
(Z)-2-cyano-2-(3-(4-methoxyphenyl)-4-oxothiazolidin-2-ylidene)acetic acidC13H10N2O4S290.0361Not explicitly detailed in search results
(Z)-2-cyano-2-(3-(2,4-dimethoxyphenyl)-4-oxothiazolidin-2-ylidene)acetic acidC14H12N2O5S320.0467Not explicitly detailed in search results
(Z)-2-(3-(3-chlorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetic acidC12H7ClN2O3S293.9866Not explicitly detailed in search results
(Z)-2-cyano-2-(4-oxo-3,5-diphenylthiazolidin-2-ylidene)acetic acidC18H12N2O3S336.0569Not explicitly detailed in search results

Note: The fragmentation data for the specific compounds listed above were not detailed in the provided search results, but the general fragmentation patterns are described.

Experimental Protocol: GC-MS Analysis of Aminothiophenes

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like many aminothiophene derivatives. The following is a generalized protocol. For polar aminothiophenes, derivatization may be necessary to increase volatility.

1. Sample Preparation

  • Dissolution: Dissolve the aminothiophene sample in a suitable volatile organic solvent (e.g., dichloromethane, methanol, or acetonitrile).

  • Derivatization (if necessary): For aminothiophenes with polar functional groups that hinder volatility, derivatization is required. A common method is silylation, which replaces active hydrogens on amino and other polar groups with a nonpolar moiety like trimethylsilyl (TMS).

    • Dry the sample completely.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) in a suitable solvent (e.g., acetonitrile).

    • Heat the mixture to ensure complete derivatization.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated at a temperature of 250-280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column is often suitable. A common choice is a 5% phenyl methylpolysiloxane column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) at a rate of 10-20°C/min. Hold at the final temperature for several minutes to ensure elution of all components.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) is standard for generating fragment-rich spectra.

    • Ionization Energy: Typically 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: A mass-to-charge ratio (m/z) range of 40-550 amu is generally sufficient to cover the molecular ion and expected fragments.

3. Data Analysis

  • Total Ion Chromatogram (TIC): Identify the peak corresponding to the aminothiophene derivative.

  • Mass Spectrum: Obtain the mass spectrum for the peak of interest.

  • Molecular Ion Peak: Identify the molecular ion peak (M+•) to determine the molecular weight.

  • Fragmentation Pattern: Analyze the fragment ions to confirm the structure. Compare the observed fragmentation pattern with known fragmentation pathways for aminothiophenes.

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways of a generic substituted 2-aminothiophene upon electron ionization.

fragmentation_pathway cluster_main Primary Fragmentation Pathways Aminothiophene Substituted 2-Aminothiophene (Molecular Ion, M+•) Fragment1 Fragment Ion (Loss of R group) Aminothiophene->Fragment1 C-N Bond Cleavage Fragment2 Fragment Ion ([M-CH3]+) Aminothiophene->Fragment2 Loss of Methyl Group

Caption: Primary fragmentation of a substituted 2-aminothiophene.

experimental_workflow cluster_workflow GC-MS Analysis Workflow SamplePrep Sample Preparation (Dissolution/Derivatization) GC Gas Chromatography (Separation) SamplePrep->GC Injection MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Elution DataAnalysis Data Analysis (MW & Fragmentation Pattern) MS->DataAnalysis Detection

Caption: Workflow for GC-MS analysis of aminothiophenes.

References

A Comparative Guide to the Biological Activities of Substituted 2-Aminothiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-aminothiophenes are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3][4] The arrangement and nature of substituents on the thiophene ring can dramatically influence their pharmacological effects, making the study of their isomers crucial for drug discovery and development. This guide provides an objective comparison of the biological activities of various substituted 2-aminothiophene isomers, supported by experimental data and detailed methodologies.

Anticancer Activity

Derivatives of 2-aminothiophene have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the substitution pattern.[5][6][7]

Comparative Anticancer Potency

The cytotoxic effects of different 2-aminothiophene derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

Compound/IsomerCancer Cell LineIC50 (µM)Reference
Thienopyrimidine Derivative 5g MDA-MB-468 (Breast Cancer)Not specified in abstract, but potent[7]
Thienopyrimidine Derivative 7a MDA-MB-468 (Breast Cancer)Not specified in abstract, but potent[7]
Fused Thiophene Derivative 3f HepG2 (Liver Cancer)4.30[8]
Fused Thiophene Derivative 3f PC-3 (Prostate Cancer)7.47[8]
Fused Thiophene Derivative 3g HepG2 (Liver Cancer)3.77[8]
Fused Thiophene Derivative 4c HepG2 (Liver Cancer)Potent[8]
Fused Thiophene Derivative 4c PC-3 (Prostate Cancer)Potent[8]
Compound S8 A-549 (Lung Cancer)Effective at 10⁻⁴ M[9]
2-amino-3-carboxy-4-phenylthiophene 6 Not specified (aPKC inhibition)Low nanomolar EC50[10]
2-amino-3-carboxy-4-phenylthiophene 32 Not specified (aPKC inhibition)Low nanomolar EC50[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the in vitro cytotoxic activity of compounds.[11][12]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 8 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiophene derivatives and incubated for a further 24 to 72 hours.[11][12]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.[11]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathway: VEGFR-2/AKT Inhibition

Certain thiophene derivatives exert their anticancer effects by targeting key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream AKT pathway, which are crucial for tumor angiogenesis and cell survival.[8][12]

VEGFR2_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Thiophene Substituted 2-Aminothiophene Thiophene->VEGFR2 Inhibits AKT AKT Thiophene->AKT Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

VEGFR-2/AKT signaling pathway inhibition.

Antimicrobial Activity

Substituted 2-aminothiophenes also exhibit a broad range of antimicrobial activities against various bacterial and fungal strains.[1][13][14]

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound/IsomerMicroorganismMIC (µM/mL)Reference
Compound S1 B. subtilis, S. aureus, E. coli, S. typhi0.81[9]
Compound S4 A. niger, C. albicans0.91[9]
Compound 3a Various BacteriaSignificant activity[1]
Compound 6b Various FungiPromising activity[1]
Compound 9 Various FungiPromising activity[1]
Compound 7b P. aeruginosa, S. aureus, B. subtilisNot specified, but excellent activity[15]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The 2-aminothiophene derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow Start Start PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilution of 2-Aminothiophene in Broth PrepareInoculum->SerialDilution Inoculate Inoculate Wells with Microbial Suspension SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Observe for Growth and Determine MIC Incubate->ReadResults End End ReadResults->End

Workflow for MIC determination.

Anti-inflammatory Activity

Several 2-aminothiophene analogs have been synthesized and evaluated for their anti-inflammatory potential.[16][17]

Comparative Anti-inflammatory Potency

The anti-inflammatory activity is often assessed by the ability of a compound to inhibit enzymes involved in the inflammatory cascade, with IC50 values indicating potency.

Compound/IsomerActivityIC50 (µM)Reference
Compound 1 Anti-inflammatory121.47[16][17]
Compound 2 Anti-inflammatory412[17]
Compound 3 Anti-inflammatory323[17]
Compound 4 Anti-inflammatory348[17]
Compound 5 Anti-inflammatory422[16][17]
Compound 6 Anti-inflammatory396[17]
Experimental Protocol: Assay for Anti-inflammatory Activity

A common in vitro method to screen for anti-inflammatory activity involves measuring the inhibition of neutrophil respiratory burst.

  • Isolation of Neutrophils: Neutrophils are isolated from fresh blood.

  • Compound Incubation: The isolated neutrophils are incubated with different concentrations of the 2-aminothiophene derivatives.

  • Stimulation: The respiratory burst is stimulated using an appropriate agent (e.g., phorbol myristate acetate - PMA).

  • Measurement: The production of reactive oxygen species (ROS) is measured using a chemiluminescence or fluorescence-based assay.

  • Calculation of Inhibition: The percentage of inhibition of the respiratory burst is calculated for each compound concentration to determine the IC50 value.

AntiInflammatory_Assay cluster_neutrophil Neutrophil PMA PMA (Stimulant) NADPH_Oxidase NADPH Oxidase PMA->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces Thiophene 2-Aminothiophene Isomer Thiophene->NADPH_Oxidase Inhibits

Mechanism of anti-inflammatory action.

References

A Comparative Guide to HPLC Purity Validation of Synthesized 2-Aminothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like 2-aminothiophene is a critical step. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-aminothiophene, a key building block in medicinal chemistry. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of a suitable analytical method.

Introduction to 2-Aminothiophene and its Synthesis

2-Aminothiophene and its derivatives are important scaffolds in a variety of biologically active compounds. A common and efficient method for their synthesis is the Gewald reaction, a one-pot multicomponent condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. While versatile, this reaction can lead to several impurities, including unreacted starting materials, intermediates, and side-products. Therefore, a robust and validated analytical method is essential to accurately determine the purity of the final 2-aminothiophene product.

Comparison of HPLC Methods for 2-Aminothiophene Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of 2-aminothiophene and its derivatives. The choice of stationary phase and mobile phase composition is crucial for achieving optimal separation of the polar 2-aminothiophene from its potential impurities. Below is a comparison of two common RP-HPLC approaches.

Table 1: Comparison of HPLC Column Performance for 2-Aminothiophene Analysis

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl
Separation Principle Primarily hydrophobic interactions.Mixed-mode (hydrophobic and π-π interactions).
Retention of 2-Aminothiophene ModerateEnhanced due to π-π interactions with the thiophene ring.
Resolution from Polar Impurities GoodExcellent
Resolution from Non-Polar Impurities ExcellentGood
Peak Shape for 2-Aminothiophene Symmetrical with appropriate mobile phase modifier.Generally sharper peaks due to alternative selectivity.
Typical Retention Time (minutes) 4.56.2
Theoretical Plates ~12,000~15,000
Asymmetry Factor 1.11.05

Note: The data presented in this table is illustrative and may vary depending on the specific HPLC system, column manufacturer, and exact experimental conditions.

Experimental Protocols

Detailed methodologies for two distinct HPLC methods for the purity determination of 2-aminothiophene are provided below.

Method A: Reversed-Phase HPLC with a C18 Column

This method utilizes a standard C18 column, which separates compounds primarily based on their hydrophobicity.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • 2-Aminothiophene reference standard

    • Synthesized 2-aminothiophene sample

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the 2-aminothiophene reference standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Solution: Prepare the synthesized 2-aminothiophene sample in the same manner as the standard solution to achieve a final concentration of approximately 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method B: Reversed-Phase HPLC with a Phenyl-Hexyl Column

This method employs a phenyl-hexyl column, which provides an alternative selectivity based on π-π interactions, beneficial for aromatic compounds like 2-aminothiophene.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • 2-Aminothiophene reference standard

    • Synthesized 2-aminothiophene sample

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile:Methanol (50:50, v/v)
Gradient Program 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the 2-aminothiophene reference standard and dissolve it in 10 mL of a 50:50 mixture of mobile phase A and B to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • Sample Solution: Prepare the synthesized 2-aminothiophene sample in the same manner as the standard solution to achieve a final concentration of approximately 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Visualization of Experimental Workflow and Method Validation

The following diagrams illustrate the general workflow for HPLC analysis and the logical relationships in HPLC method validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weighing Dissolving Dissolving in Diluent Weighing->Dissolving Filtering Filtering (0.45 µm) Dissolving->Filtering Injection Injection into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Report Calculation->Report

General workflow for HPLC purity analysis of 2-aminothiophene.

Method_Validation cluster_parameters Validation Parameters (ICH Q2(R1)) Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility

Key parameters for HPLC method validation.

Conclusion

The purity of synthesized 2-aminothiophene can be reliably determined using reversed-phase HPLC. While a standard C18 column provides good separation, a phenyl-hexyl column can offer enhanced selectivity and improved peak shape for this aromatic amine. The choice between the two will depend on the specific impurity profile of the synthesized material. The provided experimental protocols serve as a starting point for method development, which should be followed by a thorough validation according to ICH guidelines to ensure the accuracy and reliability of the purity assessment.

A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiophene derivatives, with a focus on their anticancer properties through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information is compiled from recent studies to aid in the rational design of novel and more potent therapeutic agents.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro anticancer activity of various 2-aminothiophene derivatives. The data highlights how modifications to the core structure influence their potency against different cancer cell lines and their inhibitory effect on VEGFR-2.

CompoundR1R2R3Target Cell Line/EnzymeIC50 (µM)Reference
Series 1: Thienopyrimidines
3aH--HepG2>10[1][2]
3b4-Cl--HepG23.105[1][2]
3b4-Cl--PC-32.15[1][2]
3b4-Cl--VEGFR-20.126[1][2]
3f4-OCH3--HepG24.296[2]
3g3,4,5-(OCH3)3--HepG23.77[2]
Series 2: Fused Thiophenes
4c---HepG23.023[1][2]
4c---PC-33.12[1][2]
4c---VEGFR-20.075[1][2]
Series 3: Thiophene Carboxamides
5---HepG-2IC50 = 0.59 µM[3]
21---HepG-2IC50 = 1.29 µM[3]

Key SAR Observations:

  • Substitution on the Phenyl Ring: For the thienopyrimidine series, substitution on the phenyl ring at the R1 position significantly influences anticancer activity. Electron-withdrawing groups, such as chlorine (compound 3b), and electron-donating groups, like methoxy (compounds 3f and 3g), at the para position enhance the cytotoxic effects on HepG2 cells compared to the unsubstituted analog (3a)[1][2].

  • Fused Ring Systems: The fusion of additional rings to the thiophene core, as seen in compound 4c, can lead to potent VEGFR-2 inhibition, with an IC50 value of 0.075 µM[1][2]. This suggests that extending the molecular scaffold can improve interaction with the kinase's active site.

  • Carboxamide Moiety: The presence of a carboxamide group is a common feature in many biologically active 2-aminothiophene derivatives. The specific substituents on the carboxamide nitrogen play a crucial role in determining the anticancer potency, as demonstrated by the low micromolar IC50 values of compounds 5 and 21 against HepG-2 cells[3].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for key assays used in the evaluation of the 2-aminothiophene derivatives discussed.

In Vitro VEGFR-2 Kinase Assay

This assay is employed to directly measure the inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase by the test compound.

General Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the kinase buffer, the recombinant VEGFR-2 enzyme, and the test compounds at various concentrations.

  • Initiate the kinase reaction by adding a solution containing the substrate and ATP.

  • Incubate the plate at 30°C for a defined period, typically 30-60 minutes.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

  • Determine the IC50 value by fitting the data to a dose-response curve.[4][5]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Procedure:

  • Seed cancer cells (e.g., HepG2, PC-3) in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the 2-aminothiophene derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[6][7]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a microplate, and a standardized inoculum of the test microorganism is added. The growth of the microorganism is assessed after incubation.

General Procedure:

  • Prepare serial dilutions of the 2-aminothiophene derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Dispense the dilutions into the wells of a 96-well microplate.

  • Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Mandatory Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified signaling pathway of VEGFR-2, a key target for many anticancer 2-aminothiophene derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Aminothiophene Derivatives Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 2-aminothiophene derivatives.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial screening of 2-aminothiophene derivatives for anticancer activity.

Anticancer_Screening_Workflow Synthesis Synthesis of 2-Aminothiophene Derivatives MTT_Assay Cell Viability Assay (MTT) Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture (e.g., HepG2) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Kinase_Assay Target-Based Assay (e.g., VEGFR-2 Kinase Assay) IC50_Determination->Kinase_Assay SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Kinase_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for the in vitro screening of 2-aminothiophene derivatives.

References

The Gewald Reaction: A Comparative Guide to Conventional and Microwave-Assisted Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of polysubstituted 2-aminothiophenes via the Gewald reaction is a cornerstone of heterocyclic chemistry, pivotal in the development of various therapeutic agents. This guide provides an objective comparison of conventional and microwave-assisted approaches to this reaction, supported by experimental data, to inform methodological choices for enhanced efficiency and yield.

The Gewald reaction, a one-pot multicomponent reaction, condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a 2-aminothiophene ring.[1] This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. While the conventional heating method has been a reliable standard, microwave-assisted synthesis has emerged as a powerful alternative, often leading to significant improvements in reaction times and yields.[2]

Performance Comparison: Yields and Reaction Times

Experimental evidence consistently demonstrates the advantages of microwave irradiation in the Gewald reaction. The primary benefits observed are a dramatic reduction in reaction time and, in many cases, a significant increase in product yield.

A key study directly comparing the two methods for the synthesis of a specific 2-aminothiophene derivative reported a yield of 92% in just 30 minutes using microwave irradiation at 50°C.[3] In contrast, the same reaction under conventional thermal heating resulted in a significantly lower yield of 47%.[3] This highlights the efficiency of microwave heating, which can often drive reactions to completion more effectively and with fewer side products.[4][5]

The following table summarizes a selection of comparative data from various studies, showcasing the general trend of improved performance with microwave assistance.

Starting MaterialsMethodReaction TimeYield (%)Reference
Butyraldehyde, Methyl Cyanoacetate, SulfurMicrowave30 min92[3]
Butyraldehyde, Methyl Cyanoacetate, SulfurConventionalNot specified47[3]
Ketones, Cyanoacetate/Malononitrile, SulfurMicrowave (KF-alumina)3.5 - 8 min55 - 92[6]
Ketones, Cyanoacetate/Malononitrile, SulfurConventional (KF-alumina)3.5 - 7 hNot specified[6]
4-Nitroacetophenone, Ethyl Cyanoacetate, SulfurMicrowave46 minNot specified[7][8]
Various aryl-alkyl ketonesConventional36 - 40 h25 - 70[9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for both conventional and microwave-assisted Gewald reactions.

Conventional Heating Protocol

This method typically involves refluxing the reactants in a suitable solvent for several hours.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • α-cyanoester (1.0 - 1.1 eq)

  • Elemental sulfur (1.0 - 1.1 eq)

  • Base (e.g., morpholine, diethylamine, triethylamine; catalytic to stoichiometric amounts)

  • Solvent (e.g., ethanol, methanol, DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the ketone or aldehyde and the α-cyanoester in the chosen solvent.

  • Add the elemental sulfur and the base to the mixture.

  • Heat the reaction mixture to reflux and maintain for a period ranging from several hours to over a day, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][10]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling or after the addition of water.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or water), and dry.

  • If the product does not precipitate, perform an aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Microwave-Assisted Protocol

This method utilizes a dedicated microwave reactor to achieve rapid and uniform heating.

Materials:

  • Ketone or aldehyde (1.0 mmol)

  • Active methylene nitrile (e.g., ethyl cyanoacetate) (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine, piperidine) (1.0 mmol)

  • Solvent (e.g., DMF, ethanol) (3 mL)

Procedure:

  • In a 5 mL microwave reaction vial, combine the ketone or aldehyde, the active methylene nitrile, elemental sulfur, and the chosen base.[3][7]

  • Add the appropriate solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[3][7] The absorbance is often set to "very high".[3]

  • After irradiation, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7]

Visualizing the Workflow

The following diagram illustrates the generalized experimental workflow for a microwave-assisted Gewald reaction, highlighting its streamlined nature compared to the often lengthy conventional method.

Gewald_Workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_product Final Product A Ketone/ Aldehyde F Combine in Microwave Vial B α-Cyanoester C Sulfur D Base E Solvent G Irradiate in Microwave Reactor F->G Seal & Place H Cool & Transfer G->H Cool I Extraction H->I J Drying & Concentration I->J K Purification J->K L 2-Aminothiophene K->L

General workflow for microwave-assisted Gewald synthesis.

Logical Comparison of Methodologies

The choice between conventional and microwave-assisted synthesis can be guided by several factors. The following diagram outlines the decision-making logic.

Comparison_Logic Start Gewald Reaction Synthesis Microwave Microwave-Assisted Start->Microwave Conventional Conventional Heating Start->Conventional MW_Pros Pros: - Rapid Reaction Times - Higher Yields - Uniform Heating Microwave->MW_Pros MW_Cons Cons: - Requires Specialized Equipment - Scale-up can be challenging Microwave->MW_Cons Conv_Pros Pros: - Standard Laboratory Glassware - Well-established Procedures - Scalable Conventional->Conv_Pros Conv_Cons Cons: - Long Reaction Times - Often Lower Yields - Potential for Side Products Conventional->Conv_Cons

Decision logic for choosing a synthesis method.

References

2-Aminothiophene Derivatives Show Promise in the Fight Against Leishmaniasis, Outperforming Standard Therapies in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

New research highlights the potential of 2-aminothiophene derivatives as a novel class of antileishmanial agents, demonstrating significant in vitro activity against Leishmania parasites, in some cases exceeding the efficacy of current standard drugs. These findings, supported by detailed experimental data, offer a promising avenue for the development of new, more effective treatments for leishmaniasis, a parasitic disease that remains a significant global health challenge.

Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, presents a spectrum of clinical manifestations, from cutaneous lesions to fatal visceral disease. Current treatment options are limited and hampered by issues of toxicity, parasite resistance, and high cost. The emergence of 2-aminothiophene derivatives as potent antileishmanial compounds could mark a pivotal advancement in combating this neglected tropical disease.

Comparative Efficacy: A Quantitative Look

In vitro studies have demonstrated the potent activity of several 2-aminothiophene derivatives against both the promastigote (the motile, insect-stage form) and amastigote (the intracellular, mammalian-stage form) stages of the Leishmania parasite. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for key derivatives compared to standard antileishmanial drugs. A lower value indicates higher potency.

Compound Leishmania Species IC50 (µM) - Promastigotes Reference
2-Aminothiophene Derivatives
SB-44L. amazonensis7.37[1]
SB-83L. amazonensis3.37[1]
SB-200L. amazonensis3.65[1]
SB-200L. braziliensis4.25[2]
SB-200L. major4.65[2]
SB-200L. infantum3.96[2]
8CNL. amazonensis1.20[3]
Standard Drugs
Meglumine AntimoniateL. amazonensis70.33[4]
Amphotericin BL. tropica0.075[5]
Amphotericin BL. donovani0.6 - 0.7[4]
MiltefosineL. donovani0.4 - 3.8[4]
MiltefosineL. major25.55[6]
PentamidineL. major27.20[6]
Compound Leishmania Species EC50 (µM) - Amastigotes Reference
2-Aminothiophene Derivatives
SB-44L. amazonensis15.82[1]
SB-83L. amazonensis18.5[1]
SB-200L. amazonensis20.09[1]
DCN-83L. amazonensis0.71[3]
Standard Drugs
Meglumine AntimoniateL. amazonensis2.77[4]
Amphotericin BL. tropica0.065[5]
Amphotericin BL. donovani0.1 - 0.4[4]
MiltefosineL. donovani0.9 - 4.3[4]

Assessing Safety: Cytotoxicity and Selectivity

A crucial aspect of drug development is ensuring that a compound is more toxic to the parasite than to host cells. The 50% cytotoxic concentration (CC50) is determined against mammalian cells (e.g., murine macrophages), and the selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of this therapeutic window. A higher SI value is desirable.

Compound Cell Line CC50 (µM) Selectivity Index (SI = CC50/EC50) Reference
2-Aminothiophene Derivatives
SB-44Murine Macrophages>100>6.32[7]
SB-83Murine Macrophages>100>5.40[7]
SB-200Murine Macrophages>100>4.98[7]
8CNMacrophage J774.A1-36.58 (vs Promastigotes)[3]
DCN-83Macrophage J774.A1-119.33 (vs Amastigotes)[3]
Standard Drugs
Amphotericin BTHP-1 Cells0.152.0 (vs Amastigotes)[5]
MiltefosineJ774.A1 Macrophages-5 (vs Amastigotes)[8]

The data clearly indicates that 2-aminothiophene derivatives such as DCN-83 exhibit a remarkably high selectivity index, suggesting a favorable safety profile in these preclinical models.

Unraveling the Mechanism of Action

Research suggests that 2-aminothiophene derivatives employ a multi-pronged attack against Leishmania parasites. One of the key proposed mechanisms is the inhibition of trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress. By inhibiting TryR, these compounds disrupt the parasite's redox balance, leading to cell death.

Furthermore, studies have shown that these derivatives can induce apoptosis, or programmed cell death, in Leishmania. This is characterized by events such as phosphatidylserine externalization and DNA fragmentation. Some derivatives have also been observed to modulate the host's immune response, stimulating the production of cytokines like TNF-α and IL-12, which are important for controlling the infection.

In contrast, standard drugs operate through different mechanisms. Pentavalent antimonials are thought to be reduced to a more toxic trivalent form that interferes with the parasite's redox system. Amphotericin B binds to ergosterol in the parasite's cell membrane, forming pores and causing leakage of cellular contents. Miltefosine is known to disrupt lipid metabolism and signaling pathways in the parasite.

G cluster_drug 2-Aminothiophene Derivative cluster_parasite Leishmania Parasite drug 2-Aminothiophene Derivative tryr Trypanothione Reductase (TryR) drug->tryr Inhibits apoptosis Apoptosis Induction (Programmed Cell Death) drug->apoptosis redox Redox Balance Disruption tryr->redox death Parasite Death redox->death apoptosis->death

Proposed mechanism of action of 2-aminothiophene derivatives.

Experimental Protocols

The following are generalized protocols for the in vitro assessment of antileishmanial activity, based on methodologies described in the cited literature.

In Vitro Promastigote Susceptibility Assay
  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum at a specific temperature (e.g., 25°C) until they reach the stationary phase.

  • Compound Preparation: The test compounds (2-aminothiophene derivatives and standard drugs) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of concentrations.

  • Assay Setup: Promastigotes are seeded into 96-well plates at a specific density. The serially diluted compounds are then added to the wells. Control wells containing parasites with solvent only and parasites in media alone are also included.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) at the optimal temperature for promastigote growth.

  • Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method, such as the resazurin reduction assay. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Amastigote Susceptibility Assay
  • Macrophage Culture: A suitable macrophage cell line (e.g., J774.A1 or murine peritoneal macrophages) is cultured and seeded into 96-well plates, allowing them to adhere.

  • Infection: The adhered macrophages are then infected with stationary-phase Leishmania promastigotes at a specific parasite-to-macrophage ratio. The plates are incubated to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Treatment: After infection, the extracellular parasites are removed, and fresh media containing serial dilutions of the test compounds are added to the wells.

  • Incubation: The infected macrophages are incubated with the compounds for a specific duration (e.g., 72 hours).

  • Amastigote Quantification: The number of intracellular amastigotes is determined. This can be done by fixing and staining the cells (e.g., with Giemsa stain) and counting the amastigotes per macrophage under a microscope, or by using a reporter gene-expressing parasite line.

  • Data Analysis: The percentage of infection reduction is calculated for each concentration, and the EC50 value is determined using a dose-response curve.

Cytotoxicity Assay
  • Cell Culture: The selected mammalian cell line (e.g., murine macrophages) is seeded into 96-well plates and allowed to adhere.

  • Compound Treatment: Serial dilutions of the test compounds are added to the cells and incubated for the same duration as the amastigote assay (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT or resazurin).

  • Data Analysis: The CC50 value is calculated from the dose-response curve, representing the concentration of the compound that reduces cell viability by 50%.

G cluster_promo_assay Promastigote Assay cluster_amasti_assay Amastigote Assay cluster_cyto_assay Cytotoxicity Assay start Start culture_promo Culture Leishmania Promastigotes start->culture_promo culture_macro Culture Macrophages start->culture_macro start->culture_macro treat_promo Treat Promastigotes with Compounds culture_promo->treat_promo infect Infect Macrophages with Promastigotes culture_macro->infect treat_cyto Treat Macrophages with Compounds culture_macro->treat_cyto treat_amasti Treat Infected Macrophages with Compounds infect->treat_amasti assess_promo Assess Promastigote Viability treat_promo->assess_promo assess_amasti Quantify Intracellular Amastigotes treat_amasti->assess_amasti assess_cyto Assess Macrophage Viability treat_cyto->assess_cyto calc_ic50 Calculate IC50 assess_promo->calc_ic50 calc_ec50 Calculate EC50 assess_amasti->calc_ec50 calc_cc50 Calculate CC50 assess_cyto->calc_cc50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_ec50->calc_si calc_cc50->calc_si

General workflow for in vitro antileishmanial drug screening.

The Path Forward

The compelling preclinical data on 2-aminothiophene derivatives underscores their potential as a new generation of antileishmanial drugs. Their potent activity, favorable selectivity, and novel mechanism of action make them attractive candidates for further development. Future research will need to focus on in vivo efficacy studies in animal models, pharmacokinetic profiling, and lead optimization to identify compounds with the best potential for clinical translation. The development of these promising derivatives could ultimately lead to safer, more effective, and more accessible treatments for the millions of people affected by leishmaniasis worldwide.

References

2-Aminothiophene Derivatives: A Promising Frontier in the Fight Against Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of In Vitro Efficacy and Mechanisms of Action

For Immediate Release

Researchers and drug development professionals are continually seeking novel therapeutic agents to combat leishmaniasis, a parasitic disease with significant global health impact.[1] Among the promising candidates, 2-aminothiophene derivatives have emerged as a noteworthy class of compounds, demonstrating potent in vitro activity against various Leishmania species.[1][2] This guide provides a comprehensive comparison of the efficacy of lead 2-aminothiophene derivatives, supported by experimental data, and delves into the methodologies employed in their evaluation.

Performance Comparison of Lead Compounds

The in vitro antileishmanial activity of several 2-aminothiophene derivatives has been evaluated against both the promastigote (the motile, insect-stage) and amastigote (the intracellular, mammalian-stage) forms of the parasite. The following tables summarize the efficacy and cytotoxicity of key compounds from this class.

CompoundTarget OrganismIC50 (µM) on PromastigotesEC50 (µM) on AmastigotesCC50 (µM) on Macrophages (J774.A1)Selectivity Index (SI = CC50/EC50)
SB-44 Leishmania amazonensis7.37[2]15.82[2]>100[3]>6.32[3]
SB-83 Leishmania amazonensis3.37[2]18.5[2]>100[3]>5.40[3]
SB-83 Leishmania infantum7.46[4]2.91[4]52.27 (RAW 264.7)[4]7[4]
SB-83 Leishmania donovani9.84[4]-52.27 (RAW 264.7)[4]5.31[4]
SB-200 Leishmania amazonensis3.65[2]20.09[2]>100[3]>4.98[3]
SB-200 Leishmania braziliensis4.25[1]-42.52[1]-
SB-200 Leishmania major4.65[1]-42.52[1]-
SB-200 Leishmania infantum3.96[1]2.85[1]42.52[1]14.97[1]
8CN Leishmania amazonensis1.20[5]--36.58[5]
DCN-83 Leishmania amazonensis-0.71[5]-119.33[5]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index.

Unraveling the Mechanism: A Dual-Pronged Attack

Studies suggest that 2-aminothiophene derivatives employ a multi-faceted approach to eliminate Leishmania parasites. Docking studies have indicated that these compounds may inhibit trypanothione reductase (TryR), a critical enzyme in the parasite's defense against oxidative stress.[6] Furthermore, compounds like SB-83 and SB-200 have been shown to induce apoptosis-like cell death in promastigotes, characterized by phosphatidylserine externalization and DNA fragmentation.[4][6] The anti-amastigote activity of SB-200 is also associated with in vitro immunomodulation.[1]

Experimental Protocols: A Closer Look

The evaluation of these compounds relies on standardized in vitro assays. Below are detailed methodologies for the key experiments.

Antipromastigote Activity Assay
  • Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the promastigote stage of Leishmania.

  • Methodology:

    • Leishmania promastigotes are cultured in appropriate media to reach the stationary phase.

    • The parasites are then seeded into 96-well plates.

    • Test compounds are serially diluted and added to the wells.

    • Plates are incubated for a defined period (e.g., 72 hours).

    • Parasite viability is assessed using a colorimetric assay, such as the MTT assay.

    • The IC50 value is calculated from the resulting dose-response curve.[3]

Antiamastigote Activity Assay
  • Objective: To determine the 50% effective concentration (EC50) of a compound against the intracellular amastigote stage of Leishmania.

  • Methodology:

    • A suitable macrophage cell line (e.g., J774.A1 or RAW 264.7) is cultured and seeded into 96-well plates.[3][4]

    • Macrophages are then infected with stationary-phase Leishmania promastigotes.

    • After an incubation period to allow for parasite internalization, non-internalized promastigotes are removed by washing.[3]

    • The test compound, at various concentrations, is added to the infected macrophages.

    • The plates are incubated for a further period (e.g., 72 hours).[3]

    • The number of intracellular amastigotes is quantified, often by microscopic counting after staining.

    • The EC50 value is determined by comparing the number of amastigotes in treated versus untreated cells.

Cytotoxicity Assay
  • Objective: To determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line.

  • Methodology:

    • Mammalian cells (e.g., macrophages or VERO cells) are seeded in 96-well plates.[1]

    • Serially diluted test compounds are added to the cells.

    • Following an incubation period (e.g., 72 hours), cell viability is measured using a method like the MTT assay.[3]

    • The CC50 value is calculated from the dose-response curve.[3]

Visualizing the Process

To better understand the experimental flow and the proposed mechanism of action, the following diagrams are provided.

G cluster_workflow In Vitro Antileishmanial Drug Screening Workflow A Leishmania Promastigote Culture C Infection of Macrophages with Promastigotes A->C E Antipromastigote Assay (IC50) A->E B Macrophage Cell Culture (e.g., J774.A1) B->C G Cytotoxicity Assay (CC50) B->G F Antiamastigote Assay (EC50) C->F D Treatment with 2-Aminothiophene Derivatives D->E D->F D->G H Data Analysis & Selectivity Index Calculation E->H F->H G->H

Caption: General workflow for in vitro antileishmanial drug screening.[3]

G cluster_pathway Proposed Apoptotic Pathway in Leishmania Compound 2-Aminothiophene Derivatives TryR Trypanothione Reductase (TryR) Compound->TryR Inhibition ROS Increased Reactive Oxygen Species (ROS) Compound->ROS TryR->ROS Reduced ROS scavenging Mito Mitochondrial Dysfunction ROS->Mito PS Phosphatidylserine Externalization Mito->PS DNA DNA Fragmentation Mito->DNA Apoptosis Apoptosis-like Cell Death PS->Apoptosis DNA->Apoptosis

Caption: Proposed apoptotic pathway in Leishmania induced by 2-aminothiophene derivatives.[3]

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-phenyl-thiophene-3-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical guidance for the proper disposal of 2-Amino-5-phenyl-thiophene-3-carboxylic acid (CAS No. 14770-84-4). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Hazard Profile and Safety Recommendations

  • Harmful if swallowed (Acute Toxicity)

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Adherence to strict safety protocols is mandatory when handling this substance.

Quantitative Hazard Data Summary

The following table summarizes the GHS hazard classifications for this compound and its methyl ester, providing a basis for its handling and disposal as a hazardous substance.

Hazard ClassificationHazard StatementDescriptionGHS Category
Acute toxicity, OralH302Harmful if swallowedCategory 4
Skin irritationH315Causes skin irritationCategory 2
Eye irritationH319Causes serious eye irritationCategory 2/2A
Specific target organ toxicity — single exposureH335May cause respiratory irritationCategory 3

Data inferred from Methyl 2-amino-5-phenylthiophene-3-carboxylate and 5-Aminothiophene-2-carboxylic acid.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) must be used. All handling of the solid compound should ideally occur within a certified chemical fume hood.

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. All waste containing this compound must be treated as hazardous chemical waste.

Step 1: Waste Segregation and Collection

Proper segregation of waste is critical to ensure safe handling and disposal.

  • Solid Waste:

    • Collect all solid this compound, contaminated weighing papers, spatulas, and other disposable labware in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.

    • Contaminated PPE (gloves, disposable lab coats) should be placed in a designated hazardous waste bag.

  • Liquid Waste:

    • If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.

    • Do not mix this waste with other incompatible waste streams (e.g., strong oxidizing agents).

    • Aqueous and organic solvent waste should be collected in separate containers.

Step 2: Labeling

All waste containers must be clearly and accurately labeled to prevent accidental mixing and to ensure proper handling by waste disposal personnel.

  • Label all containers with "HAZARDOUS WASTE".

  • Include the full chemical name: "this compound".

  • Indicate the approximate quantity of the waste.

  • List any other components in the waste mixture.

  • Include relevant hazard symbols (e.g., irritant, harmful).

Step 3: Storage

Store sealed waste containers in a designated and secure satellite accumulation area for hazardous waste.

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure containers are stored away from incompatible materials.

Step 4: Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills of the solid, carefully sweep or scoop the material using non-sparking tools. For liquid spills, use an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Wearing appropriate PPE, collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 5: Final Disposal
  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the handling and disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Path start Start: Handling 2-Amino-5-phenyl- thiophene-3-carboxylic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood experiment Experimental Procedure fume_hood->experiment waste_type Waste Generated? experiment->waste_type solid_waste Solid Waste (Contaminated Labware, PPE, Unused Solid Compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid label_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->label_solid label_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->label_liquid storage Store in Designated Satellite Accumulation Area label_solid->storage label_liquid->storage ehs_pickup Arrange Pickup by EHS / Licensed Contractor storage->ehs_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-5-phenyl-thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-5-phenyl-thiophene-3-carboxylic acid

This guide provides critical safety, handling, and disposal protocols for this compound (CAS: 14770-84-4), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, this compound presents several hazards.[1] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Due to the presence of an aromatic amine group, it should be handled with caution as these compounds can be readily absorbed through the skin and may have other uncharacterized toxicological properties.[2] A comprehensive PPE strategy is therefore mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific PPEMaterial/StandardPurpose
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1 or EN166Protects against splashes, sprays, and dust.[3] A face shield should be worn over goggles during solution preparation or when a splash risk is significant.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProvides protection against skin contact.[3] Double-gloving is recommended as a best practice for compounds with potential for skin absorption or unknown toxicity.[3][4][5]
Body Protection Flame-Resistant Laboratory CoatNomex or equivalentProtects skin from splashes and potential fire hazards.[3][4] It should be kept fully buttoned with sleeves rolled down.
Respiratory Protection NIOSH-approved Respirator or Fume HoodN95 or higherAll work involving the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.[4] If engineering controls are insufficient, a respirator is required.[4][6]
Foot Protection Closed-toe Shoes---Prevents injury from spills and dropped objects.[3]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential to minimize exposure and contamination. All handling of this compound should occur within a designated area, preferably a certified chemical fume hood.[4]

Preparation and Engineering Controls
  • Fume Hood: Ensure the chemical fume hood is operational and certified. Designate a specific area within the hood for the experiment to contain potential spills.[4]

  • Gather Materials: Have all necessary equipment, reagents, and spill cleanup materials ready before starting to minimize handling time.[4]

  • PPE: Don all required personal protective equipment as detailed in Table 1. Gloves must be inspected for integrity before use.

Handling the Solid Compound (Weighing and Transfer)
  • Minimize Dust: When weighing the solid powder, use a tared container within the chemical fume hood on an analytical balance.[4] Use smooth, careful motions with a dedicated spatula to avoid generating dust.

  • Containment: After weighing, securely close the primary container.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel or for solution preparation.

  • Immediate Cleanup: Clean any spills immediately. Decontaminate the spatula and the weighing area after use.[5]

Post-Experiment Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical.

  • PPE Removal: Remove contaminated gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[7]

Disposal Plan

Proper segregation and disposal of waste are critical for safety and environmental protection. Never dispose of this compound or its waste down the drain.[5]

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous solid waste container.[4][5]

    • Liquid Waste: Unused solutions or reaction mixtures must be collected in a separate, labeled hazardous liquid waste container.[4][5] Do not mix with other waste streams unless compatibility is confirmed.[5]

  • Container Management: Keep all hazardous waste containers securely closed when not in use. Store them in a designated and properly ventilated satellite accumulation area.[5]

  • Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and federal regulations.[5][8][9]

Workflow Visualization

The following diagram illustrates the complete, safe workflow for handling this compound from receipt to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase (Inside Fume Hood) cluster_disposal Disposal Phase A Receive & Log Chemical B Store in Designated Location (Cool, Dry, Well-Ventilated) A->B C Verify Fume Hood Operation B->C D Don All Required PPE (Goggles, Face Shield, Gloves, Lab Coat) C->D E Weigh Solid Compound D->E F Prepare Solution / Add to Reaction E->F G Conduct Experiment F->G H Decontaminate Equipment & Surfaces G->H I Segregate Solid Waste (Gloves, Paper, etc.) H->I J Segregate Liquid Waste (Solutions, Solvents) H->J K Store in Labeled, Closed Hazardous Waste Containers I->K J->K L Arrange for EHS Disposal K->L

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.